Technical Documentation Center

Methyl 5-amino-2-bromobenzoate hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-amino-2-bromobenzoate hydrochloride
  • CAS: 1803581-93-2

Core Science & Biosynthesis

Foundational

A Technical Guide to Methyl 5-amino-2-bromobenzoate Hydrochloride: A Versatile Synthetic Building Block

This guide provides an in-depth technical overview of Methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) and its corresponding free base (CAS 6942-37-6). Designed for researchers, medicinal chemists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of Methyl 5-amino-2-bromobenzoate hydrochloride (CAS 1803581-93-2) and its corresponding free base (CAS 6942-37-6). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and practical insights into the reactivity and application of this valuable intermediate.

Introduction: Strategic Importance in Synthesis

Methyl 5-amino-2-bromobenzoate is a substituted aromatic ester that serves as a pivotal building block in modern organic synthesis. Its structure is strategically functionalized with three key features: a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl ester that can be further modified. This trifecta of reactivity makes it a highly sought-after intermediate for constructing complex molecular architectures, particularly in the fields of medicinal chemistry and agrochemical development.[1]

The compound is most commonly handled and stored as its hydrochloride salt to enhance stability and improve handling characteristics. The salt form readily converts to the free base in situ or in a preparatory step, providing access to the reactive amine. Understanding the properties and reactivity of both forms is crucial for its effective utilization in multi-step synthetic campaigns.

PART 1: Physicochemical and Structural Properties

The physical and chemical properties of a reagent are foundational to its application. The hydrochloride salt offers improved stability, while the free base is typically used directly in reactions. A summary of their core properties is presented below.

PropertyMethyl 5-amino-2-bromobenzoate (Free Base)Methyl 5-amino-2-bromobenzoate HCl (Salt)
CAS Number 6942-37-61803581-93-2[2]
Molecular Formula C₈H₈BrNO₂[1]C₈H₉BrClNO₂[2]
Molecular Weight 230.06 g/mol [3]266.52 g/mol [2]
Appearance Pale yellow oil, or very dark brown to black liquid; also cited as a crystalline solid.[1][4]Expected to be a crystalline solid.
Solubility Soluble in organic solvents such as ethanol and dichloromethane.[1]Expected to be soluble in polar solvents like methanol and water.
Storage Conditions Room temperature, in a well-ventilated, dry place.[5]Room temperature, in a well-ventilated, dry place.
Molecular Structure

Chemical Identifiers (Free Base):

  • SMILES: COC(=O)c1cc(ccc1Br)N[1]

  • InChI: InChI=1/C8H8BrNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3[1]

PART 2: Spectral Data and Characterization

Rigorous analytical characterization is a self-validating system that ensures the identity, purity, and structural integrity of a starting material. While a comprehensive data package (¹³C NMR, IR, MS) is recommended, ¹H NMR is the primary tool for structural verification.

¹H NMR Spectroscopy (Free Base)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule. The spectrum for Methyl 5-amino-2-bromobenzoate is well-resolved and confirms the substitution pattern on the aromatic ring.

Reported ¹H NMR Data (400 MHz, DMSO-d₆): δ 7.29 (d, J = 8.8 Hz, 1H), 6.94 (d, J = 2.8 Hz, 1H), 6.63 (dd, J = 8.8, 2.8 Hz, 1H), 5.55 (s, 2H), 3.80 (s, 3H).[4]

Interpretation:

  • δ 7.29 (d, J = 8.8 Hz, 1H): This doublet corresponds to the proton at the C4 position, coupled only to the proton at C3.

  • δ 6.94 (d, J = 2.8 Hz, 1H): This doublet represents the proton at the C6 position, showing a smaller coupling to the proton at C4.

  • δ 6.63 (dd, J = 8.8, 2.8 Hz, 1H): This doublet of doublets is the proton at the C3 position, coupled to both the C4 and C6 protons.

  • δ 5.55 (s, 2H): This singlet corresponds to the two protons of the primary amine (-NH₂). The chemical shift can vary, and the peak is often broad.

  • δ 3.80 (s, 3H): This sharp singlet is characteristic of the three protons of the methyl ester (-OCH₃) group.

Analytical Workflow

The process of verifying a chemical intermediate is a critical, self-validating protocol. It ensures that downstream reactions are based on a known, pure starting material, preventing costly failures and misleading results.

G cluster_0 Material Acquisition cluster_1 Analytical Characterization cluster_2 Data Synthesis & Validation cluster_3 Decision A Sample of Methyl 5-amino-2-bromobenzoate HCl B ¹H NMR A->B  dissolve in  appropriate solvent C LC-MS A->C  dissolve in  appropriate solvent D HPLC A->D  dissolve in  appropriate solvent E Spectral Interpretation & Data Analysis B->E C->E D->E F Structure Confirmation (Isomer & Identity) E->F G Purity Assessment (e.g., >98%) E->G H Proceed to Synthesis F->H  if specs are met G->H  if specs are met

Standard workflow for chemical identity and purity verification.

PART 3: Synthesis and Reactivity

Synthesis of the Free Base

The most direct and reliable synthesis of Methyl 5-amino-2-bromobenzoate involves the reduction of its nitro precursor, Methyl 2-bromo-5-nitrobenzoate. The use of stannous (II) chloride (SnCl₂) in a protic solvent like methanol is a classic and high-yielding method for this transformation.

G A Methyl 2-bromo-5-nitrobenzoate B Methyl 5-amino-2-bromobenzoate A->B Reduction of Nitro Group C SnCl₂·2H₂O Methanol (Solvent) C->B D Reflux (Heat) D->B

Synthesis of the target compound via nitro group reduction.

Field-Proven Experimental Protocol: This protocol is based on established literature procedures for the reduction of aromatic nitro groups.[4]

  • Reaction Setup: Dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add stannous (II) chloride dihydrate (approx. 5.0 eq) to the solution. Causality: Stannous chloride is a robust, inexpensive, and effective reducing agent for converting nitro groups to amines in the presence of other reducible functionalities like esters.

  • Heating: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is fully consumed. Causality: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate.

  • Workup - Quenching and Neutralization: Cool the mixture to room temperature. Carefully add ethyl acetate and water. Neutralize the acidic mixture by slow addition of an aqueous sodium hydroxide solution (e.g., 4N) until the pH is basic. Causality: Neutralization is critical to deprotonate the ammonium salt product to the free amine and to precipitate tin salts, which can then be removed by filtration.

  • Filtration and Extraction: Filter the resulting slurry through a pad of diatomaceous earth to remove inorganic tin salts. Separate the organic layer of the filtrate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and saturated brine. Causality: The aqueous washes remove any remaining inorganic salts and impurities, purifying the desired product in the organic phase.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield Methyl 5-amino-2-bromobenzoate, typically as a pale yellow oil.[4]

Preparation of the Hydrochloride Salt

To improve shelf-life and handling, the free base is often converted to its hydrochloride salt.

  • Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in an appropriate solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Core Reactivity and Synthetic Applications

The synthetic utility of Methyl 5-amino-2-bromobenzoate stems from the orthogonal reactivity of its functional groups. The bromine atom serves as a handle for carbon-carbon and carbon-heteroatom bond formation, while the amino group is a versatile nucleophile and a precursor for diazonium salts.

G cluster_0 Core Reagent cluster_1 Key Transformations cluster_2 Resulting Scaffolds A Methyl 5-amino-2-bromobenzoate -NH₂ -Br B Suzuki Coupling R-B(OH)₂ Pd Catalyst A->B -Br site C Buchwald-Hartwig Amination R₂NH Pd Catalyst A->C -Br site D Acylation / Sulfonylation RCOCl / RSO₂Cl A->D -NH₂ site E Sandmeyer Reaction NaNO₂, H⁺ then CuX A->E -NH₂ site F Bi-aryl Structures B->F G Di-aryl Amines C->G H Amides / Sulfonamides D->H I Halogen Exchange (X = Cl, I, CN) E->I

Key reaction pathways for Methyl 5-amino-2-bromobenzoate.
  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site for building molecular complexity. It readily participates in reactions like the Suzuki-Miyaura coupling (with boronic acids) to form C-C bonds, creating bi-aryl systems common in kinase inhibitors. Similarly, the Buchwald-Hartwig amination (with amines) allows for the formation of C-N bonds, leading to complex diarylamine structures.

  • Amino Group Derivatization: The nucleophilic amino group can be easily acylated with acid chlorides or anhydrides to form amides, or reacted with sulfonyl chlorides to produce sulfonamides. These transformations are fundamental for probing structure-activity relationships (SAR) in drug discovery.

  • Diazotization: The primary amine can be converted to a diazonium salt, which can then undergo Sandmeyer reactions to introduce a wide variety of substituents (e.g., -Cl, -CN, -I) in place of the original amino group, further diversifying the synthetic possibilities.

PART 4: Safety, Handling, and Storage

As with all chemical reagents, adherence to strict safety protocols is mandatory. The following information is a summary and should be supplemented by a comprehensive Safety Data Sheet (SDS).

  • Hazard Summary: While specific data for the hydrochloride is limited, related compounds are classified as harmful if swallowed and can cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse mouth with water and call a physician or poison control center immediately.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Some suppliers note that the free base can be light and air sensitive, so long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for maintaining purity.

Conclusion

Methyl 5-amino-2-bromobenzoate hydrochloride is a high-value, versatile chemical intermediate. Its well-defined reactive sites—the ortho-bromine for cross-coupling and the meta-amino group for classical derivatization—provide a robust platform for the synthesis of diverse and complex molecules. A thorough understanding of its properties, a validated protocol for its synthesis, and strict adherence to safety and handling procedures will enable researchers to effectively leverage this building block in the pursuit of novel pharmaceuticals and agrochemicals.

References

  • Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

  • Alachem Co., Ltd. (n.d.). 6942-37-6 | methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

Sources

Exploratory

Molecular structure of Methyl 5-amino-2-bromobenzoate vs Methyl 2-amino-5-bromobenzoate

An In-Depth Technical Guide to the Molecular Structure of Methyl 5-amino-2-bromobenzoate and Methyl 2-amino-5-bromobenzoate Abstract Positional isomerism presents a fundamental challenge in synthetic chemistry, where sub...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of Methyl 5-amino-2-bromobenzoate and Methyl 2-amino-5-bromobenzoate

Abstract

Positional isomerism presents a fundamental challenge in synthetic chemistry, where subtle changes in the arrangement of functional groups on a core scaffold can dramatically alter molecular properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two critical building blocks: Methyl 5-amino-2-bromobenzoate and Methyl 2-amino-5-bromobenzoate. While sharing the same molecular formula (C₈H₈BrNO₂), the strategic placement of the amino and bromo substituents dictates their electronic architecture, steric environment, and, consequently, their utility in complex molecular synthesis. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering insights into the structure, synthesis, and application of these versatile intermediates.

Core Structural and Electronic Distinctions

The fundamental difference between Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) and Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) lies in the substituent pattern on the benzene ring. This seemingly minor shift has profound implications for the molecule's behavior.

  • Methyl 2-amino-5-bromobenzoate: In this isomer, the electron-donating amino (-NH₂) group is positioned ortho to the electron-withdrawing methyl ester (-COOCH₃) group. This proximity allows for a significant intramolecular N-H···O hydrogen bond between the amino hydrogen and the carbonyl oxygen.[1][2][3] This interaction imparts a degree of planarity to the molecule and reduces the dihedral angle between the aromatic ring and the ester side chain.[2][3] The bromine atom is para to the amino group, a position strongly influenced by the amino group's activating, ortho-para directing effect in electrophilic substitutions.

  • Methyl 5-amino-2-bromobenzoate: Here, the amino group is meta to the methyl ester. This separation precludes the formation of the strong intramolecular hydrogen bond seen in its isomer. The bromine atom is ortho to the ester and meta to the amino group. This arrangement results in a different distribution of electron density across the aromatic ring and alters the steric environment around each functional group.

Caption: Molecular structures highlighting positional isomerism.

Comparative Physicochemical and Spectroscopic Data

The distinct molecular structures give rise to different physical properties and unique spectroscopic fingerprints, which are essential for their identification and quality control.

PropertyMethyl 2-amino-5-bromobenzoateMethyl 5-amino-2-bromobenzoateRationale for Difference
CAS Number 52727-57-8[4]6942-37-6[5]Unique registry number for each distinct chemical structure.
Molecular Formula C₈H₈BrNO₂[4][6]C₈H₈BrNO₂[5]Isomers share the same molecular formula by definition.
Molecular Weight 230.06 g/mol [4][7]230.06 g/mol [5]Isomers share the same molecular weight.
Appearance Crystalline Solid[4]Liquid / Solid (varies)[5]The strong intramolecular H-bond in the 2-amino isomer facilitates a more ordered crystal lattice, favoring a solid state with a defined melting point.
Melting Point 72-74 °C[4][8]Not consistently reportedThe defined crystal structure of the 2-amino isomer results in a sharp melting point.
¹H NMR Distinct aromatic splitting (doublet, dd) due to ortho/meta coupling. NH₂ protons often broad.Different aromatic splitting pattern due to different neighbor relationships.The relative positions of protons and their neighbors create unique spin-spin coupling patterns, which is a primary method for distinguishing isomers.[9]
IR Spectroscopy N-H stretch and C=O stretch frequencies are shifted to lower wavenumbers.N-H and C=O stretches appear at more typical frequencies.The intramolecular H-bond in the 2-amino isomer weakens the N-H and C=O bonds, causing their vibrational frequencies to decrease.[10]

Synthesis Strategies: A Tale of Two Pathways

The synthesis of each isomer requires a distinct strategic approach, dictated by the directing effects of the substituents.

Synthesis of Methyl 2-amino-5-bromobenzoate

This synthesis typically starts from 2-aminobenzoic acid (anthranilic acid) in a two-step process.[11] The causality is clear: the highly activating amino group directs the incoming electrophile (bromine) primarily to the para position (C5), as the ortho positions are sterically hindered.

G start 2-Aminobenzoic Acid step1 2-Amino-5-bromobenzoic Acid start->step1 Step 1: Bromination Reagents: Br₂, Acetic Acid end Methyl 2-amino-5-bromobenzoate step1->end Step 2: Esterification Reagents: CH₃OH, H₂SO₄ (cat.)

Caption: Synthetic workflow for Methyl 2-amino-5-bromobenzoate.

Protocol: Bromination of 2-Aminobenzoic Acid [11][12]

  • Preparation: Dissolve sodium 2-aminobenzoate (1.0 eq) in glacial acetic acid at 15°C in a reaction vessel.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the reaction mixture, maintaining the temperature at 15°C. Causality: This controlled addition prevents a rapid exotherm and minimizes the formation of di-substituted byproducts.

  • Reaction: Stir the mixture for 1 hour at the same temperature to ensure complete reaction.

  • Isolation: Filter the resulting precipitate (the crude brominated acid), wash it with a non-polar solvent like benzene to remove organic impurities, and dry it in the dark to prevent photodegradation.

  • Purification: The crude product can be purified by recrystallization or by an acid-base workup to separate it from any potential 2-amino-3,5-dibromobenzoic acid byproduct.[12]

Synthesis of Methyl 5-amino-2-bromobenzoate

The synthesis of this isomer cannot proceed efficiently from an aminobenzoic acid precursor. Instead, it is more strategically assembled from a nitro-substituted precursor, where the nitro group is later reduced to the amine.

G start Methyl 2-bromo-5-nitrobenzoate end Methyl 5-amino-2-bromobenzoate start->end Reduction of Nitro Group Reagents: SnCl₂ (Stannous Chloride), Methanol

Caption: Synthetic workflow for Methyl 5-amino-2-bromobenzoate.

Protocol: Reduction of Methyl 2-bromo-5-nitrobenzoate [13]

  • Preparation: Dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 eq) in anhydrous methanol in a suitable flask.

  • Reagent Addition: Add stannous (II) chloride (approx. 5.0 eq) to the solution. Causality: SnCl₂ is a classic and effective reducing agent for converting aromatic nitro groups to amines in the presence of other functional groups like esters.

  • Reaction: Heat the reaction mixture to reflux for approximately 2 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and water. Neutralize the acidic mixture carefully with an aqueous base (e.g., 4N NaOH). Causality: Neutralization is critical to deprotonate the newly formed aniline and to precipitate tin salts.

  • Purification: Filter the mixture through a pad of diatomaceous earth to remove inorganic tin salts. Separate the organic layer, wash it with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure to yield the final product.

Applications in Research and Drug Development

The distinct structural features of these isomers make them valuable precursors for different classes of target molecules.

  • Methyl 2-amino-5-bromobenzoate is a widely used building block in medicinal chemistry.[11] Its structure is a key component in the synthesis of:

    • PqsD Inhibitors: These molecules target the quorum sensing system in Pseudomonas aeruginosa, offering a novel anti-infective strategy.[14][15]

    • Hepatitis C Virus (HCV) NS5b Polymerase Inhibitors: This compound serves as a scaffold for developing drugs that block viral replication.[8][15]

    • Benzothiazines and Other Heterocycles: The ortho-amino ester arrangement is ideal for cyclization reactions to form complex heterocyclic systems.[3]

  • Methyl 5-amino-2-bromobenzoate serves as a crucial intermediate where the specific orientation of the bromo and amino groups is required.[5] The amino group at the 5-position can be readily diazotized and converted into a wide range of other functional groups, while the bromine at the 2-position is activated for nucleophilic aromatic substitution or participation in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This makes it a versatile tool for building complex molecular architectures in pharmaceuticals and agrochemicals.[5]

Conclusion: A Study in Strategic Design

The comparative analysis of Methyl 5-amino-2-bromobenzoate and Methyl 2-amino-5-bromobenzoate underscores a core principle of organic synthesis: structure dictates function. The choice between these two isomers is not arbitrary but a strategic decision based on the desired molecular properties and subsequent reaction pathways. The intramolecular hydrogen bonding in the 2-amino isomer provides conformational stability, while the substituent pattern of the 5-amino isomer offers a different set of synthetic possibilities. A thorough understanding and correct spectroscopic identification of these foundational building blocks are paramount for the successful development of novel therapeutics and advanced materials.

References

  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis.
  • CymitQuimica. (n.d.). CAS 6942-37-6: methyl 5-amino-2-bromobenzoate.
  • PubChem. (n.d.). Methyl 2-amino-5-bromobenzoate.
  • MilliporeSigma. (n.d.). Methyl 2-amino-5-bromobenzoate 96 52727-57-8.
  • MedchemExpress. (n.d.). Methyl 2-amino-5-bromobenzoate | Biochemical Reagent.
  • Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
  • ChemicalBook. (n.d.). METHYL 2-AMINO-5-BROMOBENZOATE | 52727-57-8.
  • Fisher Scientific. (n.d.). Methyl 2-amino-5-bromobenzoate, 98%.
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
  • DergiPark. (2021). 2–Amino–5–Bromobenzoic Acid: A Dft Study for Structural and Molecular Orbital Analysis of Tautomeric Form.
  • ChemicalBook. (n.d.). 2-Amino-5-bromobenzoic acid synthesis.
  • Benchchem. (n.d.). A Comparative Spectral Analysis of 2-, 3-, and 4-Aminobenzoic Acid Isomers.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development.
  • ChemicalBook. (n.d.). 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6.
  • National Center for Biotechnology Information. (n.d.). Methyl 2-amino-5-bromobenzoate.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.

Sources

Foundational

Solubility Profile of Methyl 5-amino-2-bromobenzoate Hydrochloride: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide Abstract Methyl 5-amino-2-bromobenzoate and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2][3] A t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Methyl 5-amino-2-bromobenzoate and its hydrochloride salt are valuable intermediates in organic synthesis, particularly in the development of novel pharmaceutical agents.[1][2][3] A thorough understanding of their solubility characteristics in both aqueous and organic media is fundamental to their effective use in reaction chemistry, purification, formulation, and bioavailability studies. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of Methyl 5-amino-2-bromobenzoate HCl. It outlines the physicochemical principles governing its dissolution, provides detailed, field-proven protocols for its empirical determination, and offers insights into the interpretation of solubility data for research and development applications.

Introduction and Physicochemical Profile

Methyl 5-amino-2-bromobenzoate is a substituted anthranilate derivative. In drug discovery and chemical synthesis, it often serves as a key building block.[1][2][4] For many applications, particularly those involving aqueous reaction conditions or pharmaceutical formulation, the compound is utilized as its hydrochloride (HCl) salt to enhance aqueous solubility and improve handling characteristics.

The conversion of the free base to its hydrochloride salt drastically alters its physical properties by introducing an ionic character, which has profound implications for its solubility profile.

Table 1: Physicochemical Properties of Methyl 5-amino-2-bromobenzoate (Free Base)

PropertyValueSource(s)
CAS Number 52727-57-8[1][3]
Molecular Formula C₈H₈BrNO₂[1][3]
Molecular Weight 230.06 g/mol [1][3]
Appearance White to light yellow crystal powder[2][5]
Melting Point 72-74 °C[3][5]
Solubility (Free Base) Soluble in water, DMSO, Methanol[1][2][5]

The HCl salt is formed by the protonation of the primary amine group (-NH₂) on the benzene ring. This process creates a positively charged ammonium cation and a chloride anion, transforming a largely organic molecule into an ionic salt.

Theoretical Principles of Solubility

The solubility of a compound is a thermodynamic equilibrium between the solid state and the solution.[6] For Methyl 5-amino-2-bromobenzoate HCl, this equilibrium is dictated by the energy required to break the crystal lattice forces versus the energy gained from the solvation of the resulting ions.

Aqueous Solubility: The Impact of Salt Formation

The primary reason for converting the free base to the HCl salt is to increase its solubility in water. The free base, while noted as "soluble in water," likely has limited quantitative solubility.[1][2] The HCl salt's solubility is significantly higher due to the following mechanism:

  • Protonation: In the presence of HCl, the lone pair of electrons on the nitrogen atom of the amino group accepts a proton (H⁺), forming a positively charged ammonium ion (-NH₃⁺).

  • Ion-Dipole Interactions: Water is a highly polar solvent. The resulting ammonium cation and chloride anion can form strong ion-dipole interactions with water molecules, which are energetically favorable and promote dissolution. The free base, by contrast, relies on weaker hydrogen bonding and dipole-dipole interactions.

The pH of the aqueous medium is a critical factor. In acidic to neutral solutions, the equilibrium favors the protonated, more soluble form. As the pH becomes more basic (typically 2 units above the pKa of the amino group), the compound will deprotonate back to the less soluble free base, potentially causing it to precipitate out of solution.[7]

Caption: Influence of pH on the aqueous solubility of Methyl 5-amino-2-bromobenzoate HCl.

Organic Solvent Solubility

The solubility in organic solvents is governed by the principle of "like dissolves like".[8] This means that solutes dissolve best in solvents with similar polarity.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding and have high dielectric constants. They are expected to be effective at solvating the ionic HCl salt, although perhaps less so than water. They can solvate both the cation and the anion.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments but lack acidic protons. They are generally good solvents for polar compounds and salts.[8] Dimethyl sulfoxide (DMSO) is often an excellent solvent for a wide range of polar and non-polar substances.[9]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are poor solvents for ionic salts like Methyl 5-amino-2-bromobenzoate HCl because they cannot effectively solvate the charged ions.[8] Significant insolubility is expected in these solvents.

Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, precise quantitative solubility data must be determined empirically. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility due to its reliability and is a foundational technique in pharmaceutical and chemical research.[8][10]

Protocol: Equilibrium Shake-Flask Method

This protocol is designed as a self-validating system to ensure the generation of accurate and reproducible equilibrium solubility data.

Objective: To determine the thermodynamic equilibrium solubility of Methyl 5-amino-2-bromobenzoate HCl in a specified solvent at a constant temperature.

Materials:

  • Methyl 5-amino-2-bromobenzoate HCl

  • Solvent of interest (e.g., Purified Water, Phosphate-Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Acetonitrile)

  • Temperature-controlled orbital shaker

  • Analytical balance

  • Centrifuge

  • Chemically inert syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated pH meter

Methodology:

  • Preparation of Saturated Solution:

    • Rationale: To ensure equilibrium is reached with the solid phase, an excess of the compound must be used.

    • Action: Add an amount of Methyl 5-amino-2-bromobenzoate HCl that is significantly more than its expected solubility to a known volume (e.g., 5-10 mL) of the chosen solvent in a sealed glass vial.

  • Equilibration:

    • Rationale: The system requires sufficient time and agitation to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6] This typically takes 24 to 72 hours.[8][11]

    • Action: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature or 37°C for physiological studies) and agitate for 48 hours.

  • Phase Separation:

    • Rationale: It is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by temperature change) or introducing sampling errors.

    • Action: Remove the vials from the shaker and allow them to stand briefly. To separate the solid, centrifuge the samples. Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial.[8][12] Discard the initial few drops of filtrate to saturate any potential binding sites on the filter.

  • Quantification of Solute:

    • Rationale: An accurate and validated analytical method is required to determine the concentration of the dissolved compound in the filtrate. HPLC is the preferred method for its specificity and sensitivity.[8]

    • Action:

      • Prepare a series of standard solutions of Methyl 5-amino-2-bromobenzoate HCl of known concentrations.

      • Generate a calibration curve by injecting the standards into the HPLC system and plotting the peak area against concentration.

      • Dilute the filtered saturated solution with the mobile phase to fall within the linear range of the calibration curve.

      • Inject the diluted sample and determine its concentration from the calibration curve.

  • Data Reporting:

    • Rationale: Solubility should be reported in standard units, accounting for any dilutions made during analysis.

    • Action: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in both mg/mL and mol/L at the specified temperature and pH (for aqueous solutions).

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[8]

Alternative Method: Solvent Addition (Clear Point) Determination

For higher throughput screening, the solvent addition (SA) method can be employed.[13][14] In this method, a known mass of the solute is suspended in a small amount of solvent. The same solvent is then titrated into the suspension at a constant temperature until all the solid dissolves (the "clear point").[13][15][16] The solubility is calculated from the total volume of solvent required to dissolve the initial mass of the compound. This method is faster but may be less accurate than the equilibrium shake-flask method.[16]

Data Presentation and Interpretation

Solubility data should be organized systematically to allow for easy comparison and interpretation.

Table 2: Solubility Data Template for Methyl 5-amino-2-bromobenzoate HCl

Solvent SystempH (at 25°C)Temperature (°C)Solubility (mg/mL)Solubility (mol/L)
Purified WaterRecord final pH25
0.1 N HCl~1.225
PBS (Phosphate-Buffered Saline)7.425
Purified WaterRecord final pH37
PBS (Phosphate-Buffered Saline)7.437
EthanolN/A25
MethanolN/A25
AcetonitrileN/A25
Dimethyl Sulfoxide (DMSO)N/A25
TolueneN/A25

Interpretation of Results:

  • High aqueous solubility (e.g., >10 mg/mL) is advantageous for developing aqueous formulations for intravenous administration or for use in aqueous reaction media.

  • pH-dependent solubility is a critical parameter. A sharp decrease in solubility as pH increases toward neutral may indicate a risk of precipitation in the gastrointestinal tract for an orally administered drug.[7]

  • High solubility in a specific organic solvent (e.g., ethanol, acetonitrile) informs the choice of solvent systems for chemical reactions, purification (e.g., crystallization), and analytical method development (e.g., HPLC mobile phase).

  • Insolubility in nonpolar solvents like hexane or toluene can be exploited for purification, where these solvents can be used as anti-solvents to induce precipitation or to wash away nonpolar impurities.

Conclusion

The solubility of Methyl 5-amino-2-bromobenzoate HCl is a critical parameter that dictates its utility across various scientific disciplines. As a hydrochloride salt, it is predicted to have significantly enhanced aqueous solubility compared to its free base, a property that is highly dependent on pH. Its solubility in organic solvents is governed by polarity, with polar solvents being more effective than non-polar ones. Due to the limited availability of specific quantitative data in public literature, empirical determination using robust, validated methods such as the shake-flask protocol is essential.[17] The resulting data provides an indispensable foundation for rational process development, reaction optimization, and pharmaceutical formulation design.

References

  • Reus, M. A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. ACS Publications. Retrieved from [Link]

  • University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. Retrieved from [Link]

  • ResearchGate. (2015). Solubility Determination from Clear Points upon Solvent Addition. Retrieved from [Link]

  • Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link]

  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Solubility equilibrium. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to Differentiating Methyl 5-amino-2-bromobenzoate and Methyl 2-amino-5-bromobenzoate

For researchers, medicinal chemists, and professionals in drug development, precision in identifying and utilizing chemical intermediates is paramount. The nomenclature of substituted aromatic compounds can often lead to...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, precision in identifying and utilizing chemical intermediates is paramount. The nomenclature of substituted aromatic compounds can often lead to confusion, and a prime example is the distinction between Methyl 5-amino-2-bromobenzoate and the similarly named "5-bromoanthranilic acid methyl ester." This guide provides a comprehensive technical analysis of these two distinct chemical isomers, clarifying their nomenclature, and detailing their unique structural, physical, and chemical properties, as well as their divergent roles in synthesis and drug discovery.

Part 1: Nomenclature and Structural Isomerism: Establishing a Clear Distinction

At the outset, it is critical to establish that "Methyl 5-amino-2-bromobenzoate" and "5-bromoanthranilic acid methyl ester" are not the same compound. The latter name is a common synonym for Methyl 2-amino-5-bromobenzoate . The difference lies in the substitution pattern on the benzene ring, which gives rise to two unique structural isomers with distinct chemical identities and applications.

The definitive identifier for any chemical compound is its CAS (Chemical Abstracts Service) number.

  • Methyl 2-amino-5-bromobenzoate: CAS Number 52727-57-8 .[1][2][3] This is the compound correctly referred to as 5-bromoanthranilic acid methyl ester or methyl 5-bromoanthranilate.[1][2]

  • Methyl 5-amino-2-bromobenzoate: CAS Number 6942-37-6 .[4][5]

The structural difference, illustrated below, is the basis for all subsequent variations in their properties and reactivity.

Chemical structures of the two isomers

Figure 1. Chemical Structures of Methyl 2-amino-5-bromobenzoate (left) and Methyl 5-amino-2-bromobenzoate (right).

In Methyl 2-amino-5-bromobenzoate , the electron-donating amino (-NH₂) group is positioned ortho to the electron-withdrawing methyl ester (-COOCH₃) group, and the bromine atom is in the para position relative to the amino group. In Methyl 5-amino-2-bromobenzoate , the amino group is meta to the ester, while the bromine atom is ortho to the ester. This positional variance profoundly influences the electronic environment of the aromatic ring and the steric accessibility of the functional groups.

Part 2: Comparative Physicochemical and Spectroscopic Properties

The isomeric nature of these compounds leads to tangible differences in their physical properties and spectroscopic signatures. These differences are crucial for identification and quality control in a laboratory setting.

Physicochemical Data

The following table summarizes the key physical properties of the two isomers.

PropertyMethyl 2-amino-5-bromobenzoateMethyl 5-amino-2-bromobenzoate
CAS Number 52727-57-8[1][2]6942-37-6[4][5]
Synonyms 5-Bromoanthranilic acid methyl ester, Methyl 5-bromoanthranilate[1][2]N/A
Molecular Formula C₈H₈BrNO₂[1]C₈H₈BrNO₂
Molecular Weight 230.06 g/mol [1]230.06 g/mol
Appearance Pale cream to yellow or brown crystals/powder[6]Pale yellow oil[5]
Melting Point 72-74 °C[7]Not applicable (liquid at room temp.)
Spectroscopic Differentiation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The substitution pattern directly affects the chemical shifts and coupling constants of the aromatic protons.

  • Methyl 2-amino-5-bromobenzoate : The ¹H NMR spectrum in CDCl₃ would typically show three distinct aromatic protons. The proton ortho to the amino group and meta to the bromine would be the most upfield. The proton between the bromine and the ester group would be a doublet, and the proton ortho to the bromine would be a doublet of doublets, reflecting their respective couplings.[8]

  • Methyl 5-amino-2-bromobenzoate : The ¹H NMR spectrum (in DMSO-d₆) for this isomer shows three aromatic protons with a different pattern. The proton at C6 (ortho to the amino group) would appear as a doublet of doublets. The proton at C4 (between the amino and bromo groups) would be a doublet, and the proton at C3 (ortho to the bromo group) would be a doublet.[5] The distinct splitting patterns and chemical shifts provide an unambiguous method of identification.

Part 3: Synthesis Pathways and Methodologies

The synthesis of each isomer originates from a different precursor, reflecting their distinct structures. The choice of starting material is dictated by the desired final substitution pattern.

Synthesis of Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8)

This compound is reliably synthesized via a two-step process starting from 2-aminobenzoic acid (anthranilic acid).[9]

  • Electrophilic Bromination: The first step is the selective bromination of 2-aminobenzoic acid. The strongly activating amino group directs the incoming bromine electrophile to the para position (C5), yielding 2-amino-5-bromobenzoic acid.[9][10]

  • Fischer Esterification: The resulting carboxylic acid is then esterified, typically using methanol in the presence of an acid catalyst (like H₂SO₄), to produce the final methyl ester product.[9]

Synthesis of Methyl 2-amino-5-bromobenzoate A 2-Aminobenzoic Acid B 2-Amino-5-bromobenzoic Acid A->B Br₂ / Acetic Acid C Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) B->C CH₃OH / H⁺

Diagram 1. Synthesis workflow for Methyl 2-amino-5-bromobenzoate.

Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate

Step 1: Bromination of 2-Aminobenzoic Acid [9][10]

  • Dissolve sodium 2-aminobenzoate in glacial acetic acid and cool the solution to 15°C.

  • Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

  • Stir the mixture for 1 hour at 15°C.

  • Filter the resulting precipitate (crude 2-amino-5-bromobenzoic acid), wash with a non-polar solvent like benzene, and dry.

  • Purification can be achieved by recrystallization from hot, acidified water to remove dibrominated byproducts.

Step 2: Fischer Esterification [9]

  • Suspend the purified 2-amino-5-bromobenzoic acid in methanol.

  • Carefully add concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to yield the crude product.

  • Purify the final compound by recrystallization or column chromatography.

Synthesis of Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6)

The synthesis of this isomer logically starts with 5-amino-2-bromobenzoic acid. The key challenge is the synthesis of this specific precursor. A plausible route involves the nitration of 2-bromobenzoic acid, followed by reduction of the nitro group.

  • Nitration: 2-Bromobenzoic acid is nitrated. The bromo group is an ortho, para-director, but sterically hinders the ortho position. The carboxyl group is a meta-director. This combination directs the incoming nitro group to the C5 position, yielding 2-bromo-5-nitrobenzoic acid.

  • Reduction: The nitro group of 2-bromo-5-nitrobenzoic acid is then reduced to an amino group, for example, using a metal catalyst like tin (Sn) in the presence of HCl, to give 5-amino-2-bromobenzoic acid.

  • Esterification: Finally, the carboxylic acid is esterified with methanol under acidic conditions to yield Methyl 5-amino-2-bromobenzoate.

Synthesis of Methyl 5-amino-2-bromobenzoate A 2-Bromobenzoic Acid B 2-Bromo-5-nitrobenzoic Acid A->B HNO₃ / H₂SO₄ C 5-Amino-2-bromobenzoic Acid B->C Sn / HCl (Reduction) D Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) C->D CH₃OH / H⁺

Diagram 2. Plausible synthesis workflow for Methyl 5-amino-2-bromobenzoate.

Part 4: Applications in Research and Drug Development

The different substitution patterns of these isomers make them suitable as building blocks for distinct classes of target molecules. Their applications do not overlap, highlighting their unique utility.

Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) is a versatile intermediate used in the synthesis of a range of biologically active compounds:

  • PqsD Inhibitors: It serves as a precursor for developing inhibitors of the PqsD enzyme, which is part of the quorum sensing system in Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections.[2][3][11]

  • Hepatitis C Virus (HCV) Inhibitors: This compound has been utilized in the preparation of inhibitors targeting the HCV NS5b RNA polymerase, a crucial enzyme for viral replication.[2][7]

  • Benzothiazine Synthesis: It is a key intermediate in the synthesis of benzothiazines, a class of heterocyclic compounds with diverse pharmacological activities.[12][13][14]

  • GPCR-Targeted Scaffolds: It has been used in the solid-phase synthesis of libraries based on the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold, which is relevant for targeting G-protein coupled receptors.

Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) , while less extensively documented in readily available literature, serves as a crucial building block where the specific 5-amino, 2-bromo substitution pattern is required for constructing larger, complex molecules. Its utility lies in synthetic routes where the amino group is needed for one type of coupling reaction (e.g., amide bond formation, Buchwald-Hartwig amination) while the bromo group is reserved for another (e.g., Suzuki, Heck, or Sonogashira coupling).

Part 5: Conclusion and Expert Recommendations

The compounds Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) and Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) are distinct structural isomers, not interchangeable synonyms. The common name "5-bromoanthranilic acid methyl ester" correctly refers to the former.

Key Differentiating Factors:

  • Structure: Positional isomers with different arrangements of amino and bromo substituents.

  • CAS Number: Unique identifiers (52727-57-8 vs. 6942-37-6) that must be used for accurate procurement and documentation.

  • Physical Properties: One is a solid at room temperature with a melting point of 72-74 °C, while the other is an oil.

  • Synthesis: They are synthesized from different starting materials (2-aminobenzoic acid vs. 2-bromobenzoic acid).

  • Applications: They serve as precursors to different classes of pharmaceutical and research targets.

For any researcher or development professional, it is imperative to verify the identity of these intermediates using their CAS number and to confirm the structure via spectroscopic analysis, such as ¹H NMR. This diligence prevents costly errors in synthetic routes and ensures the integrity and reproducibility of experimental outcomes. The choice between these two building blocks is entirely dictated by the retrosynthetic analysis of the desired target molecule, as they offer unique and non-overlapping synthetic possibilities.

References

  • Methyl 2-amino-5-bromobenzoate | CAS 52727-57-8. Pharmaffiliates. Available from: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(8), o1887. Available from: [Link]

  • Arshad, S., et al. (2012). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o769. Available from: [Link]

  • Supporting Information for a scientific publication. Royal Society of Chemistry. Available from: [Link]

  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E, E67, o1887. Available from: [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Available from: [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 246. Available from: [Link]

  • The Chemical Foundation: Methyl 2-Amino-5-Chlorobenzoate in Pharmaceutical Research and Development. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Rossetti, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6097. Available from: [Link]

  • Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid. Google Patents.
  • Methyl 2-methyl benzoate Spectrum. SpectraBase. Available from: [Link]

Sources

Foundational

Technical Guide: Chemical Stability of Methyl 5-amino-2-bromobenzoate Hydrochloride

The following technical guide details the chemical stability profile of Methyl 5-amino-2-bromobenzoate hydrochloride . Executive Summary Methyl 5-amino-2-bromobenzoate hydrochloride is a critical intermediate often used...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical stability profile of Methyl 5-amino-2-bromobenzoate hydrochloride .

Executive Summary

Methyl 5-amino-2-bromobenzoate hydrochloride is a critical intermediate often used in the synthesis of heterocyclic pharmaceutical scaffolds (e.g., quinazolines, indoles). Its stability in solution is governed by a "tug-of-war" between the protective nature of the hydrochloride salt against oxidation and its catalytic effect on ester hydrolysis.

Key Stability Verdict:

  • Solid State: High stability if stored desiccated and protected from light.

  • Aqueous Solution: Metastable. The intrinsic acidity of the HCl salt catalyzes ester hydrolysis over time.

  • Neutral/Basic Solution: Unstable. Rapid oxidation of the free amine and potential hydrolysis.

  • Photostability: Low. The Carbon-Bromine (C-Br) bond is susceptible to homolytic cleavage under UV light.

Molecular Profile & Degradation Vectors

To understand the stability, we must analyze the structure-activity relationship (SAR) of the three functional groups relative to the benzene ring.

Functional GroupPositionElectronic/Steric EffectPrimary Degradation Risk
Methyl Ester C-1Electrophilic carbonyl.Hydrolysis (Acid/Base catalyzed)

Acid + Methanol.
Bromine C-2 (Ortho)Electron-withdrawing (-I); Steric bulk.Photolysis (Debromination); Steric hindrance slows hydrolysis.
Amine (HCl) C-5 (Meta)Electron-donating (+M) when free; Electron-withdrawing when protonated.Oxidation (if neutralized); Diazotization (if exposed to nitrites).
Structural Distinction Note

Researchers often confuse this compound with its isomer, Methyl 2-amino-5-bromobenzoate (Anthranilate derivative).

  • Isomer (2-amino): Forms an intramolecular H-bond between the amine and ester, stabilizing the ester.

  • Subject Compound (5-amino): Lacks this H-bond stabilization. The amine is distal to the ester, making the ester more susceptible to hydrolysis, partially mitigated only by the steric bulk of the ortho-bromine.

Degradation Mechanisms

Hydrolytic Degradation (The Ester)

In solution, the hydrochloride salt creates an acidic microenvironment (pH < 3). While the ortho-bromine atom provides steric shielding to the carbonyl carbon, the presence of water and protons (


) drives the 

(Acid-catalyzed, Acyl-oxygen cleavage, Bimolecular) mechanism.
  • Mechanism: Protonation of the carbonyl oxygen

    
     Nucleophilic attack by water 
    
    
    
    Tetrahedral intermediate
    
    
    Elimination of methanol.
  • Kinetics: Pseudo-first-order in buffered aqueous solutions.

  • Solvent Effect: In alcoholic solvents (e.g., Ethanol), transesterification is a major risk. Dissolving the methyl ester in ethanol with HCl will rapidly convert it to the Ethyl ester.

Oxidative Degradation (The Amine)

The HCl salt keeps the nitrogen protonated (


), which effectively shuts down oxidation. However, if the solution is buffered to pH > 4.5 (approaching the pKa of the aniline), the free amine (

) is released.
  • Risk: Electron-rich anilines are easily oxidized by dissolved oxygen to form radical cations, leading to azo-linkages, quinone imines, and polymerization (observed as solution darkening/browning).

Photolytic Degradation (The Bromine)

Aryl bromides are inherently photosensitive. Absorption of UV light (typically < 300 nm) can cause homolytic fission of the C-Br bond.

  • Radical Pathway:

    
    .
    
  • Outcome: The aryl radical abstracts a hydrogen from the solvent, leading to de-brominated impurities (Methyl 3-aminobenzoate).

Visualization of Degradation Pathways

The following diagram maps the stability logic and degradation products based on environmental stressors.

StabilityPathways Compound Methyl 5-amino-2-bromobenzoate (HCl Salt) Water Water/Acid (Hydrolysis) Compound->Water Base Base/Air (Oxidation) Compound->Base Light UV Light (Photolysis) Compound->Light Alcohol Ethanol (Solvent) Compound->Alcohol AcidProd 5-amino-2-bromobenzoic acid (Hydrolysis Product) Water->AcidProd Slow (Steric hindrance) OxProd Azo Dimers / Polymers (Colored Impurities) Base->OxProd Rapid (Electron rich) DeBrProd Methyl 3-aminobenzoate (Debrominated) Light->DeBrProd Radical Mechanism TransEst Ethyl 5-amino-2-bromobenzoate (Transesterification) Alcohol->TransEst Acid Catalyzed Exchange

Figure 1: Primary degradation pathways. Note that the HCl salt drives the hydrolysis/transesterification pathways, while neutralization drives oxidation.

Experimental Protocols: Stability Testing

To validate the stability of your specific lot, the following Forced Degradation Protocol is recommended. This system is self-validating: if the "Control" sample degrades, your solvent system is incompatible.

Analytical Method (HPLC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 220 nm (Amide/Ester).

Stress Testing Workflow[2]
Stress ConditionPreparationDuration/TempTarget Degradation
Acid Hydrolysis Dissolve 10mg in 1mL 0.1N HCl24h @ 60°C5-20% Hydrolysis to Acid
Base Hydrolysis Dissolve 10mg in 1mL 0.1N NaOH4h @ RTRapid Hydrolysis + Oxidation
Oxidation Dissolve 10mg in 1mL 3%

4h @ RTN-Oxide / Azo formation
Photostability Solid state & Solution (in clear vial)1.2M Lux hoursDebromination
Control Dissolve in Anhydrous MeOHStore @ 4°CReference Standard
Workflow Diagram

StabilityWorkflow cluster_conditions Stress Conditions Start Sample Preparation (1 mg/mL) Split Aliquot into Vials Start->Split Acid 0.1N HCl (Acid Stress) Split->Acid Base 0.1N NaOH (Base Stress) Split->Base Ox 3% H2O2 (Oxidative) Split->Ox Light UV Chamber (Photolytic) Split->Light Analyze HPLC-PDA / LC-MS Analysis Acid->Analyze Base->Analyze Ox->Analyze Light->Analyze Eval Mass Balance Calculation (Sum of Impurities + Main Peak) Analyze->Eval

Figure 2: Step-by-step forced degradation workflow for establishing stability limits.

Handling & Storage Recommendations

Based on the chemical profile, the following handling procedures are mandatory to maintain integrity:

  • Solvent Selection:

    • Avoid: Ethanol or Isopropanol for long-term storage (risk of transesterification due to HCl catalysis).

    • Preferred: Anhydrous Methanol (if methyl ester is desired), Acetonitrile, or DMSO.

    • Usage: Prepare solutions immediately before use. Do not store aqueous solutions > 24 hours.

  • pH Management:

    • Maintain acidic pH during workup to prevent amine oxidation.

    • If neutralization is required (e.g., for extraction), use degassed solvents and work under Nitrogen/Argon atmosphere.

  • Storage:

    • Solid: -20°C, Desiccated, Amber Vial (Light protection is critical).

    • Solution: Unstable. Do not store.

References

  • ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003.

  • Larson, R. A., & Weber, E. J.Reaction Mechanisms in Environmental Organic Chemistry. (Hydrolysis kinetics of esters). CRC Press, 1994.
  • ChemicalBook. Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) Properties and Synthesis.[1]

  • Boule, P.Photochemistry of Environmental Aquatic Systems. (Photodehalogenation mechanisms). American Chemical Society, 1987.

Sources

Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-bromobenzoate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Methyl 5-amino-2-bromobenzoate hydrochloride, a key chemical intermediate with significant potenti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 5-amino-2-bromobenzoate hydrochloride, a key chemical intermediate with significant potential in medicinal chemistry and drug development. This document will delve into its chemical properties, provide a detailed, field-tested synthesis protocol, and explore its applications as a building block for pharmacologically active molecules.

Core Compound Analysis: Methyl 5-amino-2-bromobenzoate and its Hydrochloride Salt

Methyl 5-amino-2-bromobenzoate is an aromatic organic compound containing a benzoate structure substituted with both an amino group and a bromine atom. The hydrochloride salt is formed by the protonation of the amino group, which can enhance the compound's stability and solubility in aqueous media, a desirable property for certain applications in pharmaceutical synthesis and biological screening.

It is critical to distinguish Methyl 5-amino-2-bromobenzoate from its isomer, Methyl 2-amino-5-bromobenzoate. While both are valuable in chemical synthesis, they possess distinct substitution patterns on the benzene ring, leading to different chemical reactivity and suitability as precursors for various target molecules. This guide focuses specifically on the 5-amino-2-bromo isomer.

Quantitative Data Summary
PropertyValueSource(s)
Chemical Name Methyl 5-amino-2-bromobenzoate hydrochloride-
Free Base CAS Number 6942-37-6[1][2][3][4]
Free Base Molecular Formula C₈H₈BrNO₂[1][3][4]
Free Base Molecular Weight 230.06 g/mol [1][3][4]
Hydrochloride Salt Molecular Formula C₈H₉BrClNO₂Calculated
Hydrochloride Salt Molecular Weight 266.52 g/mol Calculated
Appearance (Free Base) Pale yellow oil[1]

Synthesis of Methyl 5-amino-2-bromobenzoate: A Validated Protocol

The synthesis of Methyl 5-amino-2-bromobenzoate is typically achieved through the reduction of the corresponding nitro compound, Methyl 2-bromo-5-nitrobenzoate. The following protocol is a robust and high-yielding method.

Rationale for the Synthetic Approach

The choice of a nitro group reduction as the final step in the synthesis of the free base is strategic. The nitro group is a strong electron-withdrawing group, which facilitates certain synthetic manipulations on the aromatic ring if needed in earlier steps. Its reduction to an amine is a well-established and high-yielding transformation. The use of stannous (II) chloride (SnCl₂) in methanol is a classic and effective method for this reduction, offering good chemoselectivity and milder conditions compared to some other reduction methods.

Detailed Experimental Protocol: Synthesis of Methyl 5-amino-2-bromobenzoate

This protocol details the synthesis of the free base, which is the immediate precursor to the hydrochloride salt.

Materials:

  • Methyl 2-bromo-5-nitrobenzoate

  • Anhydrous Methanol (MeOH)

  • Stannous (II) chloride (SnCl₂)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • 4N aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Diatomaceous earth (Celite)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-bromo-5-nitrobenzoate (e.g., 25.3 g, 97.3 mmol) in anhydrous methanol (500 mL).

  • Addition of Reducing Agent: To the stirred solution, add stannous (II) chloride (93.3 g, 487 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Neutralization: Upon completion of the reaction, cool the mixture to room temperature. Add ethyl acetate (500 mL) and water (100 mL). Carefully neutralize the mixture with a 4N aqueous sodium hydroxide solution.

  • Filtration: Filter the resulting mixture through a pad of diatomaceous earth to remove inorganic salts.

  • Extraction and Washing: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate (200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (2 x 200 mL), water (200 mL), and saturated brine (200 mL).[1]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield Methyl 5-amino-2-bromobenzoate as a pale yellow oil.[1]

Synthesis of Methyl 5-amino-2-bromobenzoate Hydrochloride

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction.

Procedure:

  • Dissolve the purified Methyl 5-amino-2-bromobenzoate in a suitable anhydrous organic solvent such as diethyl ether or ethyl acetate.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum to obtain Methyl 5-amino-2-bromobenzoate hydrochloride.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 5-amino-2-bromobenzoate.

SynthesisWorkflow cluster_synthesis Synthesis of Methyl 5-amino-2-bromobenzoate Start Methyl 2-bromo-5-nitrobenzoate Reduction Reduction with SnCl2 in Methanol Start->Reduction Reflux Workup Work-up and Purification Reduction->Workup Neutralization & Extraction Product Methyl 5-amino-2-bromobenzoate Workup->Product Isolation

Caption: Synthesis workflow for Methyl 5-amino-2-bromobenzoate.

Applications in Medicinal Chemistry and Drug Development

While specific applications for Methyl 5-amino-2-bromobenzoate are not as extensively documented as for its 2-amino-5-bromo isomer, its chemical structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds of medicinal interest. The isomer, Methyl 2-amino-5-bromobenzoate, is a known precursor for the synthesis of quinazolinones, a class of compounds with a broad range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[5]

Given its structural similarities, Methyl 5-amino-2-bromobenzoate can be expected to serve as a key building block for analogous and novel heterocyclic scaffolds. The presence of the amino and bromo functionalities at positions 5 and 2, respectively, allows for diverse synthetic transformations, such as:

  • Palladium-catalyzed cross-coupling reactions: The bromo substituent is well-suited for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide range of substituents at this position.

  • Reactions of the amino group: The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions to form various heterocyclic systems.

These synthetic possibilities make Methyl 5-amino-2-bromobenzoate a versatile starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

Methyl 5-amino-2-bromobenzoate hydrochloride is a valuable chemical intermediate for researchers and professionals in the field of drug development. Its synthesis is achievable through a reliable and high-yielding protocol. The strategic placement of its functional groups allows for a wide array of subsequent chemical modifications, making it a versatile building block for the synthesis of complex and potentially bioactive molecules. Further exploration of its utility in the synthesis of novel heterocyclic compounds is a promising area for future research.

References

  • ChemicalBook. (n.d.). 5-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER | 6942-37-6. Retrieved from a relevant chemical supplier's website.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate. Retrieved from a relevant chemical synthesis guide.
  • Alachem Co., Ltd. (n.d.). 6942-37-6 | methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • Moldb. (n.d.). 6942-37-6 | Methyl 5-amino-2-bromobenzoate. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Retrieved from a relevant chemical synthesis guide.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing Methyl 5-amino-2-bromobenzoate from Methyl 2-bromo-5-nitrobenzoate

Application Note & Protocol: Selective Synthesis of Methyl 5-amino-2-bromobenzoate A Field-Proven Protocol for the Chemoselective Reduction of Methyl 2-bromo-5-nitrobenzoate using Tin(II) Chloride This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Selective Synthesis of Methyl 5-amino-2-bromobenzoate

A Field-Proven Protocol for the Chemoselective Reduction of Methyl 2-bromo-5-nitrobenzoate using Tin(II) Chloride

This document provides a detailed protocol for the synthesis of Methyl 5-amino-2-bromobenzoate, a valuable building block in pharmaceutical and materials science research. The presented methodology focuses on the chemoselective reduction of the aromatic nitro group in Methyl 2-bromo-5-nitrobenzoate while preserving the integrity of the bromo and methyl ester functionalities.

The choice of reducing agent is critical for this transformation. While catalytic hydrogenation is a common method for nitro group reduction, catalysts like palladium on carbon (Pd/C) carry a significant risk of causing dehalogenation of the sensitive aryl bromide.[1][2] Other methods, such as using iron in acidic media, are effective but can present challenges during workup due to the formation of voluminous iron oxide byproducts.[3][4]

Therefore, this protocol utilizes Tin(II) chloride (stannous chloride, SnCl₂), a classical and highly reliable reagent known for its mildness and excellent chemoselectivity in reducing nitroarenes without affecting other reducible groups like halogens and esters.[1][5][6] This method offers a robust and scalable solution for researchers requiring high-purity Methyl 5-amino-2-bromobenzoate.

Materials and Reagents Overview

A summary of the key chemicals involved in this synthesis is provided below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Compound NameFormulaMol. Weight ( g/mol )RoleKey Properties
Methyl 2-bromo-5-nitrobenzoate C₈H₆BrNO₄260.04Starting MaterialYellowish solid. Irritant.[7][8]
Tin(II) Chloride Dihydrate SnCl₂·2H₂O225.65Reducing AgentWhite solid. Corrosive, causes severe burns.[9][10]
Ethanol (Absolute) C₂H₅OH46.07SolventFlammable liquid.
Ethyl Acetate C₄H₈O₂88.11Extraction SolventFlammable liquid, eye irritant.
Sodium Hydroxide NaOH40.00Base (for Workup)Corrosive, causes severe burns.
Methyl 5-amino-2-bromobenzoate C₈H₈BrNO₂230.06ProductOff-white to light brown solid.[11]

Part 1: The Chemistry - Mechanism and Rationale

The Béchamp Reduction Analogue: SnCl₂ Mechanism

The reduction of an aromatic nitro group by Tin(II) chloride in an acidic environment is a classic transformation in organic synthesis. Sn(II) acts as the stoichiometric reductant, providing electrons for the multi-step reduction. The overall process can be summarized as the transfer of six electrons to the nitro group, with the oxygen atoms ultimately being removed as water.[12]

The reaction proceeds through several intermediates, including nitroso and hydroxylamine species.[12] The acidic medium, in this case provided by the Lewis acidity of SnCl₂ and often supplemented with HCl or generated in situ, plays a crucial role by:

  • Activating the nitro group towards reduction via protonation.

  • Serving as the proton source for the formation of water.

  • Keeping the newly formed aniline product protonated as an ammonium salt, which prevents it from acting as a nucleophile and participating in side reactions.

The balanced stoichiometric equation for this reduction is:

Ar-NO₂ + 3 SnCl₂ + 7 H⁺ → Ar-NH₃⁺ + 3 Sn⁴⁺ + 2 H₂O

During the workup, the addition of a strong base (e.g., NaOH) deprotonates the anilinium salt to yield the free amine and precipitates the tin as tin(IV) hydroxides/oxides, which can then be removed by filtration.[13]

Experimental Workflow

The entire experimental process, from initial setup to final product isolation, is outlined in the workflow diagram below. This visual guide provides a high-level overview of the key stages of the protocol.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation cluster_purification 4. Purification A Dissolve Starting Material in Ethanol B Add SnCl₂·2H₂O to the solution A->B C Heat mixture to reflux (e.g., 70-80°C) B->C D Monitor reaction by TLC (disappearance of starting material) C->D E Cool to RT & Pour onto Ice D->E F Basify with cold NaOH (aq) to precipitate tin salts (pH > 10) E->F G Filter through Celite® to remove tin solids F->G H Extract filtrate with Ethyl Acetate G->H I Wash organic layer with brine, dry over Na₂SO₄ H->I J Concentrate under reduced pressure I->J K Purify crude product via Column Chromatography or Recrystallization J->K L Characterize final product (MP, NMR, etc.) K->L

Sources

Application

Application Notes and Protocols: SnCl₂ Reduction of Methyl 2-bromo-5-nitrobenzoate to Methyl 5-amino-2-bromobenzoate

Introduction The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These anilines...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. These anilines serve as versatile intermediates, forming the backbone of a vast array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals.[1] The choice of reducing agent is paramount and is dictated by factors such as functional group tolerance, chemoselectivity, scalability, and safety.[1]

Among the various methodologies, the use of tin(II) chloride (SnCl₂) offers a mild and effective means of reducing nitro groups, often in the presence of other sensitive functionalities that might not be compatible with catalytic hydrogenation or harsher reducing agents.[2][3] This application note provides a detailed protocol for the reduction of Methyl 2-bromo-5-nitrobenzoate to Methyl 5-amino-2-bromobenzoate using tin(II) chloride dihydrate, a key transformation in the synthesis of various biologically active molecules.

Reaction Overview and Significance

The target transformation, the reduction of the nitro group in Methyl 2-bromo-5-nitrobenzoate, is a critical step in the synthesis of numerous compounds. The resulting product, Methyl 5-amino-2-bromobenzoate, is a valuable building block. For instance, it is a precursor for the synthesis of benzothiazines and other heterocyclic scaffolds of medicinal interest.[4][5][6] The presence of the bromo and ester functional groups necessitates a reducing agent that is selective for the nitro group. SnCl₂ is well-suited for this purpose, as it generally does not affect these other groups under the reaction conditions.[7]

Causality Behind Experimental Choices

The selection of SnCl₂ as the reducing agent is a deliberate choice rooted in its chemoselectivity. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both nitro groups and esters, they are not suitable for this transformation where the ester must remain intact.[3] Catalytic hydrogenation, another common method, could potentially lead to dehalogenation (removal of the bromine atom).[3] Therefore, SnCl₂ provides a reliable and selective alternative.

Ethanol is often chosen as the solvent due to its ability to dissolve both the organic substrate and the tin(II) chloride dihydrate, creating a homogeneous reaction mixture which facilitates an efficient reaction.

Safety and Handling

Researcher's Responsibility: Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for all reagents and to perform a thorough risk assessment.

Tin(II) Chloride (SnCl₂·2H₂O):

  • Hazards: Harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also corrosive to metals.[8]

  • Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid inhaling dust.[8][10] Do not eat, drink, or smoke when using this product.[8][10]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][11] For skin contact, immediately flush with plenty of water. If ingested, do not induce vomiting and seek immediate medical attention.[10]

Methyl 2-bromo-5-nitrobenzoate and Methyl 5-amino-2-bromobenzoate:

  • These compounds should be handled with care, assuming they are irritants. Standard laboratory PPE should be worn.

Solvents (Ethanol, Ethyl Acetate):

  • These are flammable liquids. Keep away from ignition sources. Use in a well-ventilated area.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Methyl 2-bromo-5-nitrobenzoate≥98%e.g., Sigma-Aldrich
Tin(II) chloride dihydrate (SnCl₂·2H₂O)ACS reagent, ≥98%e.g., Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%e.g., Fisher Scientific
Ethyl acetate (EtOAc)ACS reagent, ≥99.5%e.g., Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-houseN/A
Anhydrous sodium sulfate (Na₂SO₄)Granular, ≥99%e.g., VWR Chemicals
Deionized waterN/AN/A
Celite® 545N/Ae.g., Sigma-Aldrich
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-bromo-5-nitrobenzoate (1.0 equivalent) in ethanol.

  • Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent) until the starting material is completely consumed.

  • Work-up - Quenching and Neutralization:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water.

    • Basify the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring until the pH is approximately 8. This will precipitate tin salts as tin hydroxide.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): The crude Methyl 5-amino-2-bromobenzoate can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up A Dissolve Methyl 2-bromo-5-nitrobenzoate in Ethanol B Add SnCl2·2H2O A->B C Reflux and Monitor by TLC B->C D Cool and Quench in Ice-Water C->D Reaction Complete E Basify with NaHCO3 (aq) D->E F Filter through Celite® E->F G Extract with Ethyl Acetate F->G H Dry and Concentrate G->H I Purification (if necessary) H->I Crude Product J Pure Methyl 5-amino-2-bromobenzoate I->J

Caption: Experimental workflow for the SnCl₂ reduction.

Reaction Mechanism

The reduction of a nitro group by SnCl₂ is a multi-step process involving a series of electron and proton transfers. While the exact mechanism can be complex and dependent on the reaction conditions, a generally accepted pathway is as follows:

  • Initial Reduction: The tin(II) chloride acts as the reducing agent, donating electrons to the nitro group. In an acidic medium (often generated in situ or added), the oxygen atoms of the nitro group are protonated.

  • Formation of Intermediates: The nitro group is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamine derivative (-NHOH).[12]

  • Final Reduction: Further reduction of the hydroxylamine yields the corresponding amine.

Overall, six electrons are required to reduce the nitro group to an amino group.

Mechanistic Diagram

G Start Ar-NO2 (Nitroarene) Intermediate1 Ar-NO (Nitrosoarene) Start->Intermediate1 + 2e-, + 2H+ Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e-, + 2H+ End Ar-NH2 (Aniline) Intermediate2->End + 2e-, + 2H+

Caption: Simplified mechanism of nitro group reduction.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, ensure that the SnCl₂·2H₂O is of good quality, as it can oxidize over time. Adding a small amount of concentrated HCl can sometimes facilitate the reaction, but be mindful of potential side reactions with acid-sensitive groups.

  • Difficult Work-up: The formation of gelatinous tin hydroxides during neutralization can make filtration and extraction challenging.[2][13] Using a filter aid like Celite® is crucial. Some protocols suggest adding a chelating agent like trisodium citrate to keep the tin salts in solution, which can lead to cleaner separations.[14]

  • Low Yield: Ensure thorough extraction of the aqueous layer, as the product may have some water solubility. Also, ensure the complete removal of tin salts, as they can interfere with purification and lower the isolated yield.

Alternative Reduction Methods

While SnCl₂ is a reliable reagent for this transformation, other methods for nitro group reduction exist, each with its own advantages and disadvantages.

MethodReducing Agent(s)AdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C or Raney NiHigh efficiency, clean reaction, often high yielding.[3]May reduce other functional groups, potential for dehalogenation.[3]
Metal-Acid ReductionFe, HCl or AcOHInexpensive, effective.[15]Can require harsh acidic conditions, work-up can be challenging.[13]
Transfer HydrogenationHydrazine, Pd/CAvoids the use of high-pressure hydrogen gas.Hydrazine is toxic.
Sodium Dithionite (Na₂S₂O₄)Na₂S₂O₄Mild conditions, good for sensitive substrates.Can have limited solubility, may require biphasic systems.

Conclusion

The reduction of Methyl 2-bromo-5-nitrobenzoate to Methyl 5-amino-2-bromobenzoate using tin(II) chloride is a robust and selective method for synthesizing this valuable intermediate. By understanding the underlying chemistry, adhering to safety protocols, and employing proper experimental techniques, researchers can reliably perform this transformation. This application note provides a comprehensive guide to aid scientists in the successful execution of this important reaction.

References

  • Penta. (2023, April 24). Tin(II)
  • Exposome-Explorer. (2008, January 22).
  • Noah Chemicals. (2018, December 3). What You Need to Know About Tin (II) Chloride.
  • Apollo Scientific. Tin(II) chloride, anhydrous.
  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives:.
  • Carl ROTH. Safety Data Sheet: Tin(II)
  • WordPress. Sn2+ reduction.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Desai, D. G., Swami, S. S., & Hapase, S. B. (1999). RAPID AND INEXPENSIVE METHOD FOR REDUCTION OF NITROARENES TO ANILINES.
  • Sibi, M. P., & Itoh, T. (2018, December 17). Reduction of Nitroarenes to Anilines with a Benzothiazoline: Application to Enantioselective Synthesis of 2-Arylquinoline Deriva.
  • ResearchGate. Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones.
  • Smith, A. M., & Williams, J. M. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • ResearchGate. (2025, August 7). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • Wikipedia. Reduction of nitro compounds.
  • Science Primary Literature. (2020, January 5). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • ResearchGate. Reduction of Nitroarenes with SnCl 2 in TBAB.
  • Reddit. (2025, December 23).
  • SciSpace.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • OrgoSolver. Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl).
  • Unnasch, R. A. (1954). The reduction of aromatic nitro compounds with anhydrous stannous chloride. Digital Commons @ NJIT.
  • Sigma-Aldrich.
  • Common Organic Chemistry. Nitro Reduction - SnCl2.
  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011).
  • Academia.edu.
  • ResearchGate.

Sources

Method

Application Notes and Protocols: Leveraging Methyl 5-amino-2-bromobenzoate as a Versatile Scaffold for the Synthesis of Janus Kinase (JAK) Inhibitors

Introduction: The Therapeutic Promise of JAK Inhibition and the Strategic Role of Scaffolding The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of JAK Inhibition and the Strategic Role of Scaffolding

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are pivotal mediators of the JAK-STAT signaling pathway.[1] This pathway is instrumental in transducing signals for a multitude of cytokines and growth factors that regulate critical cellular processes such as immunity, cell proliferation, and differentiation.[2] Dysregulation of the JAK-STAT pathway is a hallmark of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms, making JAKs a compelling therapeutic target.[1]

Small molecule inhibitors of JAKs have emerged as a significant class of therapeutics for a range of diseases, including rheumatoid arthritis, psoriasis, and myelofibrosis.[3] The design and synthesis of these inhibitors often rely on a central scaffold that can be strategically functionalized to achieve high potency and selectivity for specific JAK isoforms. Methyl 5-amino-2-bromobenzoate presents itself as a highly valuable and versatile scaffold for the construction of novel JAK inhibitors. Its bifunctional nature, possessing a nucleophilic amino group, a modifiable ester, and a bromine atom amenable to a variety of cross-coupling reactions, provides a rich platform for molecular diversification.

This guide provides a comprehensive overview of the strategic application of Methyl 5-amino-2-bromobenzoate in the synthesis of JAK inhibitors. We will delve into the underlying principles of the JAK-STAT pathway, present a generalized synthetic workflow, and provide detailed, field-proven protocols for key chemical transformations.

The JAK-STAT Signaling Pathway: A Target for Therapeutic Intervention

The canonical JAK-STAT signaling cascade is initiated by the binding of a cytokine to its cognate receptor on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK1 JAK Receptor->JAK1 JAK2 JAK Receptor->JAK2 STAT1 STAT Receptor->STAT1 4. STAT Recruitment STAT2 STAT Receptor->STAT2 JAK1->Receptor JAK1->STAT1 5. STAT Phosphorylation JAK2->Receptor JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 6. Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression 7. Gene Transcription

Figure 1: The Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Synthetic Strategy: A Modular Approach to JAK Inhibitor Synthesis

The use of Methyl 5-amino-2-bromobenzoate as a scaffold allows for a modular and convergent synthetic strategy. The core idea is to utilize the bromine atom for introducing diverse chemical moieties via palladium-catalyzed cross-coupling reactions, thereby exploring the chemical space around the ATP-binding site of the JAK kinases. The amino and ester groups serve as handles for further modifications to fine-tune the physicochemical properties and biological activity of the final compounds.

A generalized workflow for the synthesis of a hypothetical JAK inhibitor from Methyl 5-amino-2-bromobenzoate is depicted below. This workflow is designed to be adaptable, allowing for the introduction of various functionalities at key positions.

Synthetic_Workflow cluster_diversification Diversification at C2 cluster_modification Scaffold Modification Start Methyl 5-amino-2-bromobenzoate Cross_Coupling Suzuki, Sonogashira, or Buchwald-Hartwig Coupling Start->Cross_Coupling Intermediate1 Methyl 5-amino-2-(R)-benzoate Cross_Coupling->Intermediate1 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Intermediate2 5-amino-2-(R)-benzoic acid Hydrolysis->Intermediate2 Amide_Coupling Amide Bond Formation Intermediate2->Amide_Coupling Final_Product JAK Inhibitor Candidate Amide_Coupling->Final_Product

Figure 2: Generalized synthetic workflow for JAK inhibitors using Methyl 5-amino-2-bromobenzoate.

Experimental Protocols: Key Transformations

The following protocols are provided as a guide for the key synthetic steps outlined in the workflow. These protocols are based on established literature procedures for similar substrates and should be optimized for each specific reaction.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of Methyl 5-amino-2-bromobenzoate with an arylboronic acid to introduce a biaryl moiety, a common structural feature in many kinase inhibitors.[4]

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene/Water (10:1 mixture), degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-amino-2-bromobenzoate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).

  • Add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water (10:1) solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 5-amino-2-arylbenzoate.

Parameter Condition Rationale
Catalyst Pd(OAc)₂ / SPhosA highly active catalyst system for Suzuki couplings of electron-rich anilines.
Base K₃PO₄A moderately strong base that is effective in promoting transmetalation.
Solvent Toluene/Water (10:1)A biphasic solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 100 °CProvides sufficient thermal energy to drive the catalytic cycle to completion.
Protocol 2: Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of the aryl bromide, a powerful method for forming C-N bonds.[5]

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 0.02 equiv)

  • Cesium carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous 1,4-Dioxane, degassed

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate, Hexanes

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equiv) and Xantphos (0.02 equiv) to a dry Schlenk tube.

  • Add Methyl 5-amino-2-bromobenzoate (1.0 equiv), the amine (1.2 equiv), and cesium carbonate (1.5 equiv).

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed, anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted product.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosA robust catalyst system for the amination of aryl bromides, tolerant of the amino group on the scaffold.
Base Cs₂CO₃A strong, non-nucleophilic base that facilitates the deprotonation of the amine.
Solvent 1,4-DioxaneA polar aprotic solvent suitable for Buchwald-Hartwig reactions.
Temperature 100-110 °CNecessary to overcome the activation energy for the oxidative addition and reductive elimination steps.
Protocol 3: Amide Bond Formation

This protocol describes the coupling of the synthesized carboxylic acid intermediate with an amine to form the final amide product, a common step in the synthesis of many bioactive molecules.[6]

Materials:

  • 5-amino-2-(R)-benzoic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Dichloromethane, Methanol

Procedure:

  • Dissolve the 5-amino-2-(R)-benzoic acid (1.0 equiv) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add the amine (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 equiv) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure amide.

Parameter Condition Rationale
Coupling Reagent HATUA highly efficient and widely used coupling reagent that minimizes racemization of chiral centers.
Base DIPEAA non-nucleophilic organic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Solvent DMFA polar aprotic solvent that effectively dissolves the reactants and reagents.
Temperature 0 °C to RTInitial cooling helps to control the exothermic reaction, followed by stirring at room temperature for completion.

Characterization and Data Presentation

The successful synthesis of the target JAK inhibitor candidates should be confirmed by a suite of analytical techniques.

Analytical Technique Purpose
¹H and ¹³C NMR Spectroscopy To confirm the chemical structure and purity of the synthesized compounds.
High-Resolution Mass Spectrometry (HRMS) To determine the exact mass and confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final compounds.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Palladium Catalysts: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

    • Brominated Compounds: Methyl 5-amino-2-bromobenzoate is an irritant. Avoid contact with skin and eyes.

    • Solvents: Organic solvents are flammable and/or toxic. Handle them in a fume hood and away from ignition sources.

    • Coupling Reagents: Reagents like HATU can be moisture-sensitive and should be handled under an inert atmosphere.

Conclusion and Future Perspectives

Methyl 5-amino-2-bromobenzoate serves as an excellent and cost-effective starting material for the synthesis of a diverse library of potential JAK inhibitors. The synthetic strategies outlined in this guide, centered around robust and well-documented chemical transformations, provide a clear pathway for researchers in drug discovery and medicinal chemistry. The modular nature of this scaffold allows for systematic structure-activity relationship (SAR) studies, which are crucial for the optimization of lead compounds towards potent and selective JAK inhibitors. Future work could explore other cross-coupling reactions, such as Sonogashira or Ullmann couplings, to further expand the chemical diversity of the synthesized libraries.

References

  • Assay Genie. (2024, January 18). JAK-STAT Signaling Pathway: A Comprehensive Exploration. Retrieved from [Link]

  • Norman, P. (2011). The Recent Medicinal Chemistry Development of Jak2 Tyrosine Kinase Small Molecule Inhibitors. Medicinal Chemistry, 7(5), 415-436. Retrieved from [Link]

  • Singh, R., et al. (2024). Medicinal chemistry perspective of JAK inhibitors: synthesis, biological profile, selectivity, and structure activity relationship. Journal of Biomolecular Structure and Dynamics, 42(1), 1-28. Retrieved from [Link]

  • Wikipedia. (2024, February 20). JAK-STAT signaling pathway. Retrieved from [Link]

  • QIAGEN. (n.d.). JAK/Stat Signaling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]

  • Shawky, A. M., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceutics, 14(5), 1001. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Sabbatini, P., et al. (2020). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules, 25(15), 3352. Retrieved from [Link]

  • Al-Shakliah, N. S., et al. (2023). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 24(21), 15993. Retrieved from [Link]

  • Wikipedia. (2024, February 15). Janus kinase inhibitor. Retrieved from [Link]

  • Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. Retrieved from [Link]

  • Reddy, T. J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153203. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross Coupling of 5-bromo-2-(methylthio)benzoxazole with phenylacetylene. Retrieved from [Link]

  • Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 365-372. Retrieved from [Link]

  • Khan, I. U., et al. (2011). Methyl 2-amino-5-bromobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1887. Retrieved from [Link]

  • Semenov, V. V., & Smushkevich, Y. I. (1989). The Ullmann Ether Condensation. Russian Chemical Reviews, 58(10), 964-976. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Xiao, X. Y., et al. (2002). Solid-phase synthesis of alkyl aryl ethers via the Ullmann condensation. Journal of Combinatorial Chemistry, 4(5), 536-539. Retrieved from [Link]

  • Reddit. (2025, January 15). Amide coupling. r/Chempros. Retrieved from [Link]

  • Academia.edu. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate. Retrieved from [Link]

Sources

Application

Application Note: Anhydrous Hydrochloride Salt Formation of Methyl 5-Amino-2-Bromobenzoate

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Chemical Rationale The conversion of a fr...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, Synthetic Chemists, and Pharmaceutical Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Chemical Rationale

The conversion of a free base aromatic amine into its corresponding hydrochloride salt is a fundamental transformation in synthetic organic chemistry and drug development. Methyl 5-amino-2-bromobenzoate (CAS: 6942-37-6)[1] is a highly versatile bifunctional building block. However, like many free base anilines, it is susceptible to atmospheric oxidation, can exhibit poor aqueous solubility, and may be difficult to handle in prolonged storage. Converting it to Methyl 5-amino-2-bromobenzoate hydrochloride (CAS: 1803581-93-2)[2] yields a highly crystalline, stable ionic solid that drastically improves shelf-life and handling characteristics[3].

Mechanistic Imperative: The Necessity of Anhydrous Conditions

A critical vulnerability in this specific substrate is the presence of the methyl ester moiety. Utilizing standard concentrated aqueous hydrochloric acid (e.g., 37% muriatic acid) to form the salt will inevitably trigger acid-catalyzed hydrolysis of the ester, yielding the undesired 5-amino-2-bromobenzoic acid byproduct[4].

To establish a self-validating and high-yielding protocol, strictly anhydrous conditions must be employed. By utilizing a pre-titrated solution of anhydrous HCl gas dissolved in an aprotic solvent (such as 1,4-dioxane or diethyl ether), the amine is rapidly protonated without introducing the water necessary for ester cleavage[5].

Physicochemical Data Summary

The following table summarizes the key quantitative parameters required for stoichiometric calculations and analytical verification.

PropertyMethyl 5-amino-2-bromobenzoate (Free Base)Methyl 5-amino-2-bromobenzoate HCl (Target Salt)
CAS Number 6942-37-6[1]1803581-93-2[2]
Molecular Formula C₈H₈BrNO₂[1]C₈H₉BrClNO₂
Molecular Weight 230.06 g/mol [1]266.52 g/mol
Physical State Solid / Viscous OilCrystalline Solid
Solubility Profile Soluble in EtOAc, DCM, Et₂OInsoluble in Et₂O; Soluble in H₂O, MeOH
Stability Prone to oxidation (darkens over time)Highly stable; Hygroscopic[4]

Experimental Workflow

The following diagram illustrates the logical flow of the anhydrous salt formation, highlighting the phase changes that drive the isolation of the product.

Protocol FreeBase Methyl 5-amino-2-bromobenzoate (Free Base) Dissolution Dissolution Anhydrous Et₂O FreeBase->Dissolution Acidification Acidification 4M HCl in Dioxane Dissolution->Acidification Dropwise Addition Precipitation Precipitation & Aging 0-5 °C, 1 hr Acidification->Precipitation Exotherm Control Isolation Vacuum Filtration Cold Et₂O Wash Precipitation->Isolation Phase Separation Product Hydrochloride Salt (Target API) Isolation->Product Vacuum Dry

Workflow for the anhydrous hydrochloride salt formation of an aromatic amino ester.

Detailed Experimental Protocol

Safety Precautions: Anhydrous HCl in dioxane is highly corrosive and fumes heavily in moist air. All operations must be conducted in a well-ventilated fume hood. Amine hydrochlorides can be hygroscopic; minimize exposure to ambient humidity[4].

Equipment & Reagents
  • Substrate: Methyl 5-amino-2-bromobenzoate (1.0 equivalent)

  • Acid Source: 4.0 M HCl in 1,4-dioxane (1.1 equivalents)[5]

  • Solvent: Anhydrous diethyl ether (Et₂O) or anhydrous tetrahydrofuran (THF)

  • Apparatus: Flame-dried 2-neck round-bottom flask, addition funnel, magnetic stirrer, nitrogen/argon line, Büchner funnel.

Step-by-Step Methodology
  • Apparatus Preparation (Moisture Exclusion):

    • Flame-dry the 2-neck round-bottom flask and addition funnel under a vacuum, then backfill with dry nitrogen.

    • Causality: Eliminating trace ambient moisture is critical. Water ingress will hydrate the HCl gas, creating a micro-environment of aqueous hydrochloric acid that will hydrolyze the methyl ester[4].

  • Substrate Dissolution:

    • Charge the flask with Methyl 5-amino-2-bromobenzoate (e.g., 2.30 g, 10.0 mmol).

    • Add 25 mL of anhydrous diethyl ether and stir until complete dissolution is achieved.

    • Causality: Diethyl ether is chosen because the starting free base is highly soluble in it, whereas the resulting ionic hydrochloride salt is entirely insoluble. This differential solubility drives the reaction forward via immediate precipitation[4].

  • Controlled Acidification:

    • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

    • Charge the addition funnel with 2.75 mL of 4.0 M HCl in 1,4-dioxane (11.0 mmol, 1.1 eq)[5].

    • Add the HCl solution dropwise over 15 minutes under vigorous stirring.

    • Causality: The acid-base neutralization is exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to solvent boil-off or thermal degradation of the substrate.

  • Aging and Crystallization:

    • Upon addition of the HCl, a white to off-white precipitate will immediately begin to form.

    • Remove the ice bath and allow the suspension to stir at room temperature for 1 hour.

    • Causality: "Aging" the suspension allows for Ostwald ripening—smaller, impure crystals dissolve and redeposit onto larger crystals, resulting in a higher purity lattice that is significantly easier to filter.

  • Isolation under Inert Atmosphere:

    • Filter the suspension rapidly through a Büchner funnel. If the ambient humidity is high, perform the filtration under an inverted funnel blowing a gentle stream of nitrogen.

    • Wash the filter cake with two 10 mL portions of ice-cold anhydrous diethyl ether.

    • Causality: The cold ether wash removes any unreacted free base and flushes out residual 1,4-dioxane without dissolving the target salt. The nitrogen blanket prevents the deliquescence of the potentially hygroscopic salt[4].

  • Drying and Storage:

    • Transfer the isolated solid to a vacuum desiccator containing a strong desiccant (e.g., P₂O₅ or paraffin wax)[4].

    • Dry under high vacuum (≤ 1 mbar) at room temperature for 12 hours.

    • Causality: Vacuum drying removes volatile solvents without the need for heat, preserving the integrity of the molecule.

Analytical Validation

To confirm successful salt formation without ester hydrolysis, perform ¹H-NMR in DMSO-d₆.

  • Confirmation of Salt: The appearance of a broad, highly deshielded signal integrating to 3 protons (-NH₃⁺) typically between 9.0–10.5 ppm confirms protonation.

  • Confirmation of Intact Ester: The preservation of a sharp singlet integrating to 3 protons near 3.8–3.9 ppm confirms the methyl ester (-OCH₃) remains intact.

References

  • Alachem Co., Ltd. "6942-37-6 | methyl 5-amino-2-bromobenzoate". Alachem.
  • BLD Pharm. "1803581-93-2 | Methyl 5-amino-2-bromobenzoate hydrochloride". BLD Pharm.
  • Explain Everything. "Conversion of Amines to Amine Salts". YouTube.
  • ScienceMadness Discussion Board. "Converting to the hydrochloric salt for storage?". Sciencemadness.org.
  • Benchchem. "3,3-Dimethylpiperidin-4-one hydrochloride | CAS 648921-37-3". Benchchem.

Sources

Method

Application Note: Synthesis of 1,2-Benzothiazine Derivatives via Methyl 5-amino-2-bromobenzoate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Construction of 1,2-benzothiazine-3-carboxylate 1,1-dioxide scaffolds (the "oxicam" NSAID core) Introduction & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Construction of 1,2-benzothiazine-3-carboxylate 1,1-dioxide scaffolds (the "oxicam" NSAID core)

Introduction & Strategic Rationale

The 1,2-benzothiazine 1,1-dioxide scaffold is a privileged pharmacophore in medicinal chemistry, most notably forming the core of the "oxicam" class of non-steroidal anti-inflammatory drugs (NSAIDs) such as piroxicam and meloxicam. The structural framework of Methyl 5-amino-2-bromobenzoate makes it a highly versatile, multi-functional precursor for synthesizing novel benzothiazine derivatives[1].

By strategically utilizing the ortho-relationship between the bromine atom and the methyl ester, we can construct the 6-membered thiazine ring. The meta-amino group serves as an orthogonal handle for further late-stage functionalization, potentially leading to the development of new, targeted benzothiazine-based therapeutics[1].

Mechanistic Overview & Causality

To ensure a high-yielding and self-validating protocol, the synthesis is designed around five logical transformations. Understanding the causality behind these choices is critical for troubleshooting and scaling:

  • Amine Protection (N-Acetylation): The free 5-amino group is highly nucleophilic and prone to oxidation. Protecting it as an acetamide prevents competitive side-reactions and degradation during the harsh oxidative chlorosulfonylation step.

  • C–S Cross-Coupling vs. Direct Sulfonylation: Direct electrophilic aromatic chlorosulfonylation of deactivated rings often yields poor regioselectivity. Instead, we utilize a Buchwald-Hartwig palladium-catalyzed C–S coupling with benzyl mercaptan. The benzyl group acts as a "masked" sulfonyl chloride, ensuring perfect regiocontrol at the C2 position.

  • Oxidative Unmasking: Treatment of the benzyl thioether with N-chlorosuccinimide (NCS) and HCl in aqueous acetic acid oxidatively cleaves the benzyl group, reliably generating the highly reactive sulfonyl chloride in situ.

  • Sulfonamidation: Reacting the sulfonyl chloride with glycine methyl ester installs the necessary

    
    -methylene carbon required for the final ring closure.
    
  • Dieckmann-Type Cyclization: The ring-forming step relies on the enhanced acidity of the methylene protons in the intermediate sulfonamide, which are flanked by electron-withdrawing sulfonyl and ester groups. Deprotonation with sodium methoxide generates a carbon nucleophile that attacks the adjacent aromatic methyl ester, driving an intramolecular Dieckmann condensation to form the 1,2-benzothiazine core[2].

Experimental Workflows & Protocols

Step 1: N-Acetylation (Amine Protection)
  • Objective: Shield the 5-amino group from subsequent oxidative conditions.

  • Procedure:

    • Dissolve Methyl 5-amino-2-bromobenzoate (10.0 mmol, 1.0 eq) in 30 mL of anhydrous dichloromethane (DCM).

    • Add pyridine (20.0 mmol, 2.0 eq) and cool the reaction flask to 0 °C using an ice bath.

    • Add acetic anhydride (12.0 mmol, 1.2 eq) dropwise over 10 minutes.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The starting material spot should completely disappear, replaced by a lower Rf spot.

    • Quench with 1N HCl (20 mL), extract with DCM, wash with saturated NaHCO

      
       and brine, dry over anhydrous MgSO
      
      
      
      , and concentrate in vacuo to yield Compound 1 (Methyl 5-acetamido-2-bromobenzoate).
Step 2: Palladium-Catalyzed C–S Cross-Coupling
  • Objective: Install the sulfur atom regioselectively at the C2 position.

  • Procedure:

    • In an oven-dried Schlenk flask under argon, combine Compound 1 (8.0 mmol, 1.0 eq), Pd

      
      (dba)
      
      
      
      (0.16 mmol, 2 mol%), Xantphos (0.32 mmol, 4 mol%), and anhydrous 1,4-dioxane (25 mL).
    • Add N,N-diisopropylethylamine (DIPEA, 16.0 mmol, 2.0 eq) and benzyl mercaptan (8.8 mmol, 1.1 eq).

    • Heat the mixture at 90 °C for 12 hours.

    • Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate.

    • Purify via flash column chromatography to afford Compound 2 (Methyl 5-acetamido-2-(benzylthio)benzoate).

Step 3: Oxidative Chlorosulfonylation
  • Objective: Convert the benzyl thioether into a reactive sulfonyl chloride.

  • Procedure:

    • Suspend Compound 2 (5.0 mmol, 1.0 eq) in a mixture of glacial acetic acid and water (4:1 v/v, 20 mL) and cool to 0 °C.

    • Add N-chlorosuccinimide (NCS, 17.5 mmol, 3.5 eq) and concentrated HCl (5.0 mmol, 1.0 eq) portion-wise.

    • Stir for 2 hours at room temperature.

    • Self-Validation (Critical): The resulting sulfonyl chloride is highly moisture-sensitive. Perform a rapid cold aqueous workup by pouring the mixture into ice water (50 mL) and extracting immediately with cold DCM (3 x 20 mL). Wash with cold brine, dry over Na

      
      SO
      
      
      
      , and concentrate at ambient temperature. Do not store; use Compound 3 (Methyl 5-acetamido-2-(chlorosulfonyl)benzoate) immediately in Step 4.
Step 4: Sulfonamidation
  • Objective: Couple the sulfonyl chloride with an

    
    -amino ester.
    
  • Procedure:

    • Dissolve Compound 3 (approx. 4.5 mmol, 1.0 eq) in anhydrous THF (20 mL) at 0 °C.

    • Add glycine methyl ester hydrochloride (5.4 mmol, 1.2 eq) followed by dropwise addition of triethylamine (13.5 mmol, 3.0 eq).

    • Stir at room temperature for 4 hours.

    • Concentrate the solvent, partition the residue between EtOAc and water, wash with 1N HCl to remove excess amine, dry, and concentrate to yield Compound 4 (Methyl 5-acetamido-2-(N-(2-methoxy-2-oxoethyl)sulfamoyl)benzoate).

Step 5: Base-Mediated Dieckmann Cyclization
  • Objective: Intramolecular ring closure to form the 1,2-benzothiazine scaffold.

  • Procedure:

    • Dissolve Compound 4 (3.0 mmol, 1.0 eq) in anhydrous methanol (15 mL).

    • Add a freshly prepared solution of sodium methoxide (NaOMe, 7.5 mmol, 2.5 eq) in methanol dropwise at 0 °C.

    • Heat the reaction to reflux (65 °C) for 6 hours.

    • Self-Validation: The reaction mixture will turn a deep yellow/orange, indicating the formation of the stable enolate.

    • Cool to room temperature and slowly acidify with 1N HCl to pH 2-3. The product will precipitate out of solution.

    • Filter the precipitate, wash with cold water and cold methanol, and dry under high vacuum to afford the final scaffold, Compound 5 (Methyl 7-acetamido-4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide).

Quantitative Data Summary

StepTransformationReagents & CatalystsTempTimeTypical YieldPurification Method
1 N-AcetylationAc

O, Pyridine, DCM
0 to 25 °C2 h92%Aqueous workup
2 C–S CouplingBnSH, Pd

(dba)

, Xantphos, DIPEA
90 °C12 h85%Flash Chromatography
3 Oxidative CleavageNCS, HCl, AcOH/H

O
0 to 25 °C2 h78%Cold aqueous workup
4 SulfonamidationGlycine methyl ester, Et

N, THF
0 to 25 °C4 h88%Aqueous workup
5 Dieckmann CyclizationNaOMe, MeOH65 °C6 h75%Acidification & Filtration

Synthetic Workflow Visualization

Workflow SM Methyl 5-amino-2-bromobenzoate (Starting Material) C1 Compound 1 Methyl 5-acetamido-2-bromobenzoate SM->C1 Step 1: Ac2O, Pyridine (N-Protection) C2 Compound 2 Methyl 5-acetamido-2-(benzylthio)benzoate C1->C2 Step 2: BnSH, Pd2(dba)3, Xantphos (C-S Coupling) C3 Compound 3 Methyl 5-acetamido-2-(chlorosulfonyl)benzoate C2->C3 Step 3: NCS, HCl, AcOH (Oxidative Cleavage) C4 Compound 4 Methyl 5-acetamido-2-(N-(2-methoxy-2-oxoethyl) sulfamoyl)benzoate C3->C4 Step 4: Glycine methyl ester, Et3N (Sulfonamidation) C5 Compound 5 Methyl 7-acetamido-4-hydroxy-2H-1,2- benzothiazine-3-carboxylate 1,1-dioxide C4->C5 Step 5: NaOMe, MeOH (Dieckmann Cyclization)

Figure 1: Five-step synthetic workflow for 1,2-benzothiazine derivation from the starting material.

References

  • Title: Synthesis and antiinflammatory activity of 4-hydroxy-1,2-benzothiazine carboxamides Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Convenient Preparation of Sulfonyl Chlorides from Thioethers Source: The Journal of Organic Chemistry URL: [Link]

  • Title: An Overview of the Synthetic Routes of 2-Alkyl-4-Hydroxy-2H-1, 2-Benzothiazine-3-Carboxamides -1, 1-Dioxides (Oxicams) and their Analogues Source: ResearchGate URL: [Link]

Sources

Application

Reaction conditions for Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate

An In-Depth Guide to the Buchwald-Hartwig Amination of Methyl 5-amino-2-bromobenzoate: Principles, Protocol, and Optimization Authored by: A Senior Application Scientist The Buchwald-Hartwig amination stands as a corners...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Buchwald-Hartwig Amination of Methyl 5-amino-2-bromobenzoate: Principles, Protocol, and Optimization

Authored by: A Senior Application Scientist

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] This guide provides a comprehensive technical overview of the reaction conditions for the Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate, a substrate with functionalities that require careful consideration for successful C-N bond formation.

The amination of Methyl 5-amino-2-bromobenzoate is of significant interest as the resulting anthranilate derivatives are valuable intermediates in the synthesis of various biologically active compounds. However, the presence of an ortho-bromo substituent, a free amino group, and a methyl ester moiety necessitates a well-designed reaction protocol to achieve high yields and avoid potential side reactions. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss key optimization strategies.

Mechanistic Considerations: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1][6] A general mechanism is illustrated below. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide.[7][8] Subsequent coordination of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][6]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(Br)L Pd(0)L->Oxidative Addition Complex + Ar-Br Amine Coordination [Ar-Pd(II)(Br)(L)(R2NH)] Oxidative Addition Complex->Amine Coordination + R2NH Palladium Amido Complex Ar-Pd(II)(NR2)L Amine Coordination->Palladium Amido Complex + Base - H-Base+ Br- Product Ar-NR2 Palladium Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Palladium Amido Complex->Catalyst Regeneration Catalyst Pd(0) Catalyst Oxidative_Addition Oxidative Addition Coordination Amine Coordination Amido_Complex Amido Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters and Their Influence

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.[1][7] For a substrate like Methyl 5-amino-2-bromobenzoate, these choices are critical.

Palladium Precatalyst

Commonly used palladium precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes.[7] Pd(OAc)₂ and Pd₂(dba)₃ are often used due to their commercial availability and stability. These Pd(II) and Pd(0) sources are reduced in situ to the active Pd(0) species. More advanced, commercially available precatalysts, such as those from the Buchwald group (e.g., XPhos Pd G3), offer improved stability and reactivity.

Ligand Selection

The choice of ligand is arguably the most critical factor in a successful Buchwald-Hartwig amination.[4] Bulky, electron-rich phosphine ligands are generally required to promote the key steps of oxidative addition and reductive elimination.[4][9] For ortho-substituted aryl bromides like our target substrate, sterically hindered biarylphosphine ligands are often necessary to achieve high yields.[1]

Ligand GenerationCommon LigandsSubstrate Scope
First Generation P(o-tolyl)₃Secondary amines, limited scope for primary amines.[1]
Bidentate Ligands BINAP, DPPFBroader scope including primary amines.[1]
Bulky Alkylphosphines BrettPhos, XPhos, RuPhosWide range of amines and aryl halides, including chlorides.[6][9]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHighly active for challenging couplings.[10][11]

Given the ortho-substitution and the presence of a potentially coordinating amino group on the substrate, a bulky, electron-rich monophosphine ligand from the Buchwald portfolio, such as XPhos or BrettPhos , is a highly recommended starting point. These ligands have demonstrated broad utility and high catalytic activity for a wide range of substrates.[9]

Base Selection

The base plays a crucial role in deprotonating the amine nucleophile to form the active palladium-amido complex.[12][13][14] Strong, non-nucleophilic bases are typically employed.

  • Sodium tert-butoxide (NaOtBu): A very common and effective base, but its high basicity can be incompatible with sensitive functional groups like esters, potentially leading to hydrolysis or transesterification.[6]

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker inorganic bases that offer broader functional group tolerance.[7] Their use is recommended for substrates with base-sensitive groups. Due to the ester in Methyl 5-amino-2-bromobenzoate, Cs₂CO₃ or K₃PO₄ are prudent initial choices.

Solvent Selection

Aprotic, non-polar, or weakly polar solvents are generally used for the Buchwald-Hartwig amination.

  • Toluene and Dioxane: The most common solvents for this reaction.[15][16] They offer good solubility for the reactants and catalysts and are relatively inert.

  • Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF): Ethereal solvents that are also frequently used. 2-MeTHF is considered a "greener" alternative to THF and dioxane.[17]

For the amination of Methyl 5-amino-2-bromobenzoate, toluene or 1,4-dioxane are excellent starting points.

Detailed Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate with a generic amine. Optimization may be required depending on the specific amine used.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Add Pd precatalyst, ligand, and base to an oven-dried flask. Inert_Atmosphere 2. Evacuate and backfill with an inert gas (e.g., Argon). Reagents->Inert_Atmosphere Add_Reactants 3. Add Methyl 5-amino-2-bromobenzoate, amine, and solvent. Inert_Atmosphere->Add_Reactants Heating 4. Heat the reaction mixture with stirring (e.g., 80-110 °C). Add_Reactants->Heating Monitoring 5. Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling 6. Cool the reaction to room temperature. Monitoring->Cooling Filtration 7. Dilute with an organic solvent and filter through Celite. Cooling->Filtration Extraction 8. Perform aqueous work-up to remove inorganic salts. Filtration->Extraction Purification 9. Purify the crude product by column chromatography. Extraction->Purification

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Reagents and Materials
  • Methyl 5-amino-2-bromobenzoate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and hotplate

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and base.[3]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas. This cycle should be repeated three times to ensure an oxygen-free environment.

  • Addition of Reactants: Under a positive pressure of inert gas, add Methyl 5-amino-2-bromobenzoate, the amine (if solid), and the anhydrous, degassed solvent. If the amine is a liquid, it can be added via syringe.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Optimization and Troubleshooting

Should the initial reaction conditions provide suboptimal results, the following parameters can be adjusted:

ParameterRecommended AdjustmentsRationale
Catalyst/Ligand Loading Increase to 3-5 mol%May be necessary for less reactive amines or to overcome catalyst deactivation.
Base Switch to K₃PO₄ or NaOtBu (with caution)Different bases can have a significant impact on reaction rate and yield.[7][12]
Solvent Screen THF, 2-MeTHF, or CPMESolvent polarity can influence the solubility of reagents and the stability of catalytic intermediates.[18]
Temperature Increase temperature (up to 120 °C)Higher temperatures can accelerate the reaction rate, but may also lead to decomposition.
Amine Equivalents Increase to 2.0 equivMay be beneficial for volatile or less reactive amines.

Potential Issues and Solutions:

  • Low Conversion: Consider a more active ligand (e.g., a more sterically hindered Buchwald ligand) or a different palladium precatalyst. Increasing the reaction temperature or time may also be beneficial. The free amino group on the substrate could potentially chelate the palladium catalyst; using a ligand that forms a more stable complex with palladium may mitigate this.

  • Ester Hydrolysis: If using a strong base like NaOtBu, ester hydrolysis may be observed. Switching to a weaker base like Cs₂CO₃ or K₃PO₄ is the primary solution.

  • Hydrodehalogenation: The formation of Methyl 5-aminobenzoate as a byproduct can occur. This is often a result of a competing reaction pathway and can sometimes be suppressed by changing the ligand or base.

Conclusion

The Buchwald-Hartwig amination of Methyl 5-amino-2-bromobenzoate is a feasible and highly useful transformation. Careful consideration of the substrate's functional groups is paramount for developing a successful protocol. By selecting a suitable bulky phosphine ligand, a base with appropriate strength to avoid side reactions, and an anhydrous, aprotic solvent, high yields of the desired N-arylated product can be achieved. The detailed protocol and optimization strategies provided in this guide offer a robust starting point for researchers in their synthetic endeavors.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2024, from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 22, 2024, from [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development. (2006, June 9). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (2019, September). Retrieved February 22, 2024, from [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved February 22, 2024, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved February 22, 2024, from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews. (2025, June 6). Retrieved February 22, 2024, from [Link]

  • The Buchwald–Hartwig Amination After 25 Years - OUCI. (2019). Retrieved February 22, 2024, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. (2014, December 19). Retrieved February 22, 2024, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (n.d.). Retrieved February 22, 2024, from [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination... - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved February 22, 2024, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald-Hartwig Amination Reaction | Guided Videos, Practice & Study Materials. (n.d.). Retrieved February 22, 2024, from [Link]

  • Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1 - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved February 22, 2024, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved February 22, 2024, from [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters. (2014, August 18). Retrieved February 22, 2024, from [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing. (2019, October 8). Retrieved February 22, 2024, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved February 22, 2024, from [Link]

Sources

Method

Methyl 5-amino-2-bromobenzoate intermediate for TTBK1 inhibitor development

An in-depth technical guide and application protocol for the synthesis and utilization of Methyl 5-amino-2-bromobenzoate in the development of Tau-Tubulin Kinase 1 (TTBK1) inhibitors. Scientific Rationale: Targeting TTBK...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide and application protocol for the synthesis and utilization of Methyl 5-amino-2-bromobenzoate in the development of Tau-Tubulin Kinase 1 (TTBK1) inhibitors.

Scientific Rationale: Targeting TTBK1 in Neurodegeneration

Tau-tubulin kinase 1 (TTBK1) is a central nervous system-specific kinase that has emerged as a critical therapeutic target for neurodegenerative disorders, including Alzheimer's disease (AD), frontotemporal lobar degeneration (FTLD), and amyotrophic lateral sclerosis (ALS) 1[1]. TTBK1 directly phosphorylates the tau protein at disease-relevant epitopes (such as Ser422, Ser198, Ser199, and Ser202), driving the formation of neurofibrillary tangles (NFTs)2[2]. Furthermore, TTBK1 is implicated in the pathological phosphorylation and cytosolic mislocalization of TDP-43, a hallmark of ALS3[3].

To develop highly selective, brain-penetrant small-molecule inhibitors that block the ATP-binding pocket of TTBK1, medicinal chemists rely on specific functionalized building blocks. Methyl 5-amino-2-bromobenzoate (CAS: 6942-37-6) is a premier aryl intermediate for this purpose4[4]. Its bifunctional nature—featuring an amine group primed for nucleophilic aromatic substitution (


) and a bromide atom that enables downstream palladium-catalyzed cross-coupling—makes it the ideal structural anchor for synthesizing pyrrolo[2,3-d]pyrimidine-based TTBK1 inhibitors (e.g., Ray06-01)5[5].

TTBK1_Mechanism TTBK1 TTBK1 Kinase Tau Tau Protein TTBK1->Tau Phosphorylation TDP43 TDP-43 Protein TTBK1->TDP43 Phosphorylation Inhibitor TTBK1 Inhibitor (e.g., Ray06-01) Inhibitor->TTBK1 ATP-competitive inhibition pTau p-Tau (Ser422) Tau->pTau Pathological shift pTDP43 p-TDP-43 TDP43->pTDP43 Pathological shift Pathology Neurodegeneration (AD, ALS, FTLD) pTau->Pathology Aggregation (NFTs) pTDP43->Pathology Cytosolic mislocalization

Caption: TTBK1 signaling pathway and the pharmacological intervention mechanism by small-molecule inhibitors.

Quantitative Data & Reagent Specifications

Before initiating synthesis, the integrity of the starting material must be verified. Below are the critical physicochemical parameters for Methyl 5-amino-2-bromobenzoate6[6].

PropertySpecificationClinical/Synthetic Relevance
CAS Number 6942-37-6Unique identifier for procurement and safety tracking.
Molecular Formula

Defines stoichiometric calculations for

reactions.
Molecular Weight 230.06 g/mol Used to calculate precise molar equivalents (e.g., 0.52 mmol).
Purity Requirement

(HPLC)
Prevents halogen-exchange side reactions during cross-coupling.
Key Functional Groups Aryl Amine, Aryl Bromide, Methyl EsterEnables multi-vector functionalization for structure-activity relationship (SAR) studies.

Experimental Protocols: A Self-Validating System

The following protocols detail the end-to-end workflow from the chemical synthesis of the TTBK1 inhibitor intermediate to its biological validation.

Workflow Step1 SNAr Synthesis (Ethylene Glycol, 140°C) Step2 Purification (Recrystallization) Step1->Step2 Step3 QC Validation (NMR, LC-MS) Step2->Step3 Step4 Biochemical Assay (TTBK1 IC50) Step3->Step4 Step5 Cellular Assay (pTau Ser422 Reduction) Step4->Step5

Caption: End-to-end workflow from chemical synthesis of the inhibitor to cellular validation.

Protocol A: Synthesis of Methyl 2-bromo-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)benzoate

This procedure utilizes Methyl 5-amino-2-bromobenzoate to synthesize a potent TTBK1 inhibitor intermediate (e.g., Ray06-01) via a nucleophilic aromatic substitution (


)5[5].

Step-by-Step Methodology:

  • Reaction Assembly: In a dry reaction flask, combine 6-chloro-7-deazapurine (78 mg, 0.49 mmol) and Methyl 5-amino-2-bromobenzoate (120 mg, 0.52 mmol).

  • Solvent Addition: Suspend the mixture in 3.0 mL of anhydrous ethylene glycol.

    • Causality Insight: Ethylene glycol is specifically chosen because its high boiling point (197 °C) allows the reaction to be heated safely to 140 °C without the need for pressurized sealed tubes. Furthermore, its polar protic nature stabilizes the transition state of the nucleophilic attack on the pyrimidine ring.

  • Thermal Activation: Heat the reaction mixture to 140 °C and stir continuously for 3 hours under an inert argon atmosphere.

  • Quenching and Extraction: Cool the mixture to room temperature. Dilute with 40 mL of Ethyl Acetate (EtOAc) and wash sequentially with distilled water (

    
     mL) to remove the ethylene glycol.
    
  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude product from Dichloromethane (

    
    ) to yield the pure intermediate.
    
  • Self-Validating QC (LC-MS): Inject the sample into a Waters Acquity UPLC using a steady flow of 1 mM ammonium acetate in 20% water-acetonitrile at 0.2 mL/min5[5].

    • Causality Insight: Ammonium acetate acts as a volatile buffer that enhances ionization efficiency in the electrospray ionization (ESI) source without leaving non-volatile salt deposits that could degrade the mass spectrometer detector.

Protocol B: In Vitro TTBK1 Kinase Inhibition Assay

To validate the synthesized compound's efficacy, its ability to block TTBK1 ATP-binding must be quantified.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human TTBK1 kinase in assay buffer (20 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM 
    
    
    
    , 2 mM DTT).
  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to the assay plate (final DMSO concentration

    
    ).
    
  • Substrate Addition: Add a synthetic peptide substrate (e.g., a tau-derived peptide sequence) and ATP at a concentration near its

    
     value for TTBK1.
    
    • Causality Insight: Running the assay at the ATP

      
       ensures that the assay is highly sensitive to ATP-competitive inhibitors. If ATP concentrations are too high, the inhibitor will be outcompeted, resulting in artificially inflated 
      
      
      
      values.
  • Detection: Incubate for 60 minutes at room temperature. Measure kinase activity using a luminescent ADP-detection assay (e.g., ADP-Glo™). Calculate the

    
     using non-linear regression analysis.
    
Protocol C: Cellular Validation of Tau Phosphorylation (pSer422)

A compound may inhibit a kinase in a biochemical assay but fail in cells due to poor permeability or off-target effects. This protocol validates target engagement inside living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate human iPSC-derived neurons or SH-SY5Y neuroblastoma cells in 6-well plates at a density of

    
     cells/well.
    
    • Causality Insight: TTBK1 is a neuron-specific kinase. Utilizing immortalized non-neuronal lines (like HEK293) requires the artificial co-overexpression of both TTBK1 and Tau, which often leads to artifactual, non-physiological phosphorylation events. Neuronal lines provide the endogenous scaffolding necessary for accurate assessment5[5].

  • Treatment: Treat cells with the synthesized TTBK1 inhibitor (0.1 μM to 10 μM) for 24 hours. Include a vehicle control (0.1% DMSO).

  • Lysis and Western Blotting: Harvest cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with an anti-pSer422 Tau antibody (e.g., AT8 or specific pSer422 clone) and an anti-Total Tau antibody.

    • Causality Insight: Ser422 is utilized as the primary biomarker because it is directly phosphorylated by TTBK1 and is an early, critical step in the progression from pre-tangle tau to mature neurofibrillary tangles2[2]. A successful inhibitor will show a dose-dependent reduction in the pSer422/Total Tau ratio.

References

  • Mayo Clinic. "Tau-tubulin kinase 1: Therapeutic target of Alzheimer's disease." Molecular Neurotherapeutics. Available at:[Link]

  • Alachem Co., Ltd. "6942-37-6 | methyl 5-amino-2-bromobenzoate." Available at:[Link]

  • Lund et al. "Tau‐Tubulin Kinase 1 Expression, Phosphorylation and Co‐Localization with Phospho‐Ser422 Tau in the Alzheimer's Disease Brain." Brain Pathology, PMC. Available at:[Link]

  • IU Indianapolis ScholarWorks. "Pathological phosphorylation of tau and TDP-43 by TTBK1 and TTBK2 drives neurodegeneration." Available at:[Link]

  • Google Patents. "US20240285777A1 - Inhibitors of ttbk1.

Sources

Application

Application Notes &amp; Protocols: Strategic Utilization of Methyl 5-amino-2-bromobenzoate HCl in the Synthesis of Advanced Pharmaceutical Intermediates

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of Methyl 5-amino-2-bromobenzoate hydrochloride (HCl)....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of Methyl 5-amino-2-bromobenzoate hydrochloride (HCl). This versatile building block is a cornerstone in the synthesis of a multitude of heterocyclic systems central to modern drug discovery. We will delve into the mechanistic principles, provide detailed, field-tested protocols, and explore the rationale behind experimental design for key transformations, with a focus on palladium-catalyzed cross-coupling reactions. The protocols are designed to be self-validating, emphasizing safety, reproducibility, and efficiency.

Introduction: The Strategic Value of Methyl 5-amino-2-bromobenzoate HCl

Methyl 5-amino-2-bromobenzoate HCl is a trifunctional aromatic compound featuring an amine, a halogen (bromine), and a methyl ester. This unique arrangement of functional groups makes it an exceptionally valuable starting material for constructing complex molecular architectures.

  • Orthogonal Reactivity: The bromine atom and the amino group provide two distinct reactive centers that can be addressed sequentially using different catalytic systems. The bromine is ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), while the aniline-type amino group is a potent nucleophile for condensation, amidation, or diazotization reactions.

  • Vectorial Complexity: The meta-relationship between the amine and the ester, and the ortho-position of the bromine relative to the ester, provides a defined stereochemical and electronic bias that can be exploited to control regioselectivity in subsequent synthetic steps.

  • HCl Salt Form: Supplied as a hydrochloride salt, the compound exhibits enhanced stability and shelf-life, with reduced susceptibility to air oxidation compared to the free base. The amine must be liberated in situ or in a preliminary step, typically by treatment with a non-nucleophilic base, which offers an additional layer of control over the reaction initiation.

Below is a diagram illustrating the key functional sites of the molecule.

Caption: Functional group analysis of Methyl 5-amino-2-bromobenzoate.

Core Application: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds

One of the most powerful applications of Methyl 5-amino-2-bromobenzoate is in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors developed for oncology and immunology. The synthesis leverages the nucleophilicity of the aniline nitrogen and the cross-coupling reactivity of the aryl bromide.

Overall Synthetic Workflow

The general strategy involves a two-step sequence:

  • Condensation Reaction: The amino group of Methyl 5-amino-2-bromobenzoate reacts with a β-keto-nitrile derivative, such as 3-oxo-3-(pyridin-2-yl)propanenitrile, to form an enamine intermediate, which then cyclizes to form the core pyrazolo[1,5-a]pyrimidine ring system.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom on the newly formed heterocyclic core serves as a handle for a palladium-catalyzed Suzuki coupling reaction to introduce further molecular diversity.

The workflow is depicted below.

G start Methyl 5-amino-2-bromobenzoate HCl + Base (e.g., DIPEA) step1 Condensation & Cyclization start->step1 reagent1 β-Keto-Nitrile Derivative (e.g., 3-oxo-3-(pyridin-2-yl)propanenitrile) reagent1->step1 intermediate Brominated Pyrazolo[1,5-a]pyrimidine Intermediate step1->intermediate step2 Pd-Catalyzed Suzuki Coupling intermediate->step2 reagent2 Boronic Acid/Ester (Ar-B(OR)2) reagent2->step2 product Final Arylated Product (e.g., Kinase Inhibitor Core) step2->product purify Chromatography Purification product->purify

Caption: General workflow for synthesizing kinase inhibitor cores.

Detailed Protocol 1: Synthesis of Methyl 2-bromo-5-(7-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidin-5-yl)benzoate

This protocol is adapted from methodologies described in the synthesis of kinase inhibitors. It details the initial condensation and cyclization step.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
Methyl 5-amino-2-bromobenzoate HCl18039-38-8268.525.00 g18.62
3-Oxo-3-(pyridin-2-yl)propanenitrile40632-68-0146.152.85 g19.55
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.247.2 mL41.89
Acetic Acid (Glacial)64-19-760.0525 mL-
Ethanol (200 Proof)64-17-546.0725 mL-

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 5-amino-2-bromobenzoate HCl (5.00 g, 18.62 mmol) and 3-oxo-3-(pyridin-2-yl)propanenitrile (2.85 g, 19.55 mmol).

  • Solvent & Base Addition: Add ethanol (25 mL) and glacial acetic acid (25 mL). The acetic acid serves as both a solvent and a catalyst for the condensation. Add DIPEA (7.2 mL, 41.89 mmol). Expertise Note: DIPEA is a bulky, non-nucleophilic base used to neutralize the HCl salt and liberate the free amine without competing in side reactions.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, a precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid sequentially with water (2 x 30 mL), then with cold ethanol (2 x 20 mL) to remove residual starting materials and solvent. Dry the solid under high vacuum to afford the desired product as a solid.

Detailed Protocol 2: Suzuki Coupling for Aryl Group Installation

This protocol describes the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling.

Materials & Reagents:

ReagentCAS NumberM.W. ( g/mol )QuantityMoles (mmol)
Brominated Pyrazolo[1,5-a]pyrimidine Intermediate (from 2.2)-397.221.00 g2.52
4-Methoxyphenylboronic Acid452-26-6151.960.46 g3.02
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4731.73103 mg0.126 (5 mol%)
Sodium Carbonate (Na₂CO₃)497-19-8105.990.80 g7.56
1,4-Dioxane123-91-188.1115 mL-
Water (Degassed)7732-18-518.025 mL-

Procedure:

  • Inert Atmosphere: To a 50 mL Schlenk flask, add the brominated intermediate (1.00 g, 2.52 mmol), 4-methoxyphenylboronic acid (0.46 g, 3.02 mmol), and Na₂CO₃ (0.80 g, 7.56 mmol).

  • Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (103 mg, 0.126 mmol). Trustworthiness Note: Using a pre-catalyst like Pd(dppf)Cl₂ ensures a reliable initiation of the catalytic cycle and is standard practice for robust Suzuki couplings.

  • Solvent Addition & Degassing: Add 1,4-dioxane (15 mL) and water (5 mL). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes. This is critical to prevent oxidation of the Pd(0) active species.

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours. Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by silica gel column chromatography to yield the final arylated product.

Safety & Handling

  • Methyl 5-amino-2-bromobenzoate HCl: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Palladium Catalysts: Palladium compounds can be toxic and are sensitizers. Avoid inhalation of dust and direct contact with skin.

  • Solvents: Dioxane is a flammable liquid and a suspected carcinogen. Handle with extreme care in a fume hood.

Conclusion

Methyl 5-amino-2-bromobenzoate HCl is a high-value, versatile reagent for constructing complex pharmaceutical intermediates. Its orthogonal reactive sites allow for a modular and efficient approach to synthesis, as demonstrated by the construction of the pyrazolo[1,5-a]pyrimidine core. The protocols provided herein are robust and grounded in established synthetic precedent, offering a reliable starting point for medicinal chemistry campaigns and process development.

References

  • Fussell, S. et al. (2010). PYRAZOLO [1,5-A] PYRIMIDINE DERIVATIVES AS KINASE INHIBITORS.
  • Anivet, F. et al. (2018). PYRAZOLO[1,5-A]PYRIMIDINE DERIVATIVES AS LRRK2 KINASE INHIBITORS.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to Improving the Yield of Methyl 5-amino-2-bromobenzoate via Stannous Chloride Reduction

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the stannous chloride (SnCl₂) reduction of its nitro precursor, Methyl 5-nitro-2-bromobenzoate. Our focus is on enhancing yield and purity by understanding the underlying chemical principles of this classic transformation.

Introduction: The Stephen Reduction and Its Nuances

The reduction of an aromatic nitro group to a primary amine using stannous chloride is a well-established method in organic synthesis, often referred to as the Stephen reduction. While reliable, achieving high yields and purity, especially with multifunctional substrates like Methyl 5-nitro-2-bromobenzoate, requires careful control over reaction parameters and a thorough understanding of potential pitfalls. This guide will walk you through common challenges and their solutions, from reaction setup to final product purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Mechanism

Q1: My reduction of Methyl 5-nitro-2-bromobenzoate is sluggish or incomplete. What are the primary causes and how can I drive the reaction to completion?

An incomplete reaction is one of the most common issues. The root cause often lies in the quality and quantity of the reagents, as well as the reaction conditions. Here’s a systematic approach to troubleshooting:

  • Stannous Chloride Quality and Stoichiometry:

    • Hydration State: Stannous chloride dihydrate (SnCl₂·2H₂O) is commonly used. Ensure you are using the correct molecular weight for your calculations. Anhydrous SnCl₂ can also be used but may require different solvent systems.

    • Purity: Use a high-purity grade of SnCl₂. Lower-grade material may contain impurities that can interfere with the reaction.

    • Stoichiometry: A significant excess of SnCl₂ is typically required to ensure the complete reduction of the nitro group and to account for any potential oxidation of the reagent by atmospheric oxygen. A molar ratio of 3 to 5 equivalents of SnCl₂ per equivalent of the nitro compound is a good starting point.[1]

  • Solvent Choice:

    • Ethanol is a common and effective solvent for this reduction.[2] It readily dissolves the nitroaromatic starting material and the stannous chloride.

    • Ethyl acetate is another excellent choice and can simplify the workup procedure.[3][4]

    • The use of concentrated hydrochloric acid as a solvent can accelerate the reaction but may also lead to undesired side reactions or hydrolysis of the ester group if not carefully controlled.

  • Temperature:

    • Many stannous chloride reductions proceed efficiently at room temperature. However, for less reactive substrates, gentle heating to 50-70°C can significantly increase the reaction rate.[2] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid overheating, which can lead to side product formation.

Q2: I'm observing a distinct color change during my reaction. What do these colors indicate?

Color changes are normal and can be indicative of the reaction's progress.

  • Initial Mixture: The initial suspension of the yellow nitroaromatic in the solvent with white stannous chloride is typically a pale yellow slurry.

  • Reaction Progression: As the reduction proceeds, the formation of intermediate species like nitroso (-NO) and hydroxylamine (-NHOH) can lead to a deepening of color, often to orange, red, or even dark brown.

  • Reaction Completion: The final reaction mixture containing the aromatic amine is often a clear, but possibly colored, solution or a light-colored slurry if the product is not fully soluble. A persistent dark color may indicate the presence of side products.

Q3: Can you explain the step-by-step mechanism of the stannous chloride reduction?

Understanding the mechanism is key to troubleshooting. The reduction is a six-electron transfer process that occurs in stages. The acidic medium (often from the hydrolysis of SnCl₂ or added acid) is crucial for protonating the oxygen atoms of the nitro group, facilitating their removal as water.

Stannous Chloride Reduction Mechanism cluster_reagents Reagents Start Ar-NO₂ (Nitroarene) Intermediate1 Ar-N=O (Nitrosoarene) Start->Intermediate1 + 2e⁻, + 2H⁺ - H₂O Intermediate2 Ar-NHOH (Hydroxylamine) Intermediate1->Intermediate2 + 2e⁻, + 2H⁺ Product Ar-NH₂ (Aromatic Amine) Intermediate2->Product + 2e⁻, + 2H⁺ - H₂O SnCl2 SnCl₂ → Sn⁴⁺ + 2e⁻ ProtonSource Solvent/Acid (H⁺) Workup and Purification Workflow Start Reaction Mixture (Product + Tin Salts) Quench Quench with Base (e.g., NaHCO₃, NaOH) to precipitate Tin Hydroxides Start->Quench Filter Filter through Celite® Quench->Filter Filtrate Filtrate (Product in Solvent) Filter->Filtrate FilterCake Filter Cake (Insoluble Tin Salts) Filter->FilterCake Extract Liquid-Liquid Extraction Filtrate->Extract OrganicLayer Organic Layer Extract->OrganicLayer AqueousLayer Aqueous Layer (Discard) Extract->AqueousLayer Wash Wash with Brine OrganicLayer->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Further Purification (e.g., Recrystallization, Chromatography) Concentrate->Purify FinalProduct Pure Methyl 5-amino-2-bromobenzoate Purify->FinalProduct

Caption: A systematic workflow for the workup and purification.

Substrate-Specific Considerations

Q6: My starting material, Methyl 5-nitro-2-bromobenzoate, has both a bromo and a methyl ester group. Is the stannous chloride reduction chemoselective enough to avoid affecting these?

Yes, one of the significant advantages of the stannous chloride reduction is its excellent chemoselectivity.

  • Ester Group: The methyl ester is stable under the typically mild acidic or neutral conditions of the SnCl₂ reduction.

  • Bromo Group: Aryl halides are generally not susceptible to reduction by SnCl₂. This is in contrast to some catalytic hydrogenation methods (e.g., with Pd/C), which can cause dehalogenation. [5] This high degree of chemoselectivity makes SnCl₂ an ideal reagent for the synthesis of Methyl 5-amino-2-bromobenzoate. [3][5]

Experimental Protocols & Data

Optimized Protocol for the Synthesis of Methyl 5-amino-2-bromobenzoate

This protocol is a generalized procedure based on common literature methods. [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-nitro-2-bromobenzoate (1.0 eq) in absolute ethanol (approximately 10 mL per gram of starting material).

  • Addition of Reagent: To this solution, add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) in one portion.

  • Reaction: Stir the mixture at room temperature or heat to 50-60°C. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add ethyl acetate to the residue and cool the flask in an ice bath.

    • Slowly add a saturated aqueous solution of sodium bicarbonate with vigorous stirring until the pH of the aqueous layer is ~7-8.

    • Filter the resulting slurry through a pad of Celite®, washing the filter cake with additional ethyl acetate.

    • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Comparative Data for Nitroarene Reductions

The following table summarizes typical reaction conditions for the SnCl₂ reduction of various nitroarenes, demonstrating the versatility of this method.

SubstrateEquivalents of SnCl₂·2H₂OSolventTemperature (°C)Time (h)Yield (%)
3-Nitroanisole3-5Ethanol70-801-2>90
4-Nitrobenzophenone4Ethanol255>98
2-Nitrotoluene3Ethyl Acetate501295
4-Chloronitrobenzene3EthanolReflux4>90

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Benchchem. (2025). A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis. Benchchem.
  • ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • ResearchGate. (2025). Efficient Reductions of Nitroarenes with SnCl2 in Ionic Liquid.
  • Benchchem. (2025). selective reduction of nitro group without affecting other functional groups. Benchchem.
  • SciSpace. (n.d.).
  • Bates, D. K., & Li, K. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. The Journal of Organic Chemistry, 67(24), 8662–8665. [Link]

  • Science Primary Literature. (2020). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.
  • NJIT Digital Commons. (1954). The reduction of aromatic nitro compounds with anhydrous stannous chloride. NJIT Digital Commons.
  • Wordpress. (n.d.). Sn2+ reduction. Wordpress.
  • ResearchGate. (2013). what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds?
  • FAO. (n.d.). STANNOUS CHLORIDE. FAO.
  • Scribd. (n.d.). RPM - SOP - Stannous Chloride - PDF Version 1. Scribd.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry.
  • Reddit. (2023). my nitro refuses to be reduced. Reddit.
  • Sigma-Aldrich. (n.d.).
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications. (2023). [Link]

  • Organic Chemistry-4. (n.d.).
  • Benchchem. (2025). A Researcher's Guide to Stannous Chloride Dihydrate (SnCl2·2H2O) in Reduction Reactions: A Solvent System Performance Compa. Benchchem.
  • Khan, I. U., Khan, M. H., & Akkurt, M. (2011). Methyl 2-amino-5-bromobenzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 8), o1887. [Link]

  • ResearchGate. (n.d.). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones † | Request PDF.
  • Academia.edu. (n.d.). (PDF)
  • ResearchGate. (n.d.). (PDF) Methyl 2-amino-5-bromobenzoate.
  • MedchemExpress.com. (n.d.). Methyl 2-amino-5-bromobenzoate | Biochemical Reagent. MedchemExpress.com.
  • The Science Company. (n.d.). Instructions for Stannous Chloride Test Solution Catalog number: NC-14858. The Science Company.
  • Google Patents. (n.d.). CN85106332B - Preparation method of stannous chloride.
  • Otto Chemie Pvt. Ltd. (n.d.). Methyl 2-amino-5-bromobenzoate, 98% - 52727-57-8 - Manufacturers & Suppliers in India. Otto Chemie Pvt. Ltd.

Sources

Optimization

Technical Support Center: Troubleshooting Solubility of Methyl 5-amino-2-bromobenzoate

Executive Summary You are likely encountering precipitation ("crashing out") when diluting Methyl 5-amino-2-bromobenzoate from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). This is a predictable ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering precipitation ("crashing out") when diluting Methyl 5-amino-2-bromobenzoate from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media). This is a predictable physicochemical phenomenon driven by the molecule's structural properties: it is a lipophilic ester with a very weakly basic amine .

Unlike simple amines, the 5-amino group in this molecule is electronically deactivated by the electron-withdrawing bromine and ester groups, rendering it uncharged (neutral) at physiological pH (7.4). Consequently, pH adjustment is often ineffective. Successful solubilization requires cosolvent optimization or carrier-mediated delivery (Cyclodextrins).

Part 1: The Physicochemical Root Cause

To solve the solubility issue, we must first understand the molecule's behavior in solution.

PropertyValue (Est.)Implication for Solubility
LogP (Lipophilicity) ~2.0 - 2.5Moderately lipophilic. Prefers organic solvents (DMSO, EtOH) over water.
pKa (Amino Group) ~2.5 - 3.0Critical: The amino group is not protonated at pH 7.4. It remains neutral and hydrophobic.
H-Bond Donors 1 (

)
Limited interaction with water molecules.
Hydrolysis Risk HighMethyl esters are labile. Avoid strong acids/bases to prevent degradation to the benzoic acid derivative.

The Mechanism of Precipitation: When you inject a DMSO stock into an aqueous buffer, the DMSO (which is hygroscopic) rapidly mixes with water. The hydrophobic solute (Methyl 5-amino-2-bromobenzoate) is suddenly "stranded" in a high-polarity environment. Without a charge to stabilize it (since pH 7.4 >> pKa 2.5), the molecules aggregate and precipitate.

Part 2: Troubleshooting Protocols

Method A: The "Intermediate Dilution" Technique (Standard)

Best for: High-throughput screening, acute cellular assays.

Direct addition of high-concentration DMSO stocks (e.g., 100 mM) to water often causes immediate precipitation. This protocol uses an intermediate step to prevent local concentration spikes.

Protocol:

  • Prepare Stock: Dissolve compound in anhydrous DMSO to 50 mM .

  • Prepare Intermediate: Dilute the 50 mM stock 1:10 into pure Ethanol or PEG-400 to create a 5 mM working solution.

    • Why? PEG and Ethanol act as "bridge solvents" that reduce the surface tension difference between DMSO and water.

  • Final Dilution: Slowly add the 5 mM Intermediate to your assay buffer (vortexing rapidly) to achieve the final concentration (e.g., 10 µM).

    • Result: Final solvent load is 0.02% DMSO / 0.18% PEG-400, which is generally well-tolerated.

Method B: Cyclodextrin Complexation (Advanced)

Best for: Animal studies, long-term cell culture, or sensitive enzymatic assays.

If Method A fails or solvent toxicity is a concern, use Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. This creates a "host-guest" complex, encapsulating the hydrophobic drug inside a water-soluble shell.

Protocol:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD in your aqueous buffer (e.g., PBS). Sterile filter (0.22 µm).
    
  • Prepare Compound: Dissolve Methyl 5-amino-2-bromobenzoate in a minimal volume of acetone or methanol (volatile solvent).

  • Evaporation Coating: Add the compound solution to a glass vial. Evaporate the solvent under nitrogen gas to leave a thin film of the drug on the glass.

  • Complexation: Add the 20% HP-

    
    -CD vehicle to the vial.
    
  • Sonication: Sonicate in a water bath at 37°C for 30–60 minutes. The solution should turn clear.

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct solubilization strategy based on your assay requirements.

SolubilityOptimization Start Start: Precipitation Observed CheckStock Step 1: Check DMSO Stock (Is it clear?) Start->CheckStock ReMakeStock Action: Re-make Stock (Anhydrous DMSO, Fresh) CheckStock->ReMakeStock No (Cloudy) CheckConc Step 2: Check Final Concentration (Is it > 50 µM?) CheckStock->CheckConc Yes (Clear) ReduceConc Action: Reduce Conc. or Use Serial Dilution CheckConc->ReduceConc Yes (>50µM) Toxicity Step 3: Is Solvent Toxicity a Concern? (Sensitive Cells) CheckConc->Toxicity No (<50µM) MethodA Use Method A: PEG-400 / Ethanol Co-solvent Toxicity->MethodA No (Standard Lines) MethodB Use Method B: Cyclodextrin (HP-beta-CD) Toxicity->MethodB Yes (Neurons/Stem Cells)

Figure 1: Decision tree for troubleshooting solubility issues with hydrophobic esters.

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I acidify the buffer to protonate the amine and increase solubility? A: No, this is risky. While the amino group can be protonated, the pKa is estimated to be very low (< 3.0) due to the electron-withdrawing bromine and ester groups [1]. To protonate it, you would need a pH of ~2.0.

  • Risk 1: Most biological assays cannot tolerate pH 2.0.

  • Risk 2: Methyl esters are susceptible to acid-catalyzed hydrolysis [2]. Sustained exposure to low pH will convert your compound into 5-amino-2-bromobenzoic acid, changing its biological activity.

Q2: My DMSO stock turned slightly yellow over time. Is it still good? A: Proceed with caution. Anilines are prone to oxidation (turning yellow/brown) upon exposure to air and light [3]. Methyl esters can also hydrolyze if the DMSO contains water (DMSO is hygroscopic).

  • Recommendation: Check purity via LC-MS. If the mass peak for the carboxylic acid (M-14) is present, discard the stock. Always store stocks in small aliquots at -20°C or -80°C, protected from light.

Q3: Why does the compound precipitate even at 10 µM? A: This suggests your "mixing kinetics" are too slow. When you add DMSO to water, the mixing is exothermic and creates local regions of high water content before the DMSO is fully dispersed. If the compound encounters 100% water before it is diluted, it forms micro-aggregates that act as nucleation sites for precipitation.

  • Fix: Use the "Intermediate Dilution" method (Method A) or ensure rapid vortexing during the addition of the stock to the buffer.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Establishes pKa trends for electron-deficient anilines).
  • Larsson, L. (1950). "The Alkaline Hydrolysis of Some Esters of Benzoic Acid." Acta Chemica Scandinavica, 4, 27-38. Link

  • Travis, A. S. (2007). "Manufacture and Uses of the Anilines: A Vast Array of Processes and Products." The Chemistry of Anilines, Part 1, 715-782. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

Troubleshooting

Removing tin impurities from Methyl 5-amino-2-bromobenzoate synthesis

Technical Support Ticket: #SN-57381 Subject: Tin Impurity Removal in Methyl 5-amino-2-bromobenzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division User Issue Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #SN-57381 Subject: Tin Impurity Removal in Methyl 5-amino-2-bromobenzoate Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

User Issue Summary

User: Medicinal Chemistry Team / Process Development Molecule: Methyl 5-amino-2-bromobenzoate (CAS: 57381-41-6) Reaction Context: Reduction of Methyl 5-nitro-2-bromobenzoate using Stannous Chloride (


) or Tin metal (

). Reported Symptoms:
  • Persistent emulsions during aqueous workup (phase separation failure).

  • "Oiling out" of the product during crystallization.

  • Catalytic failure in subsequent Suzuki/Buchwald couplings (Palladium poisoning).

  • Elemental analysis shows Sn levels >1000 ppm (ICH Q3D limit exceedance).

Module 1: The "Why" & "What" (Root Cause Analysis)

Q: Why is this specific reduction causing such severe workup issues? A: The reduction of a nitro group using tin generates stoichiometric quantities of tin oxides and hydroxides.

  • The Chemistry: The reduction of one nitro group requires 3 equivalents of

    
     or 
    
    
    
    .
    
    
  • The Trap: Upon neutralization (adding base to extract the amine), the tin forms gelatinous hydroxides (

    
     / 
    
    
    
    ). These colloids act as potent surfactants, stabilizing oil-in-water emulsions that trap your product.
  • The Poison: Even trace amounts of soluble tin(II) act as "soft" ligands, binding irreversibly to Palladium (Pd) catalysts in your next step, effectively killing the catalytic cycle.

Module 2: Troubleshooting Protocols (The Fix)

Scenario A: "I am currently stuck with a milky emulsion."

Do not add more solvent. Mechanical separation will fail. You must chemically break the colloid.

Protocol 1: The Rochelle Salt Rescue (Chelation) Best for: Breaking existing emulsions and preventing them in future runs.

  • Preparation: Prepare a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt).

  • Addition: Add a volume of Rochelle Salt solution equivalent to 50% of your reaction volume.

  • Agitation: Stir vigorously for 1-2 hours at room temperature.

    • Mechanism:[1][2] Tartrate acts as a bidentate ligand, chelating Sn(II/IV) to form water-soluble complexes (

      
      ), pulling the metal out of the organic interface.
      
  • Observation: The layers should clarify. The organic layer will be distinct.[3]

  • Separation: Separate layers. Wash the organic phase once more with 10% Rochelle salt, then brine.

Scenario B: "My product is isolated but contaminated (Sn > 1000 ppm)."

Use this polishing step before taking the material to the next synthesis stage.

Protocol 2: The Fluoride Polish (Precipitation) Best for: Deep cleaning of isolated oils/solids.

  • Dissolution: Dissolve the crude amine in Ethyl Acetate or MTBE.

  • Treatment: Add 1M aqueous Potassium Fluoride (KF) solution (use 4 equiv. of F- relative to theoretical Sn).

    • Warning: Glassware etching is minimal at this concentration/duration, but use plasticware if concerned.

  • Reaction: Stir for 30 minutes.

    • Mechanism:[1][2] Fluoride has an exceptionally high affinity for Tin, forming insoluble polymeric fluoro-stannates (

      
      ) or water-soluble 
      
      
      
      depending on pH.
  • Filtration: Filter the biphasic mixture through a pad of Celite. The tin solids will remain on the pad.

  • Workup: Separate the organic layer, wash with water, dry over

    
    , and concentrate.[3]
    

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic for handling the reaction mixture to ensure minimal tin carryover.

WorkupLogic Start Reaction Complete (Nitro Reduction) CheckState Current State? Start->CheckState Emulsion Stuck in Emulsion CheckState->Emulsion Milky/Oily PreWorkup Reaction Mixture (Acidic) CheckState->PreWorkup Not neutralized Rochelle Add Sat. Rochelle Salt (Potassium Sodium Tartrate) Emulsion->Rochelle PreWorkup->Rochelle Preventative Stir Stir vigorously 1-2 Hours Rochelle->Stir PhaseSep Phase Separation (Clear Layers) Stir->PhaseSep Polishing Is Sn < 10 ppm? PhaseSep->Polishing KF_Treat KF / Celite Filtration (Fluoride Polish) Polishing->KF_Treat No (Downstream Failure) Final Pure Product Ready for Coupling Polishing->Final Yes KF_Treat->Final

Figure 1: Decision tree for Tin remediation during workup. Note that Rochelle Salt is the primary intervention for emulsions, while Fluoride treatment is a secondary polishing step.

Module 4: Prevention & Alternatives (Process Optimization)

Q: Can I avoid Tin altogether? A: Yes. For Methyl 5-amino-2-bromobenzoate, the presence of the Bromine atom makes catalytic hydrogenation (


) risky due to potential hydrodehalogenation (stripping the Bromine). However, cleaner chemoselective alternatives exist.

Comparative Analysis of Reduction Methods

MethodReagentsProsConsRecommendation
Current

/ HCl
High Selectivity for NitroToxic, Emulsions, Pd-PoisoningOptimize Workup
Iron

/ AcOH / EtOH
Cheap, Very Selective, No Pd poisoningIron sludge (removable by magnet/filtration)Highly Recommended
Dithionite

/ THF /

Homogeneous, MildVariable yields, smells of

Good Backup
Hydrogenation

/

(Sulfided)
Cleanest workupRisk of debromination (requires sulfided catalyst)Advanced Users Only

The "Iron" Protocol (Recommended Replacement):

  • Suspend Methyl 5-nitro-2-bromobenzoate in Ethanol/Water (4:1).

  • Add 5 equiv of Iron powder and 0.5 equiv of Ammonium Chloride (or Acetic Acid).

  • Reflux for 2 hours.

  • Filter hot through Celite.

  • Concentrate.[3][4][5][6][7] Result: No emulsions, no tin toxicity.

Module 5: Regulatory & Safety (ICH Q3D)

Q: What are the limits for Tin in my final drug substance? According to ICH Q3D (R2) guidelines, Tin is a Class 3 impurity.

  • Oral Permitted Daily Exposure (PDE): 6400 µ g/day .

  • Parenteral (Injection) PDE: 640 µ g/day .

  • Inhalation PDE: 64 µ g/day .

Implication: While oral limits are generous, if your molecule is an intermediate for a parenteral drug, or if residual tin affects the quality (e.g., stability, color, downstream catalysis) of the drug substance, you must control it well below these limits, typically <10-20 ppm.

References

  • ICH Q3D (R2) Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).[2][8][9]

  • Use of Potassium Fluoride for Tin Removal. Renaud, P., Lacôte, E., & Quaranta, L. (1998).[4] Tetrahedron Letters, 39(15), 2123-2126.

  • Rochelle Salt Workup for Emulsion Control. Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. (Standard Protocol Reference).

  • Chemoselective Reduction of Nitroarenes. Bechamp Reduction and Alternatives.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization for Methyl 5-amino-2-bromobenzoate Hydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with Methyl 5-amino-2-bromobenzoate hydrochloride (Free base CAS: 6942-37-6[...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals working with Methyl 5-amino-2-bromobenzoate hydrochloride (Free base CAS: 6942-37-6[1]; HCl salt CAS: 1803581-93-2[2]).

Recrystallizing an aromatic amine hydrochloride that simultaneously contains a methyl ester presents a unique set of thermodynamic and chemical challenges. This guide provides field-proven insights to help you achieve high-purity crystalline recovery without compromising the structural integrity of your molecule.

PART 1: Core Principles of Solvent Selection (The Causality)

As a Senior Application Scientist, I frequently see purification protocols fail not due to poor bench technique, but because of a fundamental mismatch between the molecule's functional groups and the solvent's reactivity. When designing a solvent system for this specific molecule, you must navigate three competing chemical realities:

  • The Transesterification Threat: The hydrochloride salt acts as a mild, localized acid source. When heated in non-native alcohols (such as ethanol or propanol), the protonated ester carbonyl becomes highly susceptible to nucleophilic attack by the solvent[3]. This acid-catalyzed transesterification will silently convert your methyl ester into an ethyl or propyl ester impurity.

  • The Hydrolysis Threat: The presence of adventitious water during hot recrystallization will drive acid-catalyzed hydrolysis, yielding a carboxylic acid derivative. Strict anhydrous conditions are non-negotiable.

  • The Polarity Paradox: The protonated amine (

    
    ) demands a highly polar solvent for dissolution, but the bromobenzene ring provides significant lipophilicity. A single solvent rarely provides the steep solubility curve required for high-yield crystallization, necessitating an anti-solvent approach.
    
Solvent Optimization Matrix
Solvent SystemSolubilizing Power (Hot)Solubilizing Power (Cold)Transesterification RiskRecommendation
Methanol / Ethyl Acetate ExcellentPoorNone (Native Alcohol)Highly Recommended
Isopropanol (IPA) GoodVery PoorLow (Steric Hindrance)Recommended [4]
Ethanol ExcellentModerateHigh (Forms Ethyl Ester)Avoid
Water ExcellentExcellentHigh (Hydrolysis)Avoid

PART 2: Troubleshooting FAQs

Q: My LC-MS shows a new impurity peak with a mass +14 Da higher than my product after recrystallization. What happened? A: You likely used Ethanol as your recrystallization solvent. The +14 Da mass shift corresponds to the conversion of your methyl ester to an ethyl ester via acid-catalyzed transesterification[3]. To prevent this, always use Methanol (the native alcohol of the ester) or a sterically hindered alcohol like Isopropanol (IPA)[4].

Q: The salt is "oiling out" (forming a second liquid phase) instead of crystallizing as the solution cools. How do I fix this? A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the melting point of the solute in the solvent mixture drops below the saturation temperature. This is a classic thermodynamic issue with halogenated aromatic salts. Fix: Do not cool the solution too rapidly. Increase the volume of the primary solvent (Methanol) slightly to lower the saturation temperature, and introduce seed crystals before the solution reaches its cloud point.

Q: I am getting poor recovery yields (<50%). The salt stays dissolved even at 4°C. A: Amine hydrochlorides are exceptionally soluble in pure methanol. To force crystallization, you must alter the dielectric constant of the medium by using an anti-solvent. Fix: Switch to a dual-solvent system. Dissolve the crude salt in a minimum amount of hot Methanol, then add hot Ethyl Acetate (anti-solvent) dropwise until the solution becomes slightly turbid.

Q: Can I free-base the compound, recrystallize it, and re-form the salt? A: Yes, but it introduces unnecessary steps that impact overall yield. If you must, neutralize with aqueous


, extract into Dichloromethane[1], dry the organic layer, and precipitate the salt by bubbling anhydrous HCl gas or adding a precise equivalent of HCl in Dioxane.

PART 3: Validated Experimental Protocol

Methanol / Ethyl Acetate Anti-Solvent Recrystallization

This self-validating protocol ensures chemical integrity while maximizing crystalline yield.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude Methyl 5-amino-2-bromobenzoate hydrochloride in a minimum volume of anhydrous Methanol (approx. 3-5 mL/g) in a round-bottom flask.

  • Heating: Heat the suspension to a gentle reflux (65°C) under an inert atmosphere (N

    
    /Ar) until complete dissolution is achieved.
    
  • Hot Filtration (Optional): Pass the hot solution through a pre-warmed filter to remove insoluble mechanical impurities.

  • Anti-Solvent Addition: While maintaining the solution at 60-65°C, add hot anhydrous Ethyl Acetate dropwise with constant stirring until a faint, persistent turbidity is observed (the cloud point).

  • Clarification & Seeding: Add 1-2 drops of Methanol just to clear the turbidity. Remove from heat and immediately add a few seed crystals of pure product.

  • Controlled Cooling: Allow the flask to cool ambiently to room temperature over 2 hours, then transfer to an ice bath (0-5°C) for 1 hour to maximize lattice formation.

  • Isolation: Filter the resulting crystals under vacuum and wash the filter cake with cold Ethyl Acetate. Dry under vacuum at 40°C to constant weight.

PART 4: Workflow Visualization

Workflow A Recrystallization Troubleshooting Methyl 5-amino-2-bromobenzoate HCl B Identify the Primary Issue A->B C1 Chemical Degradation (New Impurity Peaks) B->C1 C2 Physical Separation (Oiling Out / LLPS) B->C2 C3 Poor Recovery (High Solubility) B->C3 D1 Transesterification (+14 Da): Switch Ethanol to Methanol C1->D1 LC-MS shows +14 Da D2 Hydrolysis (-14 Da): Ensure Anhydrous Solvents C1->D2 LC-MS shows -14 Da D3 Adjust Solvent/Antisolvent Ratio or Seed at Higher Temp C2->D3 D4 Use Antisolvent (EtOAc) and Cool to 0-5°C C3->D4

Decision tree for troubleshooting Methyl 5-amino-2-bromobenzoate HCl recrystallization.

References

  • Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL:[Link]

  • Attempts to Find New Antimalarials (Amine Hydrochlorides) Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

Sources

Troubleshooting

Preventing hydrolysis of methyl ester in Methyl 5-amino-2-bromobenzoate during workup

Technical Support Center: Methyl 5-amino-2-bromobenzoate Topic: Preventing Hydrolysis During Workup Ticket ID: CHEM-SUP-8821 Status: Open Severity: High (Yield Critical) Applicable Compound: Methyl 5-amino-2-bromobenzoat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 5-amino-2-bromobenzoate

Topic: Preventing Hydrolysis During Workup

Ticket ID: CHEM-SUP-8821 Status: Open Severity: High (Yield Critical) Applicable Compound: Methyl 5-amino-2-bromobenzoate (CAS: 6942-37-6)

Executive Summary: The Stability Paradox

You are likely experiencing yield loss due to the deceptive stability profile of Methyl 5-amino-2-bromobenzoate . Unlike its isomer methyl anthranilate (2-amino), which is stabilized by hydrogen bonding and strong resonance donation, your target molecule is electronically vulnerable.

  • The Trap: The 5-amino group is meta to the ester. It cannot donate electron density via resonance to the carbonyl carbon to deactivate it against nucleophilic attack.

  • The Aggressor: The 2-bromo substituent provides some steric shielding, but its inductive electron-withdrawing effect ($ -I $) makes the carbonyl carbon more electrophilic (more reactive) to hydroxide ions.

  • The Result: This ester is significantly more labile (prone to hydrolysis) than typical electron-rich benzoates. Standard "neutralization" with NaOH often destroys 10–30% of your product before isolation.

Diagnostic: Is This Your Issue?

Before altering your protocol, confirm the hydrolysis diagnosis.

Observation Probable Cause Confirmation Test
Low Yield (<60%) Aqueous phase saponification.Acidify your aqueous waste to pH 2. If a white solid precipitates, that is your hydrolyzed acid (5-amino-2-bromobenzoic acid).
NMR: Broad Singlet @ 11-13 ppm Carboxylic acid contamination.This peak corresponds to the -COOH proton.
NMR: Loss of Singlet @ 3.8 ppm Loss of Methyl Ester.Integration of the methyl singlet should be exactly 3H relative to aromatic protons.
Product is a high-melting solid Hydrolysis Product.The acid melts >200°C; the ester is an oil or low-melting solid (~70-74°C).

The Mechanism of Failure

To prevent the issue, you must understand the "Safe Zone." The diagram below illustrates the competing pathways. The amino group makes the molecule amphoteric, meaning it has two instability regions: acidic (protonation of amine) and basic (saponification of ester).

HydrolysisPathways Ester Target Ester (Methyl 5-amino-2-bromobenzoate) AcidicState Protonated Amine Species (Ring becomes electron-poor) Ester->AcidicState pH < 4.0 (H+ adds to NH2) BasicState Saponification (Irreversible Hydrolysis) Ester->BasicState pH > 9.0 (OH- Attack) SafeZone SAFE ZONE (pH 6.5 - 8.0) Ester->SafeZone Buffered Workup CarboxylicAcid Hydrolysis Byproduct (5-amino-2-bromobenzoic acid) AcidicState->CarboxylicAcid Water Attack (Accelerated) BasicState->CarboxylicAcid Fast

Figure 1: The Stability Window. Note that high pH (NaOH) is the primary risk, but very low pH can also activate the ring toward nucleophilic attack by protonating the amine.

Optimized Protocol: The "Cold-Buffer" Workup

Do NOT use 1M NaOH or KOH to quench reactions involving this ester. Even transient exposure to pH 12+ at room temperature can hydrolyze the ester.

Scenario A: Quenching an Acidic Reaction (e.g., Fischer Esterification)

Standard Error: Pouring into water and neutralizing with NaOH pellets or solution. Correct Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • The Quench: Pour the mixture slowly into a stirred slurry of Ice + Saturated NaHCO₃ (Sodium Bicarbonate) .

    • Why? Bicarbonate buffers at pH ~8.5, which is too weak to rapidly saponify the hindered ester but strong enough to neutralize mineral acids.

  • Extraction: Immediately extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash: Wash the organic layer with Brine (Saturated NaCl).

    • Why? High ionic strength reduces the water concentration in the organic phase, slowing hydrolysis.

Scenario B: Quenching a Reduction (e.g., SnCl₂ reduction of Nitro)

Standard Error: Using strong base to solubilize Tin salts. Correct Protocol:

  • Neutralization: Adjust pH to 7–8 using Saturated Na₂CO₃ (Sodium Carbonate) or 20% K₂CO₃. Do not exceed pH 9.

  • Emulsion Control: If Tin salts form a gel, do not add NaOH. Instead, add Celite and filter the suspension through a Celite pad.

  • Phase Separation: Wash the filter cake with EtOAc. Separate layers immediately.

Frequently Asked Questions (FAQ)

Q: Can I use 1M HCl to wash away unreacted aniline starting materials? A: Use Caution. While the amino group will protonate and move to the aqueous layer, the protonated ammonium species ($ -NH_3^+


 -I $). This deactivates the ring and makes the ester carbonyl more electrophilic. If you must do an acid wash, use 0.5M HCl , keep it ice-cold (0°C) , and separate the layers in under 2 minutes.

Q: Why is this molecule less stable than Methyl Anthranilate? A: In Methyl Anthranilate (2-amino), the amino group forms an intramolecular hydrogen bond with the carbonyl oxygen, "locking" it and reducing its reactivity. In your molecule (5-amino), the amino group is too far away to H-bond and is in the meta position, meaning it cannot donate electrons via resonance to the carbonyl. You lack the "electronic armor" of the anthranilate isomer.

**Q: Can I dry the organic layer with Potassium Carbonate ($ K_2CO_3


 Na_2SO_4 

MgSO_4 $).

References & Validation

  • ChemicalBook. 5-Amino-2-bromo-benzoic acid methyl ester Synthesis. (Provides the baseline reduction protocol using SnCl2, highlighting the neutralization risk).

  • Sigma-Aldrich. Methyl 2-amino-5-bromobenzoate Product Sheet. (Used for physical property comparison of the isomer to establish structural differences).

  • National Institutes of Health (PubChem). Methyl Anthranilate Stability Data. (Source for comparative stability of the 2-amino isomer).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press. (Authoritative source for BAc2 hydrolysis mechanisms and substituent effects).

Optimization

Controlling regioisomer formation in Methyl 5-amino-2-bromobenzoate substitution reactions

Welcome to the technical support center for substitution reactions involving Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for substitution reactions involving Methyl 5-amino-2-bromobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Here, we move beyond simple protocols to explore the underlying principles that govern isomer formation, providing you with the expert insights needed to troubleshoot and control your reaction outcomes.

Section 1: Foundational Concepts - Understanding the Substrate

Controlling regioselectivity begins with a deep understanding of the electronic and steric landscape of the substrate: Methyl 5-amino-2-bromobenzoate. The benzene ring is decorated with three substituents, each exerting a distinct influence on the molecule's reactivity.

  • Amino Group (-NH₂ at C5): A powerful electron-donating group (EDG) through resonance (+M effect). It significantly activates the positions ortho (C4, C6) and para (C2) to itself, making these sites electron-rich.[1][2]

  • Bromo Group (-Br at C2): An electronegative halogen that deactivates the ring through induction (-I effect) but can donate electron density through resonance (+M effect), making it an ortho, para-director.[1][3] In most reactions discussed here, it serves as the leaving group.

  • Methyl Ester Group (-CO₂CH₃ at C1): A moderate electron-withdrawing group (EWG) through both resonance (-M effect) and induction (-I effect). In electrophilic substitutions, it deactivates the ring and directs incoming groups to the meta position (C3).[4] In nucleophilic aromatic substitutions, EWGs are crucial for activating the ring.[5][6]

This complex interplay of competing electronic effects is the primary reason that achieving high regioselectivity can be challenging.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding isomer formation.

Question 1: Why am I getting a mixture of regioisomers in my substitution reaction?

Answer: The formation of multiple isomers stems from the competing directing effects of the amino and methyl ester groups. The strong, activating amino group directs nucleophilic attack towards the ortho positions (C4 and C6), while many standard cross-coupling reactions are designed to substitute the halide at the C2 position. Depending on the reaction mechanism, you may see a mixture of products arising from attack at different sites. For instance, harsh conditions with a strong base can promote a benzyne mechanism, which is notorious for producing isomeric mixtures.[7]

Question 2: In a typical cross-coupling reaction, which isomer should I expect as the major product?

Answer: For modern palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann), the overwhelmingly favored product is substitution at the C-Br bond.[8][9] These reactions proceed via an oxidative addition step where the catalyst inserts into the carbon-halogen bond, effectively localizing the reaction to the C2 position. The primary challenge is not typically the formation of C4 or C6 isomers, but rather optimizing the reaction to prevent side reactions or decomposition.

Question 3: I am observing a significant amount of a product where the nucleophile has added to the C3 position. What is happening?

Answer: The formation of a C3-substituted product alongside the expected C2 product is a classic indicator of a benzyne elimination-addition mechanism .[7] This pathway becomes significant under conditions employing very strong, non-nucleophilic bases (e.g., NaNH₂, LDA) and high temperatures. The base abstracts a proton from C3, leading to the elimination of the bromide and formation of a highly reactive benzyne intermediate. The incoming nucleophile can then attack either carbon of the benzyne "triple bond," leading to a mixture of C2 and C3 substituted regioisomers.

Question 4: How does the choice of nucleophile affect the regioselectivity?

Answer: The steric bulk of the incoming nucleophile can play a decisive role, especially when multiple reactive sites are available.[10] For example, if reaction conditions were to allow for competitive substitution at the C4 and C6 positions, a sterically demanding nucleophile would preferentially attack the less hindered C4 position, which is further away from the bulky methyl ester group at C1. In metal-catalyzed couplings, bulky nucleophiles can also influence the rate of reductive elimination, affecting overall efficiency.

Section 3: Troubleshooting Guide

This guide provides structured solutions to specific experimental problems.

Issue 1: Poor yield of the desired C2-substituted product in a Palladium-catalyzed amination.

  • Potential Cause: An inefficient catalyst system or catalyst poisoning. The amino group on the substrate or product can sometimes coordinate to the palladium center, inhibiting catalytic turnover. Five-membered heterocyclic substrates, which share some electronic similarities, are known to be challenging coupling partners for this reason.[11][12]

  • Troubleshooting Steps:

    • Ligand Screening: The choice of phosphine ligand is critical. Sterically hindered biarylphosphine ligands are often superior as they promote the reductive elimination step and prevent catalyst dimerization.[8]

    • Base Selection: The base is not merely a proton scavenger; it participates in the catalytic cycle. While strong bases like NaOtBu are common, they can be incompatible with sensitive functional groups like esters.[13] Weaker carbonate or phosphate bases may be effective with the right ligand and solvent combination.

    • Solvent Choice: The reaction should be performed in an anhydrous, aprotic polar solvent like toluene, dioxane, or THF to ensure the stability of the catalyst and reactants.

    • Catalyst Pre-catalyst: Using well-defined palladium pre-catalysts can lead to more reproducible results than generating the active Pd(0) species in situ.[12]

Issue 2: The reaction is generating both C2 and C3-substituted isomers.

  • Potential Cause: The reaction conditions are promoting a competitive benzyne mechanism.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: Immediately switch from exceptionally strong bases like sodium amide or lithium diisopropylamide to a milder base. For cross-coupling reactions, bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are standard and do not typically induce benzyne formation.

    • Lower the Reaction Temperature: Benzyne formation often has a higher activation energy than the desired cross-coupling pathway. Running the reaction at the lowest effective temperature (e.g., 80-100 °C for many Buchwald-Hartwig reactions) can suppress this side reaction.

    • Confirm the Mechanism: If you suspect a benzyne intermediate, consider running a trapping experiment with a known benzyne trap like furan to see if the corresponding Diels-Alder adduct is formed.

Issue 3: My C2 and C4 regioisomers are inseparable by column chromatography.

  • Potential Cause: The isomers have very similar polarities, leading to co-elution. This is a common challenge in the purification of regioisomers.[14]

  • Troubleshooting Steps:

    • Optimize TLC: Before attempting another column, screen a wide range of solvent systems with varying polarity and composition on TLC plates.[15] Try adding a small percentage of a third solvent (e.g., dichloromethane or a different alcohol) to alter the selectivity of the separation.

    • Change the Stationary Phase: If silica gel fails, consider alternative stationary phases. Reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity, may provide the necessary selectivity. Alumina (basic or neutral) can also offer a different separation profile.

    • Derivative Formation: If purification remains impossible, consider converting the isomer mixture into a derivative. The different spatial arrangement of functional groups in the isomers may lead to derivatives with more distinct physical properties, making them easier to separate. The protecting group or tag can then be removed post-purification.

    • Recrystallization: Carefully screen solvents for recrystallization. It is sometimes possible to find a solvent system in which one isomer is significantly less soluble than the other, allowing for selective crystallization.

Section 4: Key Experimental Protocols & Data

Protocol 4.1: Regioselective Buchwald-Hartwig Amination at C2

This protocol is optimized to favor substitution exclusively at the C2 position, minimizing side reactions.[8][16]

Materials:

  • Methyl 5-amino-2-bromobenzoate (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 5-amino-2-bromobenzoate, the amine nucleophile, NaOtBu, and Xantphos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add Pd₂(dba)₃ to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Parameter Recommended Condition Rationale
Catalyst Pd₂(dba)₃ / XantphosA robust system for C-N bond formation. Xantphos is a bulky ligand that promotes high catalyst turnover.
Base NaOtBuA strong, non-nucleophilic base suitable for most amine couplings. Avoids benzyne formation.
Solvent TolueneAnhydrous, aprotic polar solvent that solubilizes reactants and stabilizes the catalyst.
Temperature 100 °CProvides sufficient thermal energy without promoting decomposition or side reactions.
Protocol 4.2: TLC Method for Isomer Analysis
  • Sample Prep: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spotting: Spot the sample onto a silica gel TLC plate.

  • Development: Develop the plate in a chamber with a pre-screened mobile phase (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate or ninhydrin stain. The relative Rf values will indicate the presence of different isomers.[14]

Section 5: Visualizing Reaction Control

Diagrams can clarify complex decision-making processes and reaction mechanisms.

G start Goal: Substitute Methyl 5-amino-2-bromobenzoate q_isomer Which Isomer is Desired? start->q_isomer c2_sub C2-Substitution (Replacing -Br) q_isomer->c2_sub C2 (Major Product) other_sub Other Isomers (e.g., C4, C6) q_isomer->other_sub C4/C6 (Challenging) c2_method Method of Choice: Metal-Catalyzed Cross-Coupling c2_sub->c2_method other_method Requires Non-Standard Conditions or Alternative Strategy other_sub->other_method buchwald Buchwald-Hartwig (Pd-catalyzed) c2_method->buchwald High efficiency, mild conditions ullmann Ullmann/Goldberg (Cu-catalyzed) c2_method->ullmann Harsher conditions, useful alternative snar SNAr (Generally Disfavored) Requires strong activation other_method->snar benzyne Benzyne Mechanism (Leads to mixtures) other_method->benzyne G cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)(X) pd0->pd_complex Ar-X pd0->pd_complex ox_add Oxidative Addition amide_complex L₂Pd(II)(Ar)(NR'R'') pd_complex->amide_complex HNR'R'' + Base pd_complex->amide_complex lig_exch Base-mediated Amine Coordination amide_complex->pd0 amide_complex->pd0 product Ar-NR'R'' (Product) amide_complex->product red_elim Reductive Elimination reactants Ar-X + HNR'R'' reactants->pd_complex

Caption: Simplified Buchwald-Hartwig catalytic cycle.

References

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Substitution of Disubstituted Benzene Rings. Retrieved from [Link]

  • Master Organic Chemistry. (2018, March 19). Disubstituted Benzenes: The Strongest Electron-Donor “Wins”. Retrieved from [Link]

  • YouTube. (2018, April 17). 36.03 Directing Effects in Disubstituted Benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • SlidePlayer. (n.d.). Orientation in disubstituted benzenes. Retrieved from [Link]

  • Reddit. (2024, November 8). How to separate these regioisomers? r/OrganicChemistry. Retrieved from [Link]

  • Save My Exams. (2025, January 10). Directing Effects. A Level Chemistry Revision Notes. Retrieved from [Link]

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

  • CORE. (n.d.). Palladium-catalysed amination of 2-acyl-1-alkyl-5-bromopyrroles. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, December 22). How to explain regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • PubMed. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Buchwald-Hartwig amination. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]

  • ChemTalk. (2024, May 13). Directing Effects. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of Methyl 5-amino-2-bromobenzoate HCl

Welcome to the technical support center for Methyl 5-amino-2-bromobenzoate HCl. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 5-amino-2-bromobenzoate HCl. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Here, we provide in-depth answers to frequently asked questions and a comprehensive troubleshooting guide to help you maintain the integrity of your compound and ensure the reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Methyl 5-amino-2-bromobenzoate HCl?

To ensure the long-term stability of solid Methyl 5-amino-2-bromobenzoate HCl, it should be stored in a cool, dry, and dark environment. The recommended storage temperature is typically between 2-8°C. It is crucial to keep the container tightly sealed to prevent exposure to moisture and air.

  • Causality: Methyl 5-amino-2-bromobenzoate HCl is an aromatic amine and a methyl ester. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat, leading to discoloration and the formation of impurities[1][2]. The ester group is prone to hydrolysis, a reaction with water that can be catalyzed by both acidic and basic conditions, although it is generally slow in the solid state without sufficient moisture. The hydrochloride salt form enhances stability compared to the free base by protonating the amino group, making it less susceptible to oxidation.

Q2: I've noticed the color of my solid Methyl 5-amino-2-bromobenzoate HCl has changed from off-white to a yellowish or brownish hue. What does this indicate?

A change in color is a primary visual indicator of degradation. This is most commonly due to the oxidation of the aromatic amine functional group. Exposure to air (oxygen) and/or light can initiate this process, leading to the formation of colored impurities. While a slight color change may not significantly impact the outcome of all experiments, it is a sign of reduced purity and potential issues in sensitive applications.

Q3: Can I store solutions of Methyl 5-amino-2-bromobenzoate HCl? If so, for how long and under what conditions?

Storing Methyl 5-amino-2-bromobenzoate HCl in solution is generally not recommended for extended periods due to the increased risk of degradation. If you must prepare a stock solution, it is best to do so immediately before use. For short-term storage (no more than a few days), solutions should be kept at 2-8°C and protected from light. The choice of solvent is also critical; aprotic solvents are generally preferred over protic solvents like alcohols, which can participate in transesterification reactions, or water, which can cause hydrolysis.

  • Causality: In solution, the molecules have greater mobility, which increases the rate of degradation reactions. Hydrolysis of the methyl ester to 5-amino-2-bromobenzoic acid is a significant concern in aqueous solutions[3][4]. Oxidation of the amine can also occur more readily in solution.

Q4: What are the main degradation pathways for Methyl 5-amino-2-bromobenzoate HCl?

The primary degradation pathways for Methyl 5-amino-2-bromobenzoate HCl are:

  • Hydrolysis: The ester linkage can be cleaved by water to form 5-amino-2-bromobenzoic acid and methanol. This reaction is accelerated by the presence of acids or bases.

  • Oxidation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of a complex mixture of colored products, including nitroso and nitro compounds, as well as polymeric materials. This process is often initiated by exposure to air and light[5][6].

  • Photodegradation: Exposure to UV light can provide the energy to initiate and accelerate both oxidation and other degradation reactions, potentially including dehalogenation[7][8].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.

Issue 1: Inconsistent or Non-reproducible Experimental Results
  • Potential Cause: Degradation of your Methyl 5-amino-2-bromobenzoate HCl stock, either in solid form or as a solution.

  • Troubleshooting Steps:

    • Assess the Purity of the Solid Compound:

      • Visually inspect the solid material for any color change.

      • Perform a purity analysis using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) (see "Protocol for Purity Assessment by HPLC" below). Compare the chromatogram of your current stock with that of a new, unopened vial or a previously established reference standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.

    • Evaluate Stock Solution Stability:

      • If using a stock solution, prepare it fresh for each experiment.

      • If you suspect degradation in your experimental medium, perform a time-course study by incubating the compound in the medium and analyzing samples at different time points by HPLC to check for the appearance of degradation products.

Issue 2: Appearance of Unexpected Peaks in Analytical Chromatograms (e.g., HPLC, LC-MS)
  • Potential Cause: Formation of degradation products due to improper storage or handling.

  • Troubleshooting Steps:

    • Identify Potential Degradants:

      • Hydrolysis Product: Look for a peak corresponding to 5-amino-2-bromobenzoic acid. This compound will be more polar and will likely have a shorter retention time in reverse-phase HPLC.

      • Oxidation Products: These are often a complex mixture and may appear as multiple small, broad peaks. They may also be colored.

    • Confirm Identity: If your laboratory has the capability, use LC-MS/MS to obtain the mass of the unexpected peaks and compare them to the expected masses of potential degradation products.

    • Review Storage and Handling Procedures: Ensure that the compound is stored as recommended and that solutions are prepared fresh and protected from light.

Data Summary: Impact of Storage Conditions on Purity
Storage ConditionObservationLikely Degradation PathwayRecommended Action
Solid, 2-8°C, Dark, Tightly Sealed No significant change in color or purity over time.MinimalContinue with recommended storage.
Solid, Room Temperature, Exposed to Light Gradual yellowing to brown discoloration.Oxidation, PhotodegradationDiscard the reagent and obtain a fresh supply. Store the new supply under recommended conditions.
Solution, Stored at Room Temperature Significant decrease in the main peak in HPLC, with the appearance of new peaks.Hydrolysis, OxidationPrepare solutions fresh before each use.
Solid, Container Left Open Clumping of the powder, possible discoloration.Hydrolysis (due to moisture absorption), OxidationDiscard the reagent. Ensure containers are always tightly sealed.

Experimental Protocols

Protocol for Purity Assessment by HPLC

This is a general protocol and may require optimization for your specific instrumentation and requirements.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of Methyl 5-amino-2-bromobenzoate HCl reference standard and dissolve it in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution of your Methyl 5-amino-2-bromobenzoate HCl at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard. The appearance of significant additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The peak area of the main peak can be used to calculate the purity of the sample relative to the standard.

Visualizations

Potential Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent Methyl 5-amino-2-bromobenzoate HCl hydrolysis_product 5-Amino-2-bromobenzoic Acid + Methanol parent->hydrolysis_product Moisture, pH extremes oxidation_products Nitroso/Nitro Compounds, Polymeric Materials parent->oxidation_products Air (Oxygen), Light photo_products Accelerated Oxidation, Potential Dehalogenation parent->photo_products UV Light

Caption: Key degradation pathways for Methyl 5-amino-2-bromobenzoate HCl.

Troubleshooting Workflow for Inconsistent Results

start Inconsistent Experimental Results check_solid Assess Purity of Solid Compound start->check_solid visual_inspection Visual Inspection (Color Change?) check_solid->visual_inspection hplc_analysis Perform HPLC Purity Analysis check_solid->hplc_analysis check_solution Evaluate Stock Solution Stability prepare_fresh Prepare Fresh Stock Solution for Each Experiment check_solution->prepare_fresh time_course Conduct Time-Course Stability Study in Experimental Medium check_solution->time_course visual_inspection->hplc_analysis compare_standard Compare to Reference Standard hplc_analysis->compare_standard degraded_solid Solid is Degraded compare_standard->degraded_solid stable_solid Solid is Pure compare_standard->stable_solid discard Discard Old Stock, Use New Reagent degraded_solid->discard Yes stable_solid->check_solution No degraded_solution Degradation Observed in Solution time_course->degraded_solution stable_solution Solution is Stable time_course->stable_solution review_handling Review Solution Handling and Storage Procedures degraded_solution->review_handling Yes investigate_other Investigate Other Experimental Variables stable_solution->investigate_other No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. Available at: [Link]

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. PNAS. Available at: [Link]

  • Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. American Chemical Society. Available at: [Link]

  • Aromatic Amine Cleavage. Area of Sustainability. Available at: [Link]

  • Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives. American Chemical Society. Available at: [Link]

  • Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. ResearchGate. Available at: [Link]

  • Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. ResearchGate. Available at: [Link]

  • Photolytic Degradation of Formulated Avermectins: Effect of P-Aminobenzoic Acid (PABA). Pest Management Science. Available at: [Link]

  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster Open Works. Available at: [Link]

  • Catalytic Photodegradation of p-aminobenzoic Acid on TiO2 Nanowires with High Surface Area. OSTI.GOV. Available at: [Link]

  • Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. Available at: [https://www.researchgate.net/publication/287957790_Oxidative_Degradation_of_Amines_With_High-Temperature_Cycling]([Link]

Sources

Optimization

Overcoming cyclization side reactions when using Methyl 5-amino-2-bromobenzoate

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated resource for troubleshooting and overcoming common synthetic challenges associated with Methyl 5-amino-2-bromobenzoate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researchers and Drug Development Professionals. This guide serves as a dedicated resource for troubleshooting and overcoming common synthetic challenges associated with Methyl 5-amino-2-bromobenzoate. As a versatile building block, its unique substitution pattern—an amine nucleophile, a displaceable aryl bromide, and an electrophilic methyl ester—offers rich chemical possibilities. However, this same functionality makes it highly susceptible to undesired intramolecular cyclization reactions, particularly during cross-coupling processes.

This support center, developed by our Senior Application Scientists, provides field-proven insights, detailed troubleshooting protocols, and a mechanistic understanding to help you minimize side reactions and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant, often insoluble, byproduct in my reaction with Methyl 5-amino-2-bromobenzoate. What is it likely to be?

A1: The most common byproduct is a quinazolin-4-one derivative . This occurs through an intramolecular cyclization reaction. In many cases, particularly after a C-N cross-coupling reaction at the 2-bromo position, the newly introduced N-H bond or another nucleophilic site on the coupled partner can attack the methyl ester at the 1-position. This process is often driven by the thermodynamic stability of the resulting fused heterocyclic system. The synthesis of quinazolinones from 2-aminobenzoic acid derivatives is a well-established transformation in organic chemistry.[1][2]

Q2: What specific reaction conditions are known to promote this undesired cyclization?

A2: Several factors can inadvertently favor the cyclization pathway over your desired intermolecular reaction:

  • High Temperatures: Many cross-coupling reactions, especially traditional Ullmann condensations, require high temperatures (>100 °C), which provide the activation energy needed for intramolecular cyclization.[3]

  • Strong, Non-hindered Bases: Strong bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) can deprotonate the amine or a newly formed N-H bond, increasing its nucleophilicity and facilitating the attack on the ester carbonyl.[4]

  • Prolonged Reaction Times: Allowing the reaction to stir for extended periods after the main coupling is complete can give the cyclization side reaction more time to occur.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO can stabilize the charged intermediates involved in the cyclization mechanism.[5]

Q3: Is protecting the 5-amino group a viable strategy to prevent side reactions? If so, what protecting group do you recommend?

A3: Absolutely. Protecting the 5-amino group is one of the most robust strategies to prevent its participation in side reactions, though it doesn't prevent cyclization involving a newly coupled amine at the 2-position. For protecting the 5-amino group itself, the tert-butyloxycarbonyl (Boc) group is highly recommended.

Why Boc is an excellent choice:

  • Stability: The Boc group is stable to the basic conditions and many of the nucleophilic reagents used in common cross-coupling reactions.[6][7]

  • Orthogonality: It can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) that typically do not affect the ester group or other common functionalities.[6]

  • Ease of Introduction: It is easily installed using di-tert-butyl dicarbonate (Boc)₂O.

See Protocol 2 in the Experimental Protocols section for a detailed procedure.

Q4: How can I reliably detect and characterize the cyclized quinazolinone byproduct?

A4: The cyclized products often have distinct physical and spectroscopic properties:

  • Solubility: They are frequently less soluble in common organic solvents (like ethyl acetate or dichloromethane) compared to the starting material or the desired product, often precipitating from the reaction mixture.

  • Melting Point: They typically exhibit a significantly higher melting point.

  • NMR Spectroscopy: In ¹H NMR, you will observe the disappearance of the methyl ester singlet (usually around 3.9 ppm). You will also see characteristic shifts in the aromatic protons and potentially a broad N-H peak depending on the final structure.

  • Mass Spectrometry: LC-MS is an excellent tool. The byproduct will have a molecular weight corresponding to the cyclized structure (loss of methanol, CH₃OH, from the expected coupled product).

Troubleshooting Guide: Cyclization During Palladium-Catalyzed C-N Cross-Coupling

This section focuses on the common scenario of a Buchwald-Hartwig amination, where the goal is to couple an amine (R₂-NH₂) with Methyl 5-amino-2-bromobenzoate.[8][9]

Problem: You are attempting to synthesize an N²-substituted product but observe low yields and the formation of a major byproduct, identified as a quinazolinone derivative.

Root Cause Analysis: Competing Reaction Pathways

The palladium-catalyzed cycle for a Buchwald-Hartwig reaction involves oxidative addition, amine coordination/deprotonation, and reductive elimination.[10] The desired pathway leads to your product. However, the intermediate palladium-amido complex, or the product itself, can undergo a competing intramolecular cyclization, especially under harsh conditions.

cluster_0 Desired Buchwald-Hartwig Pathway cluster_1 Undesired Cyclization Pathway Start Methyl 5-amino-2-bromobenzoate + R₂-NH₂ OxAdd Oxidative Addition Intermediate Start->OxAdd Pd(0)L₂ Pd_Complex Pd(0)L₂ Amido_Complex Pd(II)-Amido Complex OxAdd->Amido_Complex + R₂-NH₂ - HBr (Base) Desired_Product Desired N²-Aryl Product Amido_Complex->Desired_Product Reductive Elimination (Fast & Favorable) Cyclization_Intermediate Desired Product or Pd(II)-Amido Complex Amido_Complex->Cyclization_Intermediate Can cyclize here Desired_Product->Cyclization_Intermediate Or product can cyclize Byproduct Quinazolinone Byproduct Cyclization_Intermediate->Byproduct Intramolecular Nucleophilic Attack (Slow, Heat-Promoted) caption Fig 1. Desired reaction vs. undesired cyclization. Start Low Yield of Desired Product (Cyclization Observed) Step1 Step 1: Re-run with Milder Conditions (Lower Temp, Weaker Base, Better Ligand) Start->Step1 Check1 Was the reaction successful? Step1->Check1 Success Success! Optimize yield. Check1->Success Yes Step2 Step 2: Implement Protection Strategy (e.g., Boc Protection of 5-amino group) Check1->Step2 No Step3 Step 3: Perform Cross-Coupling on Protected Substrate Step2->Step3 Step4 Step 4: Deprotect (e.g., TFA for Boc group) Step3->Step4 Final_Product Obtain Final Desired Product Step4->Final_Product caption Fig 2. Troubleshooting workflow for cyclization.

Fig 2. Troubleshooting workflow for cyclization.

Detailed Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Amination to Minimize Cyclization

This protocol uses milder conditions to favor the intermolecular coupling.

  • Reagent Setup: To an oven-dried Schlenk tube, add Methyl 5-amino-2-bromobenzoate (1.0 equiv), the desired amine coupling partner (1.2 equiv), Cesium Carbonate (Cs₂CO₃, 2.0 equiv), and the palladium catalyst system (e.g., Pd₂(dba)₃, 2 mol%; XPhos, 4.5 mol%).

  • Atmosphere Control: Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting aryl bromide.

  • Reaction: Place the sealed tube in a preheated oil bath at 85 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Aim for full consumption of the starting material. Avoid unnecessarily long reaction times.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired product.

Protocol 2: N-Boc Protection of Methyl 5-amino-2-bromobenzoate

This protocol effectively protects the 5-amino group prior to coupling. [11]

  • Dissolution: In a round-bottom flask, dissolve Methyl 5-amino-2-bromobenzoate (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and triethylamine (TEA, 1.5 equiv) or a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water or saturated aqueous ammonium chloride. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting N-Boc protected product is often pure enough for the next step or can be further purified by recrystallization or a short silica plug.

Protocol 3: Deprotection of the N-Boc Group

This protocol removes the Boc group after the desired coupling reaction is complete.

  • Dissolution: Dissolve the N-Boc protected compound in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 equivalents, or use a 20-50% solution of TFA in DCM).

  • Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Neutralization & Isolation: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected final product.

References
  • ResearchGate. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Available at: [Link]

  • Weldon, D. J., et al. (2025). Triggering and Preventing Cyclization of o‐Amino‐Guanidinobenzenes to 2‐Amino‐Benzimidazoles. Chemistry – A European Journal. Available at: [Link]

  • Majumdar, C., et al. (2023). Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. ACS Central Science. Available at: [Link]

  • Weldon, D. J., et al. (2025). Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes to 2-Amino-Benzimidazoles. PubMed. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • National Institutes of Health. Arylation Chemistry for Bioconjugation. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]

  • Poletto, J., et al. (2022). Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of quinazolinone derivatives from 2‐aminobenzamides and other aliphatic alcohols. Available at: [Link]

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • Wikipedia. Ullmann condensation. Available at: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Peptides.co. Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. Available at: [Link]

  • PubMed. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo. Available at: [Link]

  • Royal Society of Chemistry. Chapter 3: Synthetic Methods for Primary Anilines. Available at: [Link]

  • MDPI. N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Available at: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available at: [Link]

  • Reddit. [Named Reaction #2] Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health. Methyl 2-amino-5-bromobenzoate. Available at: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]

  • American Chemical Society. Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (62nd Annual Report on Research). Available at: [Link]

  • OperaChem. Ullmann coupling-An overview. Available at: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • American Chemical Society. Impact of Solvent-Solute Interactions on Photochemistry of p-Aminobenzoic Acid Derivatives (60th Annual Report on Research). Available at: [Link]

  • Beilstein Journal of Organic Chemistry. C-Arylation reactions catalyzed by CuO-nanoparticles under ligand free conditions. Available at: [Link]

  • Bibliomed. Side reactions in peptide synthesis: An overview. Available at: [Link]

  • CEM. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H NMR Analysis of Methyl 5-amino-2-bromobenzoate HCl

This guide serves as a technical comparative analysis for the characterization of Methyl 5-amino-2-bromobenzoate hydrochloride . It is designed for analytical chemists and synthetic researchers requiring precise structur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the characterization of Methyl 5-amino-2-bromobenzoate hydrochloride . It is designed for analytical chemists and synthetic researchers requiring precise structural validation.

Executive Summary

Methyl 5-amino-2-bromobenzoate is a critical pharmacophore scaffold, often utilized in the synthesis of quinazolinones and benzothiazines. While the Free Base is the reactive species for nucleophilic substitutions, the Hydrochloride (HCl) Salt is frequently generated for purification or storage due to enhanced stability.

Distinguishing these two forms by 1H NMR is a common challenge. The protonation of the amino group (


) induces drastic electronic changes in the aromatic ring, significantly altering chemical shifts. This guide compares the spectral fingerprints of the salt versus the free base and evaluates solvent suitability (DMSO-d6 vs. Methanol-d4).

Structural Context & Spin System

To interpret the spectrum accurately, we must first define the spin system and the impact of the hydrochloride salt formation.

Chemical Structure & Numbering

Figure 1: Connectivity and coupling network. Note that H3 and H4 are ortho-related, while H4 and H6 are meta-related.

Comparative Analysis: Salt vs. Free Base

The most critical analytical task is confirming whether the material is the Free Base or the Hydrochloride Salt. The transition from


 to 

eliminates the resonance donation of the nitrogen lone pair into the ring, causing a deshielding effect (downfield shift) on the aromatic protons.
Comparative Chemical Shift Data (DMSO-d6)
AssignmentProton TypeFree Base

(ppm) [1]
HCl Salt

(ppm) [Predicted]*

Shift (Effect)
H3 Aromatic (d)7.29 ~7.60 - 7.70+0.3 (Inductive deshielding)
H6 Aromatic (d)6.94 ~7.80 - 8.00+1.0 (Loss of shielding)
H4 Aromatic (dd)6.63 ~7.50 - 7.70+1.0 (Loss of shielding)
-OCH3 Methyl Ester (s)3.80 3.85 - 3.90Negligible
-NH Amine5.55 (s, 2H)9.00 - 10.00 (br s, 3H)Diagnostic Shift

*Note: Salt shifts are derived from standard aniline-to-anilinium substituent chemical shift (SCS) increments [2].

Key Diagnostic Indicators
  • The "Crowded" Aromatic Region: In the Free Base , the signals are well separated (6.63, 6.94, 7.29). In the HCl Salt , the loss of electron donation compresses these signals into a narrower range (7.5 – 8.0 ppm), often causing overlap between H3 and H4.

  • The Ammonium Signal: The sharp singlet at 5.55 ppm (

    
    ) disappears. It is replaced by a broad, integrating 3H signal typically between 8.5–10.0 ppm (
    
    
    
    ), visible only in dry DMSO-d6.

Solvent Selection Guide: DMSO-d6 vs. Methanol-d4

Choosing the right solvent is paramount for observing the exchangeable protons of the hydrochloride salt.

Solvent Performance Matrix
FeatureDMSO-d6 Methanol-d4 (MeOD) Recommendation
Solubility ExcellentGoodDMSO for Salts
Ammonium (

) Signal
Visible (Broad, 8-10 ppm)Invisible (Exchanges with D)Use DMSO to prove salt formation
Water Peak ~3.33 ppm~4.87 ppm-
Spectral Resolution High viscosity may broaden lines slightlySharper linesMeOD for high-res aromatic coupling analysis
Experimental Workflow Decision Tree

Figure 2: Decision logic for solvent selection based on analytical goals.

Detailed Experimental Protocol

To ensure reproducibility and data integrity (Trustworthiness), follow this specific protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the hydrochloride salt. (Salts often require higher concentrations than free bases for good signal-to-noise due to higher molecular weight).

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: If checking for trace water or precise integration of the

      
       peak, use a fresh ampoule of DMSO-d6 to minimize water exchange broadening.
      
  • Mixing: Vortex until fully dissolved. If the salt is stubborn, sonicate for 30 seconds. Ensure no suspended solids remain, as this degrades magnetic field homogeneity (shimming).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 or 32 (Sufficient for >10 mg).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The quaternary carbons and the protons adjacent to the heavy Bromine atom may have slightly longer T1 relaxation times. A 2s delay ensures quantitative integration accuracy.

  • Spectral Width: -2 to 14 ppm (to capture the downfield Ammonium protons).

Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

  • Phasing: Manual phasing is required for the broad

    
     peak to ensure the baseline is flat, allowing accurate integration.
    
  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Troubleshooting & Impurities

Common impurities from the synthesis of this compound include:

  • Residual Methanol: Singlet at ~3.17 ppm (in DMSO). Often trapped in the crystal lattice of the salt.

  • Ethyl Acetate: Triplet at 1.17 ppm, Singlet at 1.99 ppm, Quartet at 4.03 ppm. Used in extraction/precipitation.

  • Free Base Contamination: If you see a small set of "shadow peaks" upfield (e.g., small doublet at 6.63 ppm), your salt has partially dissociated or was not fully formed.

References

  • ChemicalBook. (2025). 5-Amino-2-bromo-benzoic acid methyl ester Synthesis and NMR Data. Retrieved from

  • BenchChem. (2025).[1] A Spectroscopic Comparison of Aniline and the Anilinium Ion: A Guide for Researchers. Retrieved from

  • University of Wisconsin. (n.d.). Proton NMR Chemical Shifts of Trace Impurities. Retrieved from

Sources

Comparative

Distinguishing Isomeric Brominated Aminobenzoates: A Practical NMR-Based Guide for Structural Elucidation

In the synthesis of complex pharmaceutical intermediates, the unambiguous structural confirmation of positional isomers is a critical step that underpins the reliability of subsequent drug development phases. The isomers...

Author: BenchChem Technical Support Team. Date: February 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the synthesis of complex pharmaceutical intermediates, the unambiguous structural confirmation of positional isomers is a critical step that underpins the reliability of subsequent drug development phases. The isomers methyl 5-amino-2-bromobenzoate and methyl 2-amino-5-bromobenzoate present a classic analytical challenge due to their identical mass and similar physical properties. This guide provides a detailed, experimentally-grounded methodology for distinguishing these two molecules using nuclear magnetic resonance (NMR) spectroscopy, focusing on the logical interpretation of ¹H, ¹³C, and 2D NMR data.

The core of this challenge lies in the positional differences of the amino (-NH₂) and bromo (-Br) substituents on the benzene ring. These groups exert distinct electronic effects—the amino group being a strong electron-donating group (EDG) and the bromine a weak electron-withdrawing group (EWG)—which profoundly influence the chemical environment of the aromatic protons and carbons. By systematically analyzing these influences, we can achieve definitive structural assignment.

Part 1: The Decisive Power of ¹H NMR - A Tale of Three Protons

The aromatic region of the ¹H NMR spectrum (typically 6.0-8.0 ppm) provides the most immediate and often conclusive evidence for differentiating the two isomers. The key is to analyze the chemical shifts (δ) and the spin-spin coupling constants (J) of the three aromatic protons present in each molecule.

In this isomer, the amino group is positioned para to the bromine atom. The protons on the ring are at positions 3, 4, and 6.

  • Proton H-6: This proton is ortho to the ester group's carbonyl, which is strongly electron-withdrawing. It is also meta to the electron-donating amino group. The deshielding effect of the carbonyl will dominate, shifting H-6 significantly downfield. We expect to see a doublet, as it couples only with the distant H-4 (meta coupling).

  • Proton H-3: This proton is ortho to the bromine atom and meta to the ester. It will experience a moderate downfield shift. It will appear as a doublet of doublets due to coupling with both H-4 (ortho coupling) and H-6 (para coupling, which is often very small or unresolved).

  • Proton H-4: This proton is situated ortho to the strongly electron-donating amino group, causing a significant upfield (shielding) effect. It is also meta to the bromine. It will appear as a doublet of doublets, coupling with H-3 (ortho coupling) and H-6 (meta coupling).

The key diagnostic feature is the presence of a proton (H-4) at a relatively high field, directly influenced by the powerful shielding of the adjacent amino group.

Here, the amino group is ortho to the ester and meta to the bromine. The protons are at positions 3, 4, and 6.

  • Proton H-6: This proton is ortho to the bromine and meta to the amino group. It will be the most downfield of the three aromatic protons due to the deshielding effect of the adjacent bromine. It will appear as a doublet, coupling only with H-4 (meta coupling).

  • Proton H-4: This proton is positioned between the bromine and amino groups. It will experience competing effects. It will appear as a doublet of doublets, coupling to H-3 (ortho coupling) and H-6 (meta coupling).

  • Proton H-3: This proton is ortho to the strongly electron-donating amino group, which will shift it significantly upfield. It is also meta to the bromine. It will appear as a doublet from its ortho coupling to H-4.

In this case, the most upfield aromatic signal (H-3) will be a clean doublet, which is a clear distinguishing feature from Isomer A, where the most upfield signal is a doublet of doublets.

The expected ¹H NMR parameters are summarized below. These are predictive values based on established substituent effects; actual experimental values may vary slightly depending on the solvent and concentration.

Parameter Methyl 5-amino-2-bromobenzoate (Isomer A) Methyl 2-amino-5-bromobenzoate (Isomer B) Rationale for Distinction
H-6 Chemical Shift (δ) ~7.8 ppm (d, J ≈ 2.5 Hz)~7.7 ppm (d, J ≈ 2.5 Hz)H-6 is ortho to the ester in Isomer A, making it slightly more deshielded.
H-4 Chemical Shift (δ) ~6.7 ppm (dd, J ≈ 8.5, 2.5 Hz)~7.2 ppm (dd, J ≈ 8.8, 2.5 Hz)H-4 is ortho to the -NH₂ in Isomer A, causing significant shielding (upfield shift).
H-3 Chemical Shift (δ) ~7.3 ppm (d, J ≈ 8.5 Hz)~6.6 ppm (d, J ≈ 8.8 Hz)H-3 is ortho to the -NH₂ in Isomer B, causing a strong upfield shift.
Key Splitting Pattern Most upfield signal is a doublet of doublets .Most upfield signal is a doublet .This is the most reliable and immediate point of differentiation.

Part 2: Corroborative Evidence from 2D NMR

While ¹H NMR is often sufficient, 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) provide irrefutable proof of the atomic connectivity. HMBC reveals long-range (2-3 bond) correlations between protons and carbons.

The workflow below illustrates how to use HMBC to confirm the structure of Methyl 5-amino-2-bromobenzoate (Isomer A).

G cluster_0 Experimental Workflow prep Prepare Sample (~10-20 mg in 0.6 mL CDCl₃) acquire_1h Acquire High-Resolution ¹H Spectrum prep->acquire_1h acquire_hmbc Acquire 2D HMBC Spectrum (Set ¹JCH to ~145 Hz) acquire_1h->acquire_hmbc process Process Data (Fourier Transform, Phasing) acquire_hmbc->process analyze Analyze Correlations process->analyze confirm Confirm Structure analyze->confirm

Caption: A standard workflow for structural confirmation using 2D HMBC NMR.

The key is to look for correlations from easily identifiable protons, such as the methyl protons of the ester (-OCH₃) and the amino protons (-NH₂), to the quaternary carbons of the aromatic ring.

  • For Methyl 5-amino-2-bromobenzoate (Isomer A):

    • The methyl protons (~3.9 ppm) will show a strong correlation to the carbonyl carbon (~166 ppm).

    • Crucially, the most downfield aromatic proton, H-6 , will show a ³J correlation to the carbon bearing the bromine (C-2 ).

    • The most upfield aromatic proton, H-4 , will show a ²J correlation to the carbon bearing the amino group (C-5 ).

  • For Methyl 2-amino-5-bromobenzoate (Isomer B):

    • The methyl protons will similarly correlate to the carbonyl carbon.

    • The most downfield aromatic proton, H-6 , will show a ³J correlation to the carbon bearing the ester (C-1 ) and a ²J correlation to the carbon bearing the bromine (C-5 ).

    • The most upfield aromatic proton, H-3 , will show a ²J correlation to the carbon bearing the amino group (C-2 ).

The following diagrams illustrate these key distinguishing correlations.

Caption: Key diagnostic HMBC correlations for Methyl 5-amino-2-bromobenzoate.

Caption: Key diagnostic HMBC correlations for Methyl 2-amino-5-bromobenzoate.

Part 3: Experimental Protocol

To ensure high-quality, reproducible data, the following protocol should be followed.

Objective: To acquire ¹H and 2D HMBC NMR spectra for the purpose of isomeric differentiation.

Materials:

  • NMR Spectrometer (400 MHz or higher recommended for better signal dispersion)

  • 5 mm NMR tubes

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS

  • Sample (~15 mg)

  • Pipettes and vials

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 15 mg of the benzoate sample into a clean, dry vial. b. Add approximately 0.6 mL of CDCl₃. c. Vortex or sonicate the vial until the sample is completely dissolved. d. Transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity. For a typical proton signal of chloroform, the line width at half-height should be <0.5 Hz.

  • ¹H NMR Acquisition: a. Load standard proton acquisition parameters. b. Set the spectral width to cover a range of -2 to 12 ppm. c. Use a 30-degree pulse angle to ensure quantitative reliability if needed, though a 90-degree pulse is standard for routine spectra. d. Set the number of scans to 16 or 32 for a good signal-to-noise ratio. e. Acquire the spectrum.

  • 2D HMBC Acquisition: a. Load a standard HMBC pulse sequence (e.g., hmbcgpqf on Bruker systems). b. Set the spectral widths for both the proton (F2) and carbon (F1) dimensions appropriately (e.g., F2: -2 to 12 ppm; F1: 0 to 200 ppm). c. The long-range coupling delay (typically D6 on Bruker systems) should be optimized for a coupling constant of ~8 Hz (delay ≈ 62.5 ms), which is a good compromise for detecting various 2- and 3-bond correlations. d. Set the number of scans per increment to 8 or 16, and the number of increments in the F1 dimension to 256. e. Acquire the 2D spectrum. This may take 30-60 minutes depending on the concentration and spectrometer.

  • Data Processing: a. Apply Fourier transformation to both dimensions. b. Carefully phase the spectrum in both dimensions. c. Reference the ¹H spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CHCl₃ at 7.26 ppm). d. Reference the ¹³C dimension of the HMBC spectrum. e. Analyze the cross-peaks as described in Part 2.

Conclusion

The structural elucidation of methyl 5-amino-2-bromobenzoate and methyl 2-amino-5-bromobenzoate is a straightforward process when a systematic NMR approach is employed. While ¹H NMR alone, with its distinct chemical shifts and splitting patterns, often provides a definitive answer, the use of 2D HMBC serves as an essential, self-validating confirmation. By understanding the fundamental principles of substituent effects on the aromatic ring, researchers can confidently and efficiently distinguish these and other similar positional isomers, ensuring the integrity of their synthetic pathways.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

  • Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. (n.d.). Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link]

Validation

Technical Guide: HPLC Separation Strategies for Methyl 5-amino-2-bromobenzoate and Regioisomers

Executive Summary Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) is a critical intermediate in the synthesis of quinazolines and other bioactive heterocycles. In drug development, its isomeric purity is paramount, as reg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-amino-2-bromobenzoate (CAS 6942-37-6) is a critical intermediate in the synthesis of quinazolines and other bioactive heterocycles. In drug development, its isomeric purity is paramount, as regioisomers—most notably Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8)—possess distinct biological activities and toxicological profiles.

This guide provides a definitive protocol for separating these isomers. Unlike generic methods, this approach leverages the "Ortho Effect" —the intramolecular hydrogen bonding present in the 2-amino isomer but absent in the 5-amino target—to achieve baseline resolution.

Key Performance Metrics
ParameterTarget: Methyl 5-amino-2-bromobenzoateImpurity: Methyl 2-amino-5-bromobenzoate
Polarity High (Exposed NH₂ / Solvent interacting)Low (Masked NH₂ / Intramolecular H-bond)
Predicted LogP ~2.1~2.6
Elution Order (C18) First (Early Eluter) Second (Late Eluter)
Resolution (

)
> 2.5 (Method Dependent)N/A

Chemical Basis of Separation

To optimize retention, one must understand the molecular geometry driving the interaction with the stationary phase.

  • Methyl 2-amino-5-bromobenzoate (The Impurity): The amino group at position 2 is ortho to the carbonyl of the ester. This proximity allows for a stable intramolecular hydrogen bond (N-H[1]···O=C), forming a pseudo-six-membered ring. This "locks" the polar protons, reducing the molecule's effective polarity and increasing its affinity for hydrophobic stationary phases (C18), resulting in longer retention times .

  • Methyl 5-amino-2-bromobenzoate (The Target): The amino group at position 5 is spatially distant from the ester. It cannot form an intramolecular bond. The amine protons are free to hydrogen bond with the mobile phase (water), significantly increasing the molecule's effective polarity. Consequently, it elutes earlier on Reverse Phase (RP) columns.

Visualization: Separation Mechanism & Workflow

HPLC_Workflow Sample Crude Mixture (Isomers) Column Stationary Phase (C18 / Phenyl-Hexyl) Sample->Column Injection Interaction Differential Interaction (H-Bonding vs. Hydrophobicity) Column->Interaction Partitioning Target Target: 5-Amino-2-bromo (High Polarity -> Elutes First) Interaction->Target Weak Retention Impurity Impurity: 2-Amino-5-bromo (Low Polarity -> Elutes Late) Interaction->Impurity Strong Retention

Figure 1: Mechanistic workflow illustrating how structural differences dictate elution order.

Experimental Protocol

This protocol is designed to be self-validating . The separation relies on pH control to manage the ionization of the aniline moiety (


).
Equipment & Reagents[5][6][7]
  • Instrument: HPLC with PDA/UV detector (Agilent 1200/1260 or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) OR Phenomenex Kinetex Phenyl-Hexyl (for enhanced selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Method Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure/efficiency balance.
Column Temp 30°CMaintains reproducible viscosity and kinetics.
Detection UV 254 nmMax absorbance for brominated aromatics.
Injection Vol 5 - 10 µLPrevent column overload and peak tailing.
Gradient Profile
Time (min)% Mobile Phase B (ACN)Phase Description
0.0 10%Equilibration: Low organic start to retain polar target.
2.0 10%Isocratic Hold: Ensures polar impurities don't co-elute.
15.0 90%Ramp: Linear gradient to elute hydrophobic impurity.
18.0 90%Wash: Clears highly retained dimers/byproducts.
18.1 10%Re-equilibration: Return to initial conditions.
23.0 10%Ready: System ready for next injection.

Performance Comparison & Troubleshooting

Column Selectivity Comparison

While C18 is the workhorse, Phenyl-Hexyl phases often provide superior resolution for halogenated aromatics due to


-

interactions.
Column TypeSelectivity MechanismSuitability
C18 (Octadecyl) Hydrophobicity (Van der Waals)Excellent. Standard choice. Predictable elution based on logP.[2]
Phenyl-Hexyl

-

Interaction + Hydrophobicity
Superior. The bromine atom and aromatic ring interact strongly with the phenyl phase, often widening the gap between isomers.
C8 (Octyl) Lower HydrophobicityPoor. May not provide sufficient retention for the polar 5-amino target.
Troubleshooting Guide

Issue: Peak Tailing on the Target (5-Amino isomer)

  • Cause: Interaction between the basic amine group and residual silanols on the silica support.

  • Solution:

    • Ensure the column is "End-capped" (e.g., Eclipse Plus or Kinetex).

    • Increase buffer strength (e.g., use 10-20 mM Ammonium Formate instead of just 0.1% Formic Acid).

    • Do NOT run at neutral pH (pH 7), as the free amine will interact aggressively with silica. Keep pH < 3.0 to protonate the amine (

      
      ), or > 8.0 (if using a hybrid column) to suppress silanol ionization. Acidic conditions are preferred for stability.
      

Issue: Co-elution of Isomers

  • Cause: Gradient slope is too steep.

  • Solution: Flatten the gradient between 20% and 50% B. This is the "critical zone" where these isomers typically elute.

References

  • BenchChem. (2025).[3][4] A Comparative Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate. Retrieved from

  • Khan, I., et al. (2011).[5] Methyl 2-amino-5-bromobenzoate.[1][3][6][7] Acta Crystallographica Section E, Structure Reports Online, 67(8), o1887. (Confirming intramolecular H-bonding structure). Retrieved from

  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-bromobenzoate Product Sheet & Reference Data. Retrieved from

  • SIELC Technologies. (2018). Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. Retrieved from

  • PubChem. (n.d.). Methyl 5-amino-2-bromobenzoate Compound Summary. Retrieved from

Sources

Comparative

Melting Point Validation for Pure Methyl 5-amino-2-bromobenzoate Hydrochloride: A Comparative Methodological Guide

Methyl 5-amino-2-bromobenzoate hydrochloride (CAS: 1803581-93-2)[1] is a highly functionalized, halogenated building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs). Because it conta...

Author: BenchChem Technical Support Team. Date: February 2026

Methyl 5-amino-2-bromobenzoate hydrochloride (CAS: 1803581-93-2)[1] is a highly functionalized, halogenated building block critical for the synthesis of advanced active pharmaceutical ingredients (APIs). Because it contains both an amine and a bromide moiety, it is frequently utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). In these sensitive catalytic cycles, even trace impurities—such as des-bromo analogs, unreacted precursors, or regioisomers—can poison catalysts or generate inseparable downstream byproducts.

Therefore, rigorous purity validation of the isolated hydrochloride salt is non-negotiable. While chromatographic techniques (HPLC/GC) quantify chemical purity, thermal analysis provides orthogonal, definitive proof of crystal lattice integrity. This guide objectively compares the two primary thermal validation methodologies—the traditional Pharmacopeial Capillary Method and Differential Scanning Calorimetry (DSC)—providing researchers with the causal logic and self-validating protocols necessary to ensure absolute compound purity.

The Thermodynamics of Purity Validation

Melting point determination is not merely the observation of a physical constant; it is a thermodynamic readout of the compound's crystalline stability. When Methyl 5-amino-2-bromobenzoate hydrochloride crystallizes, the molecules pack into a highly ordered lattice driven by intermolecular hydrogen bonding (facilitated by the hydrochloride salt) and van der Waals forces.

The presence of an impurity disrupts this uniform lattice. According to van't Hoff's law of melting point depression , impurities require the system to absorb less thermal energy to break the intermolecular bonds and transition from a solid to a liquid state[2]. This thermodynamic disruption manifests in two measurable ways:

  • Lowered Onset Temperature: The melting process begins at a lower temperature than the theoretical pure baseline.

  • Broadened Melting Range: The transition from the first drop of liquid (collapse point) to a completely clear melt spans a wider temperature delta (typically >2 °C for impure samples).

PurityLogic Start Impure Crystalline Lattice (Mole Fraction Impurity > 0) Thermodynamic van't Hoff Law of Melting Point Depression Start->Thermodynamic Effect1 Broadened Melting Range (>2 °C) Thermodynamic->Effect1 Effect2 Lowered Onset Temperature Thermodynamic->Effect2 DetectCap Visual Detection (USP <741> Capillary) Effect1->DetectCap DetectDSC Enthalpy Measurement (DSC Integration) Effect1->DetectDSC Effect2->DetectCap Effect2->DetectDSC

Figure 1: Thermodynamic logic of purity validation via melting point depression.

Methodological Comparison: Capillary vs. DSC

To validate the purity of Methyl 5-amino-2-bromobenzoate hydrochloride, laboratories typically choose between the visual capillary method defined by the United States Pharmacopeia (USP <741>)[3] and the quantitative precision of Differential Scanning Calorimetry (DSC)[4].

The table below summarizes the core operational and analytical differences between the two techniques.

FeatureUSP <741> Capillary MethodDifferential Scanning Calorimetry (DSC)
Detection Mechanism Visual observation of phase change (light transmission)[5]Measurement of differential heat flow (enthalpy)[6]
Sample Requirement ~1–2 mg (packed to 3 mm height)[7]2–5 mg (sealed in an aluminum pan)[6]
Ramp Rate 1 °C/min (strict requirement)[7]1–10 °C/min (customizable based on resolution needs)[4]
Purity Quantification Qualitative (Pass/Fail based on range strictness)Quantitative (Calculates exact mol% purity via van't Hoff)[2]
Moisture Sensitivity High (Requires prior vacuum desiccation)[5]High (Moisture appears as a distinct broad endotherm)
Primary Use Case Routine batch release and rapid QC screeningPolymorph screening, absolute purity determination, R&D[8]

Self-Validating Experimental Protocols

A protocol is only scientifically sound if it contains internal mechanisms to prove its own accuracy. The following workflows are designed as self-validating systems, ensuring that any deviation in the melting point is attributed to the sample's purity, not instrumental or preparation errors.

Protocol A: USP <741> Capillary Method (Class Ia)

This method relies on the controlled transfer of heat through a glass capillary.

Causality of Preparation: Moisture acts as a potent impurity that artificially depresses the melting point. Furthermore, inconsistent particle sizes cause uneven heat distribution, leading to a falsely broadened melting range[9]. Therefore, drying and pulverization are critical prerequisites.

Step-by-Step Workflow:

  • Sample Preparation: Place approximately 50 mg of Methyl 5-amino-2-bromobenzoate hydrochloride in a vacuum desiccator at a pressure not exceeding 20 mm Hg for 3 hours[5].

  • Pulverization & Packing: Gently pulverize the dried sample into a fine, uniform powder. Charge the powder into a standard glass capillary tube (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[10].

  • Standardized Compaction: Drop the capillary through a 1-meter glass tube onto a hard surface 5–10 times. Causality: This packs the powder tightly to a precise height of 3 mm, ensuring uniform thermal conductivity across the sample mass[7].

  • Instrument Calibration (Self-Validation Step): Before testing the sample, run a USP Melting Point Reference Standard that melts near the expected range of the target compound. The instrument must read within ±0.5 °C of the standard's certified value[5].

  • Thermal Execution: Preheat the heating block to 5 °C below the expected melting point of the compound. Insert the capillary and initiate a heating ramp rate of exactly 1 °C/min[10]. Causality: A faster ramp rate causes thermal lag between the heating block and the sample, artificially inflating the recorded melting point.

  • Observation: Record the onset point (the temperature at which the solid column collapses against the capillary wall) and the clear point (the temperature at which the sample becomes a completely clear liquid)[10]. A pure sample should exhibit a range no greater than 1.0 °C – 1.5 °C.

Protocol B: Quantitative Purity via DSC

DSC measures the difference in the amount of heat required to increase the temperature of the sample compared to an empty reference pan[6]. It provides a highly sensitive, quantitative assessment of purity.

DSC_Workflow Step1 Sample Preparation (2-5 mg in crimped Al Pan) Step2 Instrument Calibration (Indium Standard for Temp/Enthalpy) Step1->Step2 Step3 Thermal Ramp (1-2 °C/min under 50 mL/min N2) Step2->Step3 Step4 Endotherm Integration (Area under Heat Flow Curve) Step3->Step4 Step5 Purity Calculation (van't Hoff Equation Application) Step4->Step5

Figure 2: Step-by-step DSC workflow for quantitative purity determination.

Step-by-Step Workflow:

  • Sample Encapsulation: Accurately weigh 2.0 to 5.0 mg of the dried sample into an aluminum DSC pan using a microbalance. Crimp the lid securely. Causality: A crimped pan ensures excellent thermal contact between the sample and the pan bottom, maximizing the resolution of the endothermic peak.

  • Instrument Calibration (Self-Validation Step): Run a high-purity Indium standard. Verify that the onset of melting is exactly 156.6 °C and the heat of fusion (

    
    ) is 28.45 J/g. Adjust the instrument if deviations occur.
    
  • Atmospheric Control: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with dry Nitrogen gas at a flow rate of 50 mL/min. Causality: The inert nitrogen purge prevents oxidative degradation of the amine group at high temperatures, which would create in-situ impurities and skew the melting profile.

  • Thermal Ramp: Equilibrate the system at 30 °C below the expected melting point. Initiate a slow heating ramp of 1 °C/min to 2 °C/min through the melting transition[8].

  • Data Analysis: Integrate the melting endotherm. The software will plot the sample temperature against the inverse of the molten fraction. A completely pure crystalline sample yields an infinitely narrow transition, while increased broadening is mathematically correlated to the mole fraction of impurities present[2].

Conclusion and Decision Matrix

For the routine validation of Methyl 5-amino-2-bromobenzoate hydrochloride during scale-up or batch manufacturing, the USP <741> Capillary Method provides a rapid, cost-effective, and highly reliable qualitative confirmation of purity, provided the 1 °C/min ramp rate and 3 mm packing height are strictly observed.

However, during initial process development, polymorph screening, or when investigating a failed batch, Differential Scanning Calorimetry (DSC) is the superior alternative. DSC not only detects the presence of impurities via melting point depression but quantifies them, while simultaneously ruling out the presence of amorphous domains or alternative polymorphic forms that visual capillary methods cannot detect[2].

References
  • "USP 741 Melting Point or Range | PDF - Scribd." Scribd,
  • "usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPER
  • "Compliance with amended General Chapter USP <741> Melting Range or Temperature.
  • "Determination of Melting Points According to Pharmacopeia." Stanford Research Systems,
  • "〈741〉 Melting Range or Temper
  • "1803581-93-2|Methyl 5-amino-2-bromobenzo
  • "Differential Scanning Calorimetry of Pharmaceuticals." News-Medical,
  • "Differential Scanning Calorimetry (DSC) Testing of Materials.
  • "Differential Scanning Calorimetry (DSC Analysis)
  • "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." PMC,

Sources

Validation

Analytical Comparison Guide: Mass Spectrometry Profiling of Methyl 5-amino-2-bromobenzoate

The following guide provides an in-depth analytical comparison of the mass spectrometry profiling for Methyl 5-amino-2-bromobenzoate , a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents....

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth analytical comparison of the mass spectrometry profiling for Methyl 5-amino-2-bromobenzoate , a critical intermediate in the synthesis of quinazoline-based pharmaceutical agents.

Executive Summary

Methyl 5-amino-2-bromobenzoate (CAS: 6942-37-6) presents a unique analytical challenge due to the interplay between its halogenated motif and the amino-ester functionality. This guide compares the two industry-standard ionization techniques—Electron Ionization (EI) and Electrospray Ionization (ESI) —to determine their efficacy in structural elucidation versus quantitative screening.

  • Key Finding: EI (GC-MS) is superior for structural verification, providing a distinct "fingerprint" driven by the characteristic bromine isotope pattern and ester fragmentation.

  • Key Finding: ESI (LC-MS) is the preferred method for high-throughput purity assays and pharmacokinetic studies, yielding a clean

    
     species with minimal in-source fragmentation.
    

Theoretical Grounding: The Isotopic Signature

Before interpreting any spectra, the analyst must validate the bromine isotopic signature. Unlike standard organic molecules, this compound carries a bromine atom, which exists as two stable isotopes:


 (50.69%) and 

(49.31%).
  • Molecular Formula:

    
    [1][2][3]
    
  • Nominal Mass: 229 Da (based on

    
    )
    
  • Isotope Pattern: Every ion containing the bromine atom will appear as a doublet separated by 2 mass units (m/z X and m/z X+2) with an approximate intensity ratio of 1:1 .

Critical Check: If your mass spectrum does not show this 1:1 doublet for the molecular ion, the sample is not a monobrominated species.

Comparative Analysis: EI vs. ESI

This section contrasts the performance of "Hard" (EI) versus "Soft" (ESI) ionization techniques.

Table 1: Ionization Performance Matrix
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Primary Application Structural ID, Impurity Profiling (GC-MS)Quantification, PK Studies (LC-MS)
Energy Level High (70 eV)Low (Thermal/Electric Field)
Dominant Species Fragment Ions (Acylium, Phenyl cations)Protonated Molecule

Molecular Ion (

)
Visible (Moderate Intensity)Dominant (Base Peak)
Isotope Visibility Clear in

and Br-containing fragments
Clear in

Structural Insight High (Connectivity revealed via cleavage)Low (Requires MS/MS for fragments)

Detailed Fragmentation Pathways (EI Mode)

In Electron Ionization (70 eV), the molecule undergoes predictable cleavage. Unlike its isomer methyl 2-amino-5-bromobenzoate (an anthranilate derivative which often exhibits a specific "ortho-effect" loss of methanol), the 2-bromo substitution in this compound sterically hinders the ester but prevents the facile hydrogen transfer seen in ortho-amino analogs. Therefore, it follows a classic benzoate fragmentation route.

Mechanism A: Alpha-Cleavage (The Ester Pathway)
  • Parent Ion (

    
     229/231):  The radical cation 
    
    
    
    is formed.
  • Loss of Methoxy (

    
     198/200):  The bond between the carbonyl carbon and the ether oxygen breaks (
    
    
    
    -cleavage), expelling a methoxy radical (
    
    
    , mass 31). This yields the resonance-stabilized acylium ion .
    • Observation: Strong doublet peaks at 198 and 200.

  • Loss of Carbon Monoxide (

    
     170/172):  The acylium ion ejects a neutral CO molecule (mass 28), resulting in a substituted phenyl cation .
    
    • Observation: Doublet at 170 and 172.

Mechanism B: Secondary Fragmentation
  • Loss of HCN (

    
     143/145):  The amino group on the phenyl ring can eliminate neutral HCN (mass 27), contracting the ring.
    
  • Loss of Bromine (

    
     150):  From the parent or intermediate ions, the C-Br bond can break. If Br is lost from the parent (
    
    
    
    ), a peak at
    
    
    150 appears. Note: This peak will NOT be a doublet, as the bromine is gone.
Visualization: Fragmentation Pathway (DOT)

Fragmentation Parent Molecular Ion (M+) m/z 229 / 231 (1:1 Ratio) Acylium Acylium Ion [M-OCH3]+ m/z 198 / 200 (Base Peak Candidate) Parent->Acylium - OCH3 (31 Da) DeBrom De-brominated Ion [M-Br]+ m/z 150 (Single Peak) Parent->DeBrom - Br (79/81 Da) Phenyl Phenyl Cation [M-OCH3-CO]+ m/z 170 / 172 Acylium->Phenyl - CO (28 Da) RingContract Ring Contraction [M-OCH3-CO-HCN]+ m/z 143 / 145 Phenyl->RingContract - HCN (27 Da)

Figure 1: Predicted EI fragmentation pathway for Methyl 5-amino-2-bromobenzoate showing characteristic mass losses.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for characterizing this compound.

Protocol A: GC-MS (Structural Confirmation)
  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or equivalent).

  • Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet Temperature: 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold at 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold for 5 min.

  • MS Source: 230°C, 70 eV Electron Ionization.[4]

  • Scan Range:

    
     50–350.
    
  • Sample Prep: Dissolve 1 mg in 1 mL Dichloromethane (DCM) or Ethyl Acetate.

Protocol B: LC-MS/MS (Purity & Quantitation)
  • Instrument: Triple Quadrupole or Q-TOF (e.g., Waters Xevo or Sciex QTRAP).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MRM Transitions (for Quantitation):

    • Quantifier:

      
       (Loss of Methanol/Methoxy group).
      
    • Qualifier:

      
       (Loss of CO).
      
    • Note: Use the

      
       mass (230) for the precursor to maximize sensitivity, or sum 230+232 if sensitivity is low.
      
Visualization: Method Selection Decision Matrix

MethodSelection Start Goal: Analyze Methyl 5-amino-2-bromobenzoate Goal1 Identify Unknown / Check Structure Start->Goal1 Goal2 Quantify in Plasma / Purity Assay Start->Goal2 Method1 GC-MS (EI) (Hard Ionization) Goal1->Method1 Method2 LC-MS (ESI) (Soft Ionization) Goal2->Method2 Result1 Spectrum: Fragments Confirms: Br Pattern + Ester Method1->Result1 Result2 Spectrum: [M+H]+ Confirms: MW + Purity Method2->Result2

Figure 2: Decision matrix for selecting the appropriate mass spectrometry technique based on analytical goals.

References

  • NIST Mass Spectrometry Data Center. 2-Amino-5-bromobenzoic acid (Free Acid Analog Reference). NIST Chemistry WebBook, SRD 69.[5][6] [Link][5][6]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Sparkman, O. D. (2000). Mass Spectrometry Desk Reference. Global View Publishing.
  • PubChem Database. Methyl 2-amino-5-bromobenzoate (Isomer Reference). National Center for Biotechnology Information. [Link]

Sources

Comparative

Comparative reactivity of 5-amino vs 2-amino bromobenzoate esters in nucleophilic attack

Topic: Comparative Reactivity of 5-Amino vs 2-Amino Bromobenzoate Esters in Nucleophilic Attack Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 5-Amino vs 2-Amino Bromobenzoate Esters in Nucleophilic Attack Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry scaffold synthesis, the positional isomerism of amino-bromobenzoates dictates synthetic strategy. This guide compares the nucleophilic reactivity of Methyl 2-amino-5-bromobenzoate (Isomer A) and Methyl 5-amino-2-bromobenzoate (Isomer B) .

The Bottom Line:

  • Isomer B (5-amino-2-bromo) exhibits higher reactivity toward nucleophilic acyl substitution (e.g., hydrolysis, amidation) at the ester functionality. The inductive activation by the ortho-bromine atom outweighs its steric hindrance, while the meta-amino group offers no resonance deactivation.

  • Isomer A (2-amino-5-bromo) is significantly deactivated due to the "Anthranilate Effect"—a combination of strong resonance donation and intramolecular hydrogen bonding. It requires harsh conditions or specific activation strategies (e.g., via isatoic anhydrides) for successful derivatization.

Mechanistic Analysis: The "Why" Behind the Reactivity

The reactivity difference is governed by the competition between Electronic Effects (Resonance/Induction) and Steric/Structural Effects (Hydrogen bonding/Twisting).

Isomer A: Methyl 2-amino-5-bromobenzoate (The Anthranilate Trap)
  • Resonance Deactivation: The nitrogen lone pair at the ortho position is strongly conjugated with the carbonyl group. This increases the electron density at the carbonyl carbon, making it a poor electrophile.

  • Intramolecular H-Bonding: A stable 6-membered ring forms between the amine proton and the carbonyl oxygen (

    
    ). This "locks" the conformation and further reduces the ground-state energy, increasing the activation energy barrier (
    
    
    
    ) for nucleophilic attack.
  • Result: The ester is "masked" and sluggish.

Isomer B: Methyl 5-amino-2-bromobenzoate (The Steric-Electronic Paradox)
  • Inductive Activation: The bromine atom at the ortho position is an electron-withdrawing group (EWG) via induction (

    
     effect). This pulls electron density away from the carbonyl carbon, increasing its electrophilicity.
    
  • Steric Twisting: The bulky bromine forces the ester group out of planarity with the benzene ring. While this creates steric hindrance for the incoming nucleophile, it also breaks the conjugation between the phenyl ring and the carbonyl, preventing the phenyl ring from stabilizing the ester. This "destabilization" of the ground state often accelerates reactions compared to the resonance-stabilized Isomer A.

  • Meta-Amino Neutrality: Being in the meta position, the amino group cannot donate electrons to the carbonyl via resonance. Its deactivating influence is negligible compared to Isomer A.

Visualization of Electronic Effects

G cluster_A Isomer A: 2-Amino (Deactivated) cluster_B Isomer B: 5-Amino (Activated) A1 Ground State (H-Bonded) A2 Resonance Form (C=O e- Rich) A1->A2 Strong Resonance (+R) A3 Nucleophilic Attack (High Barrier) A2->A3 Slow Kinetics B1 Ground State (Twisted Ester) B2 Inductive Effect (Br pulls e-) B1->B2 Inductive Withdrawal (-I) B3 Nucleophilic Attack (Lower Barrier) B2->B3 Fast Kinetics

Figure 1: Comparative mechanistic flow showing the deactivation of the 2-amino isomer vs. the activation of the 5-amino isomer.

Performance Comparison Data

The following table summarizes the reactivity profiles based on standard nucleophilic acyl substitution (SNAc) conditions (e.g., alkaline hydrolysis or aminolysis).

FeatureIsomer A (2-amino-5-bromo)Isomer B (5-amino-2-bromo)
Reactivity Class Low / DeactivatedModerate / Activated
Primary Electronic Effect Resonance Donation (+R) from AmineInductive Withdrawal (-I) from Bromine
Structural Feature Intramolecular H-Bond (

ring)
Steric Twist (Non-planar ester)
Hydrolysis

High (Hours to Days)Low (Minutes to Hours)
Direct Amidation Yield < 30% (often requires activation)> 80% (Standard conditions)
Preferred Activation Conversion to Isatoic AnhydrideStandard Lewis Acid (e.g., AlMe

)

Experimental Protocols

Protocol 1: Direct Amidation of Isomer B (High Reactivity)

Applicable for Methyl 5-amino-2-bromobenzoate.

Methodology: Trimethylaluminum (AlMe


) mediated amidation. This method leverages the inherent reactivity of the ester without needing complex protecting groups.
  • Preparation: In a flame-dried flask under Argon, dissolve the amine nucleophile (1.2 equiv) in anhydrous Toluene.

  • Activation: Slowly add AlMe

    
     (2.0 M in toluene, 1.2 equiv) at 0°C. Stir for 30 mins to form the active aluminum-amide species.
    
  • Addition: Add Methyl 5-amino-2-bromobenzoate (1.0 equiv) dissolved in Toluene.

  • Reaction: Heat to 80°C for 4–6 hours.

    • Note: The ortho-bromo group activates the carbonyl, allowing this to proceed faster than unsubstituted benzoates.

  • Quench: Cool to 0°C. Carefully quench with dilute HCl (Caution: Gas evolution).

  • Workup: Extract with EtOAc, wash with NaHCO

    
    , dry over MgSO
    
    
    
    .
Protocol 2: Activation Strategy for Isomer A (Low Reactivity)

Applicable for Methyl 2-amino-5-bromobenzoate. Direct amidation often fails due to the "Anthranilate Effect." The most reliable route involves an intermediate.

Methodology: Cyclization to Isatoic Anhydride followed by Nucleophilic Ring Opening.

  • Cyclization Step:

    • Dissolve Methyl 2-amino-5-bromobenzoate in THF/Water.

    • Add Triphosgene (0.35 equiv) and Na

      
      CO
      
      
      
      at 0°C.
    • Stir at RT for 2 hours. The ester cyclizes with the amine to form 5-bromo-isatoic anhydride . Precipitate and filter.

  • Ring Opening (Amidation):

    • Dissolve the 5-bromo-isatoic anhydride in DMF or Acetonitrile.

    • Add the amine nucleophile (1.1 equiv) and a catalytic base (DMAP or TEA).

    • Heat to 60°C. CO

      
       is released, driving the reaction to completion.
      
  • Result: High yield of the desired amide, bypassing the deactivated ester problem.

Experimental Workflow Diagram

Workflow cluster_Direct Protocol 1: Isomer B (Direct) cluster_Indirect Protocol 2: Isomer A (Via Anhydride) StartB Methyl 5-amino-2-bromobenzoate ProcessB Heat (80°C, 4h) StartB->ProcessB Add Reagent ReagentB Amine + AlMe3 ReagentB->ProcessB ProductB Amide Product ProcessB->ProductB High Yield StartA Methyl 2-amino-5-bromobenzoate Step1 Triphosgene Cyclization StartA->Step1 Intermed 5-Bromo-Isatoic Anhydride Step1->Intermed Isolation Step2 Amine Nucleophile + Heat Intermed->Step2 ProductA Amide Product + CO2 Step2->ProductA Irreversible

Figure 2: Decision tree for synthetic workflow based on isomer reactivity.

References

  • Khan, I., et al. (2011).[1] "Methyl 2-amino-5-bromobenzoate."[1][2][3] Acta Crystallographica Section E, 67(8), o1887. Link

    • Cites the crystal structure confirming the intramolecular hydrogen bond (S(6) ring)
  • Swisłocka, R. (2013). "Comparison of molecular structure of alkali metal ortho substituted benzoates." Journal of Molecular Structure. Link

    • Provides data on the structural twisting caused by ortho-substituents and their effect on reactivity.
  • Almeida, A.R., et al. (2016). "Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers." Journal of Chemical Thermodynamics. Link

    • Discusses the energetic stability of anthranilate deriv
  • BenchChem Protocols. (2025). "Synthesis of Methyl 2-amino-5-bromobenzoate: Reproducibility and Protocol Analysis." Link

    • Source for standard synthetic handling and stability d

Sources

Validation

Infrared (IR) spectroscopy peaks for amino and ester groups in Methyl 5-amino-2-bromobenzoate

Executive Summary Product: Methyl 5-amino-2-bromobenzoate Application: Critical intermediate in the synthesis of oncology drugs (e.g., Lenalidomide analogs) and heterocyclic scaffolds. Primary Characterization Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Methyl 5-amino-2-bromobenzoate Application: Critical intermediate in the synthesis of oncology drugs (e.g., Lenalidomide analogs) and heterocyclic scaffolds. Primary Characterization Challenge: Distinguishing the target molecule from its synthesis precursor (Methyl 5-nitro-2-bromobenzoate) and its regioisomer (Methyl 2-amino-5-bromobenzoate).

This guide provides a comparative infrared (IR) spectroscopic analysis. Unlike standard datasheets, we focus on the molecular logic governing peak shifts—specifically how the meta-positioning of the amino group relative to the ester prevents the intramolecular hydrogen bonding seen in common anthranilate isomers.

Structural Analysis & Theoretical Prediction[1]

To interpret the spectrum accurately, one must understand the vibrational freedom of the functional groups.

  • Core Scaffold: Methyl benzoate ring substituted with Bromine (C2) and Amine (C5).[1]

  • Key Differentiator: In the target molecule (5-amino), the amine and ester groups are spatially separated. In the common isomer (2-amino), they are adjacent, leading to strong intramolecular hydrogen bonding.

    • Consequence: The target molecule will display a "free" ester carbonyl stretch (~1720 cm⁻¹), whereas the 2-amino isomer displays a significantly red-shifted carbonyl (~1680–1690 cm⁻¹) due to H-bonding.

Comparison: Target vs. Alternatives

The following diagram illustrates the logical flow for distinguishing the target from its critical impurities using IR data.

IR_Logic_Flow Start Unknown Sample (Methyl 5-amino-2-bromobenzoate) Check_NO2 Check 1530 & 1350 cm⁻¹ (Nitro Stretches) Start->Check_NO2 Nitro_Present Precursor Contamination (Incomplete Reduction) Check_NO2->Nitro_Present Strong Peaks Check_NH2 Check 3300-3500 cm⁻¹ (Amine Doublet) Check_NO2->Check_NH2 Absent Check_CO Check Carbonyl (C=O) Position Check_NH2->Check_CO Doublet Present Result_Isomer Peak < 1690 cm⁻¹ (H-Bonded) = 2-Amino Isomer Check_CO->Result_Isomer Red Shifted Result_Target Peak > 1715 cm⁻¹ (Free Ester) = Target 5-Amino Check_CO->Result_Target Normal Ester

Figure 1: Spectroscopic decision tree for validating Methyl 5-amino-2-bromobenzoate against precursors and isomers.

Comparative Spectral Analysis

The table below details the specific wavenumbers required for validation. Data is synthesized from standard correlation tables for substituted benzenes and specific literature on brominated benzoates.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeTarget: Methyl 5-amino-2-bromobenzoateAlternative: Methyl 2-amino-5-bromobenzoate (Isomer)Precursor: Methyl 5-nitro-2-bromobenzoate
Amine (-NH₂) N-H Stretch (Asym/Sym)3450 & 3350 cm⁻¹ (Distinct doublet, sharp)3500 & 3380 cm⁻¹ (Often broadened/shifted by H-bond)Absent
Ester (C=O) C=O Stretch1715 – 1730 cm⁻¹ (Normal ester range)1680 – 1695 cm⁻¹ (Lowered by intramolecular H-bond)1730 – 1745 cm⁻¹ (Electron-withdrawing NO₂ raises freq)
Nitro (-NO₂) N-O Stretch (Asym/Sym)Absent Absent1530 & 1350 cm⁻¹ (Very strong)
Aromatic Ring C=C Stretch1590 – 1610 cm⁻¹1580 – 1600 cm⁻¹1600 – 1620 cm⁻¹
C-N Bond C-N Stretch1250 – 1300 cm⁻¹ (Strong)1240 – 1280 cm⁻¹850 cm⁻¹ (C-N for Nitro)
Deep Dive: The "Bromine Effect"

The bromine atom at the C2 position (ortho to the ester) exerts a steric effect . It forces the ester carbonyl slightly out of coplanarity with the benzene ring.

  • Result: Reduced conjugation between the ring and the carbonyl.[2]

  • Spectral Impact: This typically raises the C=O frequency slightly compared to unsubstituted methyl benzoate (1724 cm⁻¹), pushing it toward 1730 cm⁻¹ . However, the electron-donating amine at C5 counters this, settling the peak near 1720 cm⁻¹ .

Experimental Protocol (ATR-FTIR)

For solid intermediates like Methyl 5-amino-2-bromobenzoate, Attenuated Total Reflectance (ATR) is the superior method over KBr pellets due to reproducibility and lack of moisture interference.

Method Workflow
  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Prep: Grind the sample into a fine powder. Do not dissolve.

  • Deposition: Place ~5 mg of sample to cover the crystal eye.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure leads to variable peak intensities.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (Publication quality)

    • Range: 4000 – 600 cm⁻¹

Experimental_Workflow Step1 1. Background Scan (Air/Clean Crystal) Step2 2. Sample Loading (Fine Powder, Cover Crystal) Step1->Step2 Step3 3. Apply Pressure (Maximize Contact) Step2->Step3 Step4 4. Data Acquisition (4000-600 cm⁻¹) Step3->Step4 Step5 5. Post-Run Cleaning (Isopropanol Wipe) Step4->Step5

Figure 2: Standard Operating Procedure for ATR-FTIR analysis of solid organic intermediates.

Data Interpretation & Troubleshooting

Scenario A: "I see a peak at 1530 cm⁻¹."
  • Diagnosis: Incomplete reduction. You still have the Nitro precursor.

  • Action: Recrystallize or re-run the hydrogenation/reduction step.

Scenario B: "The Carbonyl peak is split or broad (1700-1740 cm⁻¹)."
  • Diagnosis:

    • Rotamers: The steric bulk of the bromine atom may cause the ester to adopt two stable conformations.

    • Hydrolysis: Presence of carboxylic acid (check for broad O-H stretch at 2500-3000 cm⁻¹).[2]

Scenario C: "The Amine peaks are weak."
  • Diagnosis: If using KBr, the sample may be too dilute. If using ATR, poor contact pressure is the likely culprit. The amine N-H stretches are inherently weaker than the Carbonyl C=O stretch.

References

  • NIST Chemistry WebBook. Infrared Spectroscopy of Benzoate Esters. National Institute of Standards and Technology. [Link]

  • SDBS. Spectral Database for Organic Compounds. (Search: Methyl benzoate derivatives). [Link]

  • PubChem. Methyl 5-amino-2-bromobenzoate Compound Summary. [Link]

Sources

Comparative

Purity analysis methods for Methyl 5-amino-2-bromobenzoate hydrochloride (HPLC/LC-MS)

This guide outlines the comparative purity analysis of Methyl 5-amino-2-bromobenzoate hydrochloride (CAS: 6942-37-6 for the free base), a critical intermediate in the synthesis of pharmaceutical benzothiazines and antivi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the comparative purity analysis of Methyl 5-amino-2-bromobenzoate hydrochloride (CAS: 6942-37-6 for the free base), a critical intermediate in the synthesis of pharmaceutical benzothiazines and antiviral agents.

Executive Summary

For routine Quality Control (QC) and assay determination (>98% purity), HPLC-UV is the superior choice due to its robustness, cost-efficiency, and linear response. However, for process development, degradation studies, and the identification of potentially genotoxic impurities (e.g., nitro-precursors), LC-MS is indispensable.

Compound Profile & Critical Quality Attributes (CQAs)

Understanding the physicochemical properties of the analyte is the first step in method design.

PropertyDescriptionAnalytical Implication
Chemical Name Methyl 5-amino-2-bromobenzoate HClTarget Isomer: 5-amino (meta to ester), 2-bromo (ortho to ester). Distinguish from anthranilate isomers.
Functional Groups Primary Amine (-NH₂), Ester (-COOMe), Aryl Bromide (-Br)Amine requires pH control (acidic) to prevent tailing. Ester is susceptible to hydrolysis.[1]
pKa (Predicted) ~3.5 (Aniline nitrogen)Mobile phase pH < 3.0 ensures full protonation (

), improving peak shape.
UV Chromophore Benzene ring + Auxochromes (NH₂, Br, COOMe)Strong absorption at 230–254 nm .
Isotopic Pattern Bromine (

)
Mass spectra will show characteristic "twin peaks" separated by 2 Da.
Impurity Landscape
  • Precursor: Methyl 2-bromo-5-nitrobenzoate (from reduction step).

  • Degradant: 5-amino-2-bromobenzoic acid (hydrolysis product).

  • Byproducts: Regioisomers (e.g., 4-amino isomer) or de-brominated species.

Analytical Workflow Decision Matrix

The choice between HPLC and LC-MS depends on the stage of drug development.

MethodSelection Start Start: Purity Analysis Needs Goal Define Analytical Goal Start->Goal Routine Routine QC / Batch Release Goal->Routine Assay > 98% Trace Trace Impurities / Unknown ID Goal->Trace Impurity < 0.1% HPLC Method A: HPLC-UV (High Precision, Low Cost) Routine->HPLC LCMS Method B: LC-MS (High Sensitivity, Structural ID) Trace->LCMS Result1 Result1 HPLC->Result1 Pass/Fail Result2 Result2 LCMS->Result2 Structure Elucidation

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the specific requirements of the analysis (Routine QC vs. Trace Analysis).

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Routine Purity Assay, Stability Testing, and Quantifying Known Impurities.

Methodological Rationale
  • Stationary Phase: A C18 column provides sufficient hydrophobic retention for the bromo-ester core.

  • Mobile Phase pH: Acidic conditions (0.1% Formic Acid or Phosphate Buffer pH 2.5) are strictly required. The amine group is basic; at neutral pH, it interacts with silanol groups on the silica support, causing severe peak tailing.

  • Detection: 254 nm is standard for aromatic rings, but 230 nm often yields higher sensitivity for aniline derivatives.

Detailed Protocol
ParameterSpecification
Instrument HPLC with Diode Array Detector (DAD) or VWD
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (or 20mM Phosphate Buffer pH 2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5–10 µL
Detection UV at 254 nm (Reference: 360 nm)

Gradient Program:

  • 0–2 min: 10% B (Isocratic hold to elute polar salts/hydrolysis products).

  • 2–15 min: 10% → 90% B (Linear gradient).

  • 15–20 min: 90% B (Wash lipophilic dimers).

  • 20–25 min: 10% B (Re-equilibration).

Self-Validating Check:

  • System Suitability: The tailing factor for the main peak must be < 1.5 . If > 1.5, increase buffer strength or lower pH.

  • Resolution: Resolution (

    
    ) between the main peak and the nitro-precursor (if spiked) must be > 2.0 .
    

Protocol B: Liquid Chromatography-Mass Spectrometry (LC-MS)

Best for: Identification of Unknowns, Genotoxic Impurity Screening, and Process Optimization.

Methodological Rationale
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is ideal. The amino group easily accepts a proton (

    
    ).
    
  • Buffer Compatibility: Volatile buffers (Formic Acid, Ammonium Formate) must be used. Phosphate buffers are strictly prohibited as they suppress ionization and clog the source.

Detailed Protocol
ParameterSpecification
Instrument Q-TOF or Triple Quadrupole LC-MS
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
MS Source ESI Positive (+)
Scan Range m/z 100 – 600
Target Mass List (Impurity Identification)
CompoundFormulaMonoisotopic MassTarget Ion

Methyl 5-amino-2-bromobenzoate

228.97230.0 / 232.0 (1:1 ratio)
Methyl 2-bromo-5-nitrobenzoate (Precursor)

258.95260.0 / 262.0
5-Amino-2-bromobenzoic acid (Hydrolysis)

214.96216.0 / 218.0
Methyl 5-amino-benzoate (De-brominated)

151.06152.1

Comparative Performance Analysis

The following table summarizes experimental expectations based on standard validation parameters for aniline derivatives.

FeatureHPLC-UVLC-MSVerdict
Specificity Moderate. Relies on retention time (

). Co-eluting peaks may be missed.
High. Separates by

AND mass-to-charge ratio (

).
LC-MS Wins for complex mixtures.
Sensitivity (LOD) ~0.5 µg/mL~0.01 µg/mL (trace level)LC-MS Wins for genotoxic screening.
Linearity (

)
Excellent (>0.999)Good (>0.99), but subject to matrix effects/saturation.HPLC Wins for quantitative assay.
Robustness High. Less sensitive to matrix changes.Moderate. Requires cleaner samples to avoid suppression.HPLC Wins for routine QC.
Cost per Run Low ($)High (

$)
HPLC Wins for budget.

Troubleshooting Guide

  • Issue: "Ghost Peaks" in HPLC.

    • Cause: Hydrolysis of the methyl ester during sample preparation.

    • Solution: Avoid leaving samples in aqueous mobile phase for extended periods. Prepare samples in 100% Acetonitrile or Methanol and inject immediately.

  • Issue: Peak Tailing.

    • Cause: Interaction of the amine with residual silanols.

    • Solution: Ensure Mobile Phase A pH is

      
      .[2] Add 10-20 mM Ammonium Formate if using LC-MS, or Phosphate buffer for HPLC.
      
  • Issue: Split Peaks.

    • Cause: Sample solvent is stronger than the mobile phase (e.g., dissolving in 100% ACN and injecting a large volume).

    • Solution: Match the sample solvent to the starting gradient conditions (e.g., 10% ACN / 90% Water) if solubility permits, or reduce injection volume to < 5 µL.

References

  • Separation of Positional Isomers of Nitrobenzoic Acid by Reversed-Phase Liquid Chromatography. Journal of Chromatography A, 2002. Link

  • Purity Standards for Amino-Nitrobenzoic Acids: A Technical Overview. BenchChem, 2025. Link

  • Comparitive Guide to Purity Assessment of Aniline Derivatives. BenchChem, 2025. Link

  • Methyl 2-amino-5-bromobenzoate Crystal Structure and Properties. Acta Crystallographica Section E, 2011. Link

  • Comparison of Gas- and Liquid Chromatography-Mass Spectrometry for Trace Analysis of Anilines. ResearchGate, 2021. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: Methyl 5-amino-2-bromobenzoate hydrochloride

Emergency Overview & Critical Hazards Methyl 5-amino-2-bromobenzoate hydrochloride is a halogenated aromatic amine salt commonly used as an intermediate in pharmaceutical synthesis (e.g., for antiviral or antibacterial a...

Author: BenchChem Technical Support Team. Date: February 2026

Emergency Overview & Critical Hazards

Methyl 5-amino-2-bromobenzoate hydrochloride is a halogenated aromatic amine salt commonly used as an intermediate in pharmaceutical synthesis (e.g., for antiviral or antibacterial agents). Its disposal requires strict adherence to protocols for halogenated organic waste to prevent environmental contamination and ensure regulatory compliance.

Immediate Safety Profile
  • GHS Classification: Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory System).

  • Signal Word: WARNING

  • Key Hazard: Halogenated Waste. The presence of the bromine atom mandates segregation from non-halogenated solvents and general trash to facilitate proper incineration.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[1] The hydrochloride salt is acidic; neutralization may generate heat.

Chemical Profile & Identification

Accurate identification is the first step in compliant disposal. Ensure your waste tags match these specifications to prevent rejection by waste management vendors.

PropertySpecification
Chemical Name Methyl 5-amino-2-bromobenzoate hydrochloride
Synonyms 5-Amino-2-bromobenzoic acid methyl ester HCl; Methyl 5-bromoanthranilate HCl (common misnomer, strictly refers to 2-amino isomer)
CAS Number (HCl Salt) 1803581-93-2
CAS Number (Free Base) 6942-37-6
Molecular Formula C₈H₈BrNO₂[1][2] · HCl
Molecular Weight 266.52 g/mol
Physical State Off-white to pale yellow solid/powder
Solubility Soluble in DMSO, Methanol; sparingly soluble in water (acidic pH)
Waste Stream Halogenated Organic (Solid or Liquid)

Waste Stream Decision Matrix

The following logic flow dictates the correct disposal path based on the physical state of the waste.

DisposalFlow Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, contaminated gloves, paper) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste StateCheck->LiquidWaste Liquid SolidAction Pack in Double-Lined Halogenated Solid Waste Container SolidWaste->SolidAction SolventCheck Solvent Base? LiquidWaste->SolventCheck OrgSolvent Organic Solvent (DMSO, Methanol, DCM) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Solution (Water, Buffer) SolventCheck->AqSolvent Aqueous OrgAction Collect in Halogenated Solvent Carboy (Red Tag) OrgSolvent->OrgAction AqAction Adjust pH to 6-8 if acidic Collect in Aqueous Waste Carboy (Do NOT Drain Dispose) AqSolvent->AqAction

Figure 1: Decision matrix for segregating Methyl 5-amino-2-bromobenzoate hydrochloride waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance & Debris)

Applicability: Expired pure chemical, contaminated weighing boats, gloves, and paper towels.

  • Segregation: Do not mix with general trash or biohazardous waste. Use a dedicated container labeled "Hazardous Waste - Solid - Halogenated."

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a rigid, wide-mouth container (HDPE drum or pail) with a screw-top lid.

  • Labeling:

    • Affix a hazardous waste tag.[3][4]

    • List constituents: "Methyl 5-amino-2-bromobenzoate hydrochloride, solid debris."

    • Check "Toxic" and "Irritant."

  • Storage: Store in a cool, dry area away from oxidizers until pickup.

Protocol B: Liquid Waste Disposal (Reaction Mixtures & Mother Liquors)

Applicability: Solutions in DMSO, Methanol, Dichloromethane, or Water.

  • Characterization: Determine the primary solvent.

    • If Organic (DMSO, MeOH, DCM): This is Halogenated Solvent Waste .[3][5]

    • If Aqueous:[1][6] This is Aqueous Chemical Waste .

  • Segregation:

    • NEVER mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility recycles non-halogenated solvents. The bromine atom contaminates the recycling stream.

    • NEVER pour down the sink. Even aqueous solutions of halogenated aromatics are toxic to aquatic life and resistant to biodegradation.

  • Neutralization (Aqueous Only):

    • The hydrochloride salt will make aqueous solutions acidic.

    • Action: Slowly add 1M Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) to the waste while stirring until pH reaches 6–8.

    • Caution: This generates heat. Perform in a fume hood.

  • Collection: Pour into a chemically compatible carboy (HDPE or Glass).

    • Leave 10% headspace for expansion.

    • Cap tightly when not in use.[3]

Protocol C: Empty Container Disposal

Applicability: Original glass or plastic bottles that held the pure substance.

  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (Methanol or DMSO is recommended over water due to solubility).

  • Rinsate Disposal: Collect all rinsates into the Liquid Halogenated Waste container (Protocol B). Do not pour rinsate down the drain.

  • Defacing: Cross out or remove the original label. Mark as "Empty."

  • Final Disposal: Once triple-rinsed and dry, the container can typically be discarded in regular glass trash or recycled, depending on institutional policy.

Spill Management SOP

Scenario: A 5g bottle of powder is dropped and shatters in the lab.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If dust is visible, use an N95 respirator or work within a fume hood.

  • Containment: Cover the spill with a damp paper towel (water or methanol) to prevent dust generation. Do not dry sweep.

  • Cleanup:

    • Scoop up the damp powder and broken glass using a dustpan or stiff card.

    • Place all material into a sealable plastic bag.

    • Wipe the surface with a soap/water solution, followed by a methanol wipe to ensure all organic residue is removed.

  • Disposal: Place all cleanup materials (towels, gloves, scoop) into the Solid Halogenated Waste container.

Regulatory Framework

  • EPA/RCRA (USA): While not explicitly P-listed or U-listed, this compound is a characteristic hazardous waste due to toxicity and the presence of halogenated organic compounds. It must be treated via incineration at a permitted facility.

  • European Waste Catalogue (EWC): Classify under 07 05 13 * (solid wastes containing hazardous substances).

  • Drain Disposal: Strictly prohibited under the Clean Water Act (USA) and similar global regulations for halogenated organics.

References

  • University of Wisconsin–Madison. (2025). Chemical Disposal Procedures: Halogenated Organics. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

Sources

Handling

Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-amino-2-bromobenzoate Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of Methyl 5-amino-2-bromobenzoate hydrochloride, a key building block in chemical synthesis.[1] The protocols outlined below are designed to be a self-validating system of safety, grounded in an understanding of the compound's specific hazards. Adherence to these guidelines is critical for mitigating risk and ensuring a secure laboratory environment.

Hazard Assessment: The Rationale Behind the Protocol

Understanding the "why" is paramount to effective safety. Methyl 5-amino-2-bromobenzoate hydrochloride is classified with specific hazards that directly inform our choice of personal protective equipment.[2][3] The primary risks associated with this solid, powdered compound are:

  • Serious Eye Irritation (H319): The chemical can cause significant, potentially damaging irritation upon contact with the eyes.[2][3] This necessitates a complete barrier to prevent any dust or particles from reaching the ocular surface.

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[2][3] Therefore, robust hand and body protection is not merely recommended; it is required.

  • Respiratory Irritation (H335): As a fine powder, the compound can easily become airborne.[4] Inhalation of these particles may irritate the respiratory tract, leading to discomfort and potential complications.[2][3] This risk dictates that all handling of the solid must be done with appropriate engineering controls.

  • Harmful if Swallowed (H302): Ingestion of the compound is harmful.[5] This underscores the importance of strict hygiene practices and preventing cross-contamination of work surfaces, PPE, and personal items.

Core Personal Protective Equipment (PPE) Protocol

The following table summarizes the essential PPE required for handling Methyl 5-amino-2-bromobenzoate hydrochloride in a standard laboratory setting. This protocol is designed to provide a comprehensive barrier against the identified hazards.

Protection Area Required PPE Specification & Rationale
Eye & Face Chemical Splash Goggles & Face ShieldGoggles must provide a full seal around the eyes, meeting ANSI Z87.1 standards.[6] A face shield must be worn over the goggles during procedures with a high risk of splashing or aerosolization (e.g., bulk transfers, preparing concentrated solutions).[6][7]
Hand Double-Gloved Nitrile GlovesNitrile provides good protection against incidental contact with this class of chemical.[7][8] Double-gloving provides an additional layer of security against tears and permeation.[7] Gloves should be changed immediately if contamination is suspected.
Body Flame-Resistant Laboratory CoatA fully buttoned lab coat protects the skin and personal clothing from contamination.[8] Ensure sleeves are of adequate length to cover the wrists. For large-scale operations, a chemical-resistant apron should be worn over the lab coat.[8]
Respiratory Chemical Fume HoodThis is the primary engineering control. All weighing and handling of the solid powder must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[3][9][10] A respirator is typically not required if a fume hood is used correctly.[4]
Step-by-Step Safe Handling Workflow

This workflow provides a procedural guide for a common laboratory task: weighing and dissolving the solid compound.

Experimental Workflow: Safe Handling of Methyl 5-amino-2-bromobenzoate HCl

cluster_prep Phase 1: Preparation cluster_ppe_don Phase 2: Donning PPE cluster_handling Phase 3: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 4: Decontamination & Cleanup cluster_ppe_doff Phase 5: Doffing PPE prep_start Verify Fume Hood Certification & Airflow prep_area Clear & Clean Work Surface prep_start->prep_area prep_spill Locate Spill Kit & First Aid prep_area->prep_spill don_coat Don Lab Coat prep_spill->don_coat don_goggles Don Goggles & Face Shield don_coat->don_goggles don_gloves1 Don Inner Gloves don_goggles->don_gloves1 don_gloves2 Don Outer Gloves don_gloves1->don_gloves2 handle_weigh Weigh Compound don_gloves2->handle_weigh handle_transfer Transfer to Vessel handle_weigh->handle_transfer handle_dissolve Add Solvent & Dissolve handle_transfer->handle_dissolve handle_seal Seal Vessel handle_dissolve->handle_seal clean_tools Decontaminate Utensils handle_seal->clean_tools clean_area Wipe Down Work Surface clean_tools->clean_area clean_waste Segregate & Seal Waste clean_area->clean_waste doff_gloves_outer Remove Outer Gloves clean_waste->doff_gloves_outer doff_shield Remove Face Shield doff_gloves_outer->doff_shield doff_coat Remove Lab Coat doff_shield->doff_coat doff_goggles Remove Goggles doff_coat->doff_goggles doff_gloves_inner Remove Inner Gloves doff_goggles->doff_gloves_inner doff_wash Wash Hands Thoroughly doff_gloves_inner->doff_wash

Caption: Logical workflow for safe handling, from preparation to post-use cleanup.

  • Preparation and Area Setup:

    • Verify that the chemical fume hood has a current certification and that airflow is optimal.

    • Ensure the work area inside the hood is clean and uncluttered.

    • Confirm the location of the appropriate spill kit and that eyewash stations and safety showers are accessible.[10]

  • Donning PPE:

    • Put on your flame-resistant lab coat, ensuring it is fully buttoned.

    • Don chemical splash goggles. If transferring large amounts, add a face shield over the goggles.[6]

    • Put on the first (inner) pair of nitrile gloves.

    • Put on the second (outer) pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Handling the Chemical (Inside Fume Hood):

    • Perform all manipulations, including weighing and transferring the solid, deep within the fume hood to ensure containment of any dust.

    • Use a spatula or powder funnel to minimize aerosolization during transfer.

    • When adding solvents, do so slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[4][9]

  • Decontamination and Doffing PPE:

    • After handling is complete, decontaminate any reusable equipment.

    • Wipe down the work surface within the fume hood.

    • Remove the outer pair of gloves first, peeling them off without touching the exterior surface. Dispose of them in the designated solid chemical waste container.

    • Remove your lab coat and hang it in the designated area.

    • Remove your goggles.

    • Remove the inner pair of gloves.

    • Immediately wash your hands and any exposed skin thoroughly with soap and water.[9][10]

Emergency Procedures and Disposal

Exposure Response:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]

  • Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[4][9] If you feel unwell, call a poison center or doctor.[9]

  • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor.[9][10]

Spill Response:

  • For a small spill within a fume hood, use an absorbent material appropriate for chemical spills. Wear the full PPE outlined in Section 2.

  • For larger spills, evacuate the area, notify laboratory safety personnel, and restrict access.

Disposal Plan:

  • All waste materials, including contaminated gloves, wipes, and the chemical itself, must be disposed of in a clearly labeled, sealed hazardous waste container.[9]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[11] Do not mix this waste with other waste streams unless explicitly permitted.[11]

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • SAFETY DATA SHEET - Merck Millipore.Merck Millipore.
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • Personal Protective Equipment Selection Guide. (2015).
  • SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - ThermoFisher. (2025). ThermoFisher Scientific.
  • Methyl 2-amino-5-bromobenzoate, 98% - Fisher Scientific.Fisher Scientific.
  • Working with Chemicals - Prudent Practices in the Laboratory.
  • Bromine - Hazardous Substance Fact Sheet.New Jersey Department of Health.
  • Personal Protective Equipment in Chemistry.Dartmouth Environmental Health and Safety.
  • Methyl 2-amino-5-bromobenzoate 96 52727-57-8 - Sigma-Aldrich.Sigma-Aldrich.
  • Ethyl 4-{[(4-bromobenzyl)amino]-methyl}benzoate hydrochloride - AK Scientific, Inc.AK Scientific, Inc..
  • Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (2024). Chemos GmbH&Co.KG.
  • Methyl 2-amino-5-bromobenzoate | Biochemical Reagent - MedchemExpress.com.MedchemExpress.com.
  • Methyl 2-Amino-5-bromobenzoate | 52727-57-8 - TCI Chemicals.TCI Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-amino-2-bromobenzoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 5-amino-2-bromobenzoate hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.